molecular formula C7H7ClN2O B598987 (E)-2-Chloro-5-methylnicotinaldehyde oxime CAS No. 1203500-13-3

(E)-2-Chloro-5-methylnicotinaldehyde oxime

Katalognummer: B598987
CAS-Nummer: 1203500-13-3
Molekulargewicht: 170.596
InChI-Schlüssel: MGXHHVLUUMAQPZ-ONNFQVAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a specialized chemical building block of significant interest in medicinal chemistry and pharmacology research. Its core structure, featuring a pyridine ring substituted with an oxime functional group, aligns it with a class of compounds renowned for their role as organophosphate (OP) antidotes . Oximes such as pralidoxime (2-PAM) and obidoxime are critical in reactivating the enzyme acetylcholinesterase (AChE), which is inhibited by toxic OP compounds found in pesticides and nerve agents . Beyond acetylcholinesterase reactivation, scientific investigations have revealed that various oxime reactivators also exhibit direct antinicotinic effects, acting as antagonists on muscle-type nicotinic receptors . This dual potential makes related oxime compounds valuable tools for probing the neurological mechanisms and treatment strategies for OP poisoning. Furthermore, the oxime moiety is a key pharmacophore in the development of several FDA-approved antibiotics, including cefuroxime and ceftizoxime, underscoring its broad utility in designing novel anti-infective agents . The (E)-stereochemistry of this oxime is a crucial parameter, as the geometric isomerism around the C=N bond can significantly influence its physicochemical properties and biological activity . Researchers can leverage this compound as a versatile intermediate for the synthesis of more complex pharmacological derivatives or as a reference standard in biochemical studies, particularly in the search for new and more effective reactivators and receptor modulators.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXHHVLUUMAQPZ-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a pyridine-based organic compound featuring an oxime functional group. Its structure is of significant interest in medicinal chemistry and materials science due to the unique interplay of its constituent parts. The pyridine ring, a common scaffold in pharmaceuticals, provides a basic nitrogen atom and an aromatic system. The chloro and methyl substituents on this ring critically modulate the electronic distribution, lipophilicity, and metabolic stability of the molecule.[1] The oxime group (C=N-OH) is a versatile functional handle known for its stereochemistry, potential for hydrogen bonding, and its role as a precursor in various organic syntheses.[1][2][3]

This guide provides a comprehensive overview of the core physicochemical properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime. It is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to understand, handle, and utilize this compound effectively in a research and development setting. The narrative balances established data with field-proven experimental methodologies for determining key parameters, ensuring both theoretical understanding and practical applicability.

Chemical Structure
Chemical structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime

Figure 1. Chemical Structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Core Compound Properties and Identifiers

A summary of the fundamental identifiers and properties for (E)-2-Chloro-5-methylnicotinaldehyde oxime is presented below. This data serves as the primary reference point for sample identification and basic handling.

PropertyValueSource(s)
CAS Number 1203500-13-3[4][5][6]
Molecular Formula C₇H₇ClN₂O[4][6][7]
Molecular Weight 170.60 g/mol [5][6]
Appearance Solid
SMILES String Cc1cnc(Cl)c(\C=N\O)c1
InChI Key MGXHHVLUUMAQPZ-ONNFQVAWSA-N
PubChem Substance ID 329771818

Lipophilicity and Partition Coefficient (LogP)

Lipophilicity, quantified by the partition coefficient (LogP), is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[8][9]

For (E)-2-Chloro-5-methylnicotinaldehyde oxime, the presence of the chlorine atom and methyl group on the aromatic ring contributes to its lipophilicity. Conversely, the pyridine nitrogen and the polar oxime hydroxyl group enhance its hydrophilic character. The balance of these features dictates its overall LogP value.

Experimental Determination of LogP: The Shake-Flask Method

The shake-flask method remains the gold standard for LogP determination due to its accuracy.[8] The protocol involves measuring the compound's concentration in both n-octanol and a buffered aqueous phase after equilibrium has been reached.

Protocol: Shake-Flask LogP Determination
  • Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Concurrently, saturate n-octanol with the buffer solution. This pre-saturation is critical to prevent volume changes during the experiment.[10]

  • Stock Solution: Prepare a stock solution of (E)-2-Chloro-5-methylnicotinaldehyde oxime in the aqueous buffer.

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol with the compound's stock solution.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning. Following agitation, allow the phases to separate completely, often aided by centrifugation.

  • Sampling & Analysis: Carefully sample an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is required for accurate quantification.[10]

  • Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)[8]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Oct Buffer-Saturated n-Octanol Mix Mix Phases & Stock Solution Prep_Oct->Mix Prep_Buff Octanol-Saturated Buffer (pH 7.4) Stock Prepare Stock Solution in Buffer Stock->Mix Shake Agitate for Equilibration Mix->Shake Separate Phase Separation (Centrifuge) Shake->Separate Sample_Oct Sample Octanol Phase Separate->Sample_Oct Sample_Aq Sample Aqueous Phase Separate->Sample_Aq Quantify Quantify Concentration (HPLC-UV) Sample_Oct->Quantify Sample_Aq->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for experimental LogP determination.

Acidity and Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of a compound's acidity in solution. The oxime functional group contains a weakly acidic proton on the hydroxyl group (-N=OH).[2][11] The pKa value is crucial as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, receptor binding, and membrane transport. The electron-withdrawing nature of the 2-chloro-pyridine ring is expected to increase the acidity (lower the pKa) of the oxime proton compared to an alkyl oxime.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly reliable method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12]

Protocol: pKa Determination by Potentiometric Titration
  • System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[12]

  • Sample Preparation: Dissolve a precisely weighed amount of (E)-2-Chloro-5-methylnicotinaldehyde oxime in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low). The final concentration should be around 1-10 mM.

  • Initial Acidification: Acidify the sample solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to exclude CO₂. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve, specifically where half of the compound has been neutralized.[13] This can be found using the first or second derivative of the curve.

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[12]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (3 Buffers) Titrate Titrate with Standardized Base Calibrate->Titrate Prepare_Sample Prepare Sample Solution (1-10 mM) Acidify Acidify Sample (pH ~2) Prepare_Sample->Acidify Acidify->Titrate Record Record pH vs. Volume Added Titrate->Record Plot Plot Titration Curve Record->Plot Derivative Calculate 1st/2nd Derivative Plot->Derivative Determine_pKa Determine pKa (Inflection Point) Derivative->Determine_pKa Synthesis cluster_reactants cluster_product Aldehyde 2-Chloro-5-methylnicotinaldehyde Plus + Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Oxime (E)-2-Chloro-5-methylnicotinaldehyde oxime Hydroxylamine->Oxime Condensation (Weakly Acidic Medium) Plus2 + Water H₂O

Caption: General synthesis of the target oxime.

Conclusion

This technical guide has detailed the essential physicochemical properties of (E)-2-Chloro-5-methylnicotinaldehyde oxime, grounding theoretical principles in established experimental protocols. Understanding its lipophilicity (LogP), acidity (pKa), stability, and spectroscopic characteristics is fundamental for any researcher aiming to incorporate this molecule into advanced applications, from drug discovery to materials science. The provided methodologies offer a robust framework for in-house characterization, ensuring data integrity and reproducibility.

References

  • Ruji Biology. (E)-2-Chloro-5-methylnicotinaldehydeoxime. Available from: [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • Kalia, J. & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available from: [Link]

  • Kurtz, A. P. & D'Silva, T. D. (1987). Estimation of dissociation constants (pKa's) of oximes from proton chemical shifts in dimethyl sulfoxide solution. Journal of Pharmaceutical Sciences, 76(8), 599-610. Available from: [Link]

  • Anderson, D. R. et al. (2014). Exploring the physicochemical properties of oxime-reactivation therapeutics for cyclosarin, sarin, tabun, and VX inactivated acetylcholinesterase. Chemico-Biological Interactions, 207, 26-34. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • BYJU'S. Oximes. Available from: [Link]

  • Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. Available from: [Link]

  • Worek, F. et al. (1993). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of Toxicology, 67(8), 570-576. Available from: [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. Available from: [Link]

  • Sharma, N. et al. (2015). Acid dissociation constants and molecular descriptors of some xylene linked bispyridinium oximes. Acta Poloniae Pharmaceutica, 72(5), 847-853. Available from: [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • Zhang, Y. et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58704. Available from: [Link]

  • Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available from: [Link]

  • ResearchGate. Development and validation of a FIA/UV-Vis method for pKa determination of oxime based acetylcholinesterase reactivators. Available from: [Link]

  • Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Available from: [Link]

  • Trapp, V. et al. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Polymer Chemistry, 15(2), 169-175. Available from: [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Nikpour, F. & Molaee, S. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(1), 35-38. Available from: [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10147-10177. Available from: [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available from: [Link]

  • ChemBK. 2-Chloro Nicotinaldehyde. Available from: [Link]

  • PubChem. 2-Chloro-5-methylbenzaldehyde. Available from: [Link]

  • Dolezel, M. et al. (2012). Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Molecules, 17(11), 13331-13349. Available from: [Link]

  • YouTube. Formation of an Oxime from an Aldehyde. Available from: [Link]

  • PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-chloro-5-methylnicotinaldehyde oxime, a key building block in medicinal chemistry and drug development. The proposed synthesis is designed for efficiency, scalability, and high purity of the final product, drawing upon established chemical transformations and providing detailed experimental insights.

Introduction

2-chloro-5-methylnicotinaldehyde oxime is a substituted pyridine derivative of significant interest in the synthesis of complex heterocyclic scaffolds. The presence of a chloro group at the 2-position, a methyl group at the 5-position, and an oxime functional group at the 3-position provides multiple points for further chemical modification, making it a versatile intermediate for the development of novel pharmaceutical agents. This document outlines a logical and well-precedented three-step synthesis commencing from the readily available starting material, 2-chloro-5-methylnicotinic acid. The chosen pathway emphasizes mild reaction conditions, high yields, and straightforward purification procedures.

Proposed Synthetic Pathway

The synthesis of 2-chloro-5-methylnicotinaldehyde oxime can be efficiently achieved through a three-step sequence involving reduction, oxidation, and oximation. This pathway is advantageous due to the commercial availability of the starting material and the reliability of each transformation.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Oximation 2-chloro-5-methylnicotinic_acid 2-chloro-5-methylnicotinic acid 2-chloro-5-methylpyridin-3-yl-methanol (2-chloro-5-methylpyridin-3-yl)methanol 2-chloro-5-methylnicotinic_acid->2-chloro-5-methylpyridin-3-yl-methanol NaBH4, BF3·OEt2 THF 2-chloro-5-methylnicotinaldehyde 2-chloro-5-methylnicotinaldehyde 2-chloro-5-methylpyridin-3-yl-methanol->2-chloro-5-methylnicotinaldehyde MnO2 DCM 2-chloro-5-methylnicotinaldehyde_oxime 2-chloro-5-methylnicotinaldehyde oxime 2-chloro-5-methylnicotinaldehyde->2-chloro-5-methylnicotinaldehyde_oxime NH2OH·HCl Na2CO3, EtOH/H2O Oximation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer cluster_2 Dehydration Aldehyde R-CHO Intermediate1 R-CH(O-)-N+H2-OH Aldehyde->Intermediate1 Hydroxylamine H2N-OH Hydroxylamine->Intermediate1 Intermediate2 R-CH(OH)-NH-OH Intermediate1->Intermediate2 Intermediate3 R-CH(OH2+)-NH-OH Intermediate2->Intermediate3 H+ Oxime R-CH=N-OH Intermediate3->Oxime -H2O, -H+

Spectral data interpretation for (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Data Interpretation of (E)-2-Chloro-5-methylnicotinaldehyde oxime

Introduction

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a substituted pyridine derivative whose structural confirmation is paramount for its application in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of a halogenated pyridine core and an oxime functional group presents a unique spectroscopic fingerprint.[1][2] This guide provides a comprehensive, in-depth analysis of the spectral data for this molecule, designed for researchers, scientists, and drug development professionals. We will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and demonstrating how these techniques work in concert to provide unambiguous structural elucidation.

The molecular formula is C₇H₇ClN₂O, and its molecular weight is 170.60 g/mol . The stereochemistry of the oxime is specified as (E), a critical feature that can be confirmed by NMR spectroscopy.[1]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

G Figure 1. Structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime cluster_ring cluster_substituents C1 C2-Cl C2 C3 C1->C2 C3 C4 H4 C2->C3 C2_CHNO C8(H)=N9-O10-H C2->C2_CHNO C4 C5 C3->C4 C5 N1 C4->C5 C4_Me C7-H3 C4->C4_Me C6 C6 H6 C5->C6 C6->C1

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, allowing for the determination of connectivity through spin-spin coupling.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of (E)-2-Chloro-5-methylnicotinaldehyde oxime in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).

  • Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated to the TMS signal.

Predicted ¹H NMR Spectral Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~11.0 - 11.5Broad Singlet1HN-OH (H10)
2~8.20Singlet1HH C=N (H8)
3~8.15Doublet (d)1HPyridine H6
4~7.80Doublet (d)1HPyridine H4
5~2.40Singlet3H-CH₃ (H7)
Detailed Interpretation
  • N-OH Proton (H10, ~11.0-11.5 ppm): The proton of the oxime hydroxyl group is expected to be significantly deshielded and appear as a broad singlet far downfield.[3] Its chemical shift can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding. This peak would disappear upon shaking the sample with D₂O.

  • Aldoxime Proton (H8, ~8.20 ppm): The proton attached to the carbon of the C=N double bond (H8) is in the aromatic region and is deshielded by the electronegative nitrogen atom. It is expected to appear as a sharp singlet as it has no adjacent protons to couple with.

  • Pyridine Ring Protons (H6 & H4): The pyridine ring protons are found in the aromatic region (typically δ 7.0-8.6 ppm).[4][5]

    • H6 (~8.15 ppm): This proton is ortho to the ring nitrogen, which strongly deshields it, causing a downfield shift.[6] It is expected to appear as a doublet due to coupling with H4 (meta-coupling, J ≈ 2-3 Hz).

    • H4 (~7.80 ppm): This proton is deshielded by the adjacent C-Cl bond and the ring nitrogen. It will also appear as a doublet from the same meta-coupling to H6.

  • Methyl Protons (H7, ~2.40 ppm): The three protons of the methyl group are in an aliphatic environment but are attached to the aromatic ring. They will appear as a singlet, as there are no protons on adjacent atoms. Their chemical shift is in the typical range for an aryl methyl group.[7]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used compared to ¹H NMR.

  • Instrument Setup: The experiment is run on the same NMR spectrometer, switching to the ¹³C frequency.

  • Data Acquisition: A proton-decoupled pulse sequence is standard, resulting in a spectrum of singlets for each carbon. A sufficient number of scans and relaxation delay are crucial due to the low natural abundance of ¹³C and its longer relaxation times.

  • Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and calibration.

Predicted ¹³C NMR Spectral Data
SignalChemical Shift (δ, ppm) (Predicted)Assignment
1~150-155C 2-Cl
2~150C 6
3~148C =N (C8)
4~140C 4
5~135C 5-CH₃
6~125C 3-CH=NOH
7~18-C H₃ (C7)
Detailed Interpretation
  • Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine carbons are influenced by the ring nitrogen and the substituents.

    • C2 (~150-155 ppm): The carbon bearing the chlorine atom is significantly deshielded by the electronegativity of both the chlorine and the adjacent ring nitrogen.

    • C6 (~150 ppm): This carbon is ortho to the nitrogen atom and is strongly deshielded, appearing far downfield.[8]

    • C4 (~140 ppm): This carbon is para to the nitrogen and is also deshielded.

    • C5 (~135 ppm): The carbon attached to the methyl group.

    • C3 (~125 ppm): The carbon bearing the aldoxime substituent.

  • Oxime Carbon (C8, ~148 ppm): The sp²-hybridized carbon of the C=N bond appears in a region similar to aromatic carbons.

  • Methyl Carbon (C7, ~18 ppm): The sp³-hybridized methyl carbon is shielded and appears upfield, typical for an alkyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[9]

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: A background spectrum of the empty spectrometer (or pure KBr pellet/clean ATR crystal) is recorded first. The sample is then scanned.

  • Data Analysis: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)IntensityVibrationFunctional Group
3300 - 3100Broad, MediumO-H StretchOxime (-N-OH )
3100 - 3000Weak-MediumC-H StretchAromatic (=C-H )
2980 - 2850WeakC-H StretchAlkyl (-CH ₃)
1685 - 1620Medium-WeakC=N StretchOxime (-C=N -OH)
1600 - 1450Medium-StrongC=C & C=N StretchPyridine Ring
960 - 930Medium-StrongN-O StretchOxime (-N-O -H)
850 - 750StrongC-Cl StretchAryl Halide (C-Cl )
Detailed Interpretation
  • O-H Stretch (3300-3100 cm⁻¹): A key feature will be a broad absorption band characteristic of a hydrogen-bonded hydroxyl group, confirming the presence of the oxime.[10][11]

  • C-H Stretches: Sharp, weaker peaks just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic pyridine ring.[12][13] Weaker peaks just below 3000 cm⁻¹ correspond to the methyl group's C-H bonds.[9]

  • C=N Stretch (1685-1620 cm⁻¹): A medium to weak band in this region is characteristic of the oxime C=N double bond. This can sometimes overlap with the pyridine ring vibrations.[11]

  • Pyridine Ring Vibrations (1600-1450 cm⁻¹): Substituted pyridines show several characteristic sharp bands in this region due to the stretching of C=C and C=N bonds within the aromatic ring.[14]

  • N-O Stretch (960-930 cm⁻¹): A medium to strong intensity band in this region is a highly diagnostic peak for the N-O single bond of the oxime functional group.[10]

  • C-Cl Stretch (850-750 cm⁻¹): A strong band in the lower frequency region of the spectrum confirms the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and structural information based on fragmentation patterns.[15]

Experimental Protocol: Mass Spectrum Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15]

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Fragmentation Pattern
m/zPredicted Relative IntensityIdentity of Fragment
170/172High[M]⁺, Molecular Ion
153/155Medium[M - OH]⁺
135/137Medium[M - OH - H₂O]⁺ or [M - NOH]⁺
116High[M - Cl - OH]⁺
91Medium[C₆H₅N]⁺ Fragment
77Medium[C₅H₃N]⁺ Fragment
Detailed Interpretation

G Figure 2. Proposed MS Fragmentation Pathway M Molecular Ion [M]⁺ m/z = 170/172 F1 [M - OH]⁺ m/z = 153/155 M->F1 - •OH F2 [M - Cl]⁺ m/z = 135 M->F2 - •Cl F3 [M - NOH]⁺ m/z = 139/141 M->F3 - •NOH F4 [C₆H₅N]⁺ Fragment m/z = 91 F2->F4 - CH₂NOH

Caption: Key fragmentation pathways for (E)-2-Chloro-5-methylnicotinaldehyde oxime.

  • Molecular Ion Peak ([M]⁺, m/z 170/172): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), this peak will appear as a pair of signals: a larger peak at m/z 170 (for the C₇H₇³⁵ClN₂O ion) and a smaller peak at m/z 172 (for the C₇H₇³⁷ClN₂O ion) with an intensity ratio of approximately 3:1.[16] This isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.

  • Loss of Hydroxyl Radical ([M - OH]⁺, m/z 153/155): A common fragmentation for oximes is the loss of a hydroxyl radical (•OH, 17 amu), which would result in a fragment ion peak cluster at m/z 153 and 155, again showing the 3:1 isotopic pattern.[17]

  • Loss of Chlorine Radical ([M - Cl]⁺, m/z 135): The C-Cl bond can break to lose a chlorine radical (•Cl, 35 or 37 amu). This would result in an ion at m/z 135. This fragment would not have the characteristic chlorine isotope pattern.[15][16]

  • Other Fragments: Further fragmentation of the pyridine ring and side chain can lead to smaller fragments. For example, cleavage of the side chain could lead to ions corresponding to the substituted pyridine ring, such as the fragment at m/z 91.

Integrated Spectral Analysis: A Cohesive Conclusion

The structural elucidation of (E)-2-Chloro-5-methylnicotinaldehyde oxime is robustly confirmed by the confluence of data from multiple spectroscopic techniques.

  • Mass Spectrometry establishes the correct molecular weight (170.60 g/mol ) and confirms the presence of one chlorine atom via the characteristic M⁺/M+2 isotopic pattern.[16]

  • Infrared Spectroscopy confirms the presence of key functional groups: the broad O-H stretch for the oxime, the C=N and N-O stretches also characteristic of the oxime, the C-Cl bond, and the aromatic pyridine ring.[10][14]

  • ¹H NMR Spectroscopy reveals the specific proton environments, showing two distinct aromatic protons on the pyridine ring, a methyl group, an aldoxime proton, and the labile oxime hydroxyl proton. The coupling patterns further help in assigning their relative positions.[3]

  • ¹³C NMR Spectroscopy complements this by identifying all seven unique carbon atoms in the molecule, from the aliphatic methyl carbon to the various sp² carbons of the pyridine ring and the C=N bond.

Together, these analyses provide a self-validating and comprehensive dataset that unambiguously confirms the chemical structure and (E)-stereochemistry of 2-Chloro-5-methylnicotinaldehyde oxime, leaving no room for structural ambiguity.

References

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Biological Activity Screening of Novel Pyridine Aldoxime Derivatives: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Beyond the Protocol

In the landscape of medicinal chemistry, the pyridine aldoxime scaffold represents a "privileged structure," a recurring motif that demonstrates a remarkable versatility in binding to a diverse array of biological targets.[1][2] Historically lauded for their role as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents, the therapeutic potential of these derivatives extends far beyond this singular application.[3][4][5] Emerging research has illuminated their promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7]

This guide is conceived not as a rigid set of protocols, but as a strategic framework for the modern drug discovery professional. It is designed to navigate the crucial early stages of characterizing novel pyridine aldoxime derivatives. We will move beyond simply listing steps to dissect the causality behind experimental choices, ensuring that each assay is a self-validating system that generates robust, interpretable data. Our objective is to empower researchers to build a comprehensive biological activity profile that logically informs the progression from a newly synthesized compound to a viable lead candidate.

Chapter 1: The Philosophy of Screening: From Synthesis to SAR

The journey of a novel compound begins at its synthesis, but its value is only unlocked through systematic biological evaluation. A well-designed screening cascade is the cornerstone of this process, efficiently filtering a library of derivatives to identify those with the most promising therapeutic potential. The primary goal is to establish a clear Structure-Activity Relationship (SAR), which correlates specific chemical modifications with changes in biological activity.[2][8]

A logical screening workflow prevents wasted resources and generates a holistic understanding of a compound's behavior. It typically begins with broad, high-throughput primary assays to identify "hits" and progresses to more complex, lower-throughput secondary assays to validate and characterize those hits.

G cluster_0 Discovery & Synthesis cluster_1 Primary Screening (High-Throughput) cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Screening & Lead Optimization Compound Novel Pyridine Aldoxime Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Test at fixed conc. Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Compound->Antimicrobial Test at fixed conc. Cholinesterase Cholinesterase Assay (e.g., Ellman's) Compound->Cholinesterase Test at fixed conc. Analysis Calculate IC50 / MIC Identify 'Hits' Cytotoxicity->Analysis Antimicrobial->Analysis Cholinesterase->Analysis SAR Establish SAR Analysis->SAR Correlate structure with activity Mechanism Mechanism of Action Studies SAR->Mechanism Guide further studies Selectivity Selectivity & Toxicity Assays SAR->Selectivity Guide further studies Lead Lead Candidate Mechanism->Lead Selectivity->Lead

Caption: High-level screening cascade for novel compounds.

Chapter 2: Anticancer Activity Assessment

The evaluation of anticancer potential is a critical screening step for novel heterocyclic compounds.[9][10] The primary screen typically involves assessing a compound's cytotoxicity—its ability to kill cancer cells. The MTT assay is a robust, colorimetric method widely used for this purpose.[11][12]

Core Principle: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[13][14] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect.[13]

Experimental Workflow: MTT Assay

G A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B C 3. Treat with Derivatives (serial dilutions) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (formazan develops) E->F G 7. Solubilize Formazan (add DMSO/SDS) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability & IC50 Value H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol: In Vitro Cytotoxicity via MTT Assay
  • Cell Seeding: Seed a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each pyridine aldoxime derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations for treatment. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for a 'vehicle control' (medium with DMSO only) and a 'positive control' (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Visually confirm the formation of purple precipitates in the control wells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Quantification: Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate spectrophotometer.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Compound IDDerivative Structure (Key Substituent)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116
PAO-01 4-methoxybenzyl15.2 ± 1.822.5 ± 2.118.9 ± 2.5
PAO-02 3,4-dichlorobenzyl5.8 ± 0.78.1 ± 0.96.4 ± 0.5
PAO-03 4-nitrobenzyl> 100> 100> 100
Doxorubicin(Positive Control)0.9 ± 0.11.2 ± 0.20.8 ± 0.1

Chapter 3: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial or antifungal properties.[16] Screening pyridine derivatives for such activity is a logical step in characterizing their biological profile.[17] A two-tiered approach, starting with a qualitative diffusion assay followed by a quantitative dilution assay, is highly effective.

Core Principles: Diffusion and Dilution
  • Agar Diffusion: This method provides a rapid, qualitative assessment of antimicrobial activity.[18] A test compound is applied to a point (e.g., a filter paper disc or a well cut into the agar) on an agar plate uniformly seeded with a test microorganism. The compound diffuses outward, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the point of application.[19] The diameter of this zone gives a preliminary indication of the compound's potency.[18]

  • Broth Microdilution: This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC).[20] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] The assay is performed in a 96-well plate with serial dilutions of the test compound.

Experimental Workflow: From Zone to MIC

G cluster_0 Qualitative Screen cluster_1 Quantitative Assay (for active compounds) A 1. Prepare Lawn of Bacteria on Agar Plate B 2. Apply Compound to Disc/Well A->B C 3. Incubate 18-24h B->C D 4. Measure Zone of Inhibition C->D E 5. Serially Dilute Compound in 96-well Plate D->E Compound shows activity F 6. Inoculate with Bacteria E->F G 7. Incubate 18-24h F->G H 8. Determine MIC (Lowest concentration with no growth) G->H

Caption: A two-stage workflow for antimicrobial screening.

Protocol 1: Agar Disk Diffusion Assay
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place sterile filter paper discs (6 mm diameter) on the agar surface. Pipette a fixed volume (e.g., 10 µL) of a high-concentration stock solution of the test compound onto each disc.

  • Controls: Use a disc with the solvent (DMSO) as a negative control and a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Protocol 2: Broth Microdilution for MIC Determination
  • Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Prepare a bacterial suspension and dilute it in MHB so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[15] Add 50 µL of this inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Profile
Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PAO-01 14864>128
PAO-02 2218816
PAO-03 76>128>128
Ciprofloxacin35320.50.25

Chapter 4: Cholinesterase Inhibition Assessment

Pyridine aldoximes are classically investigated as reactivators for organophosphate-inhibited acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[4][5] However, novel derivatives may also act as direct inhibitors of AChE, a therapeutic strategy for conditions like Alzheimer's disease.[21][22] The Ellman's assay is the standard colorimetric method for measuring AChE activity and its inhibition.[23]

Core Principle: Ellman's Method

This assay uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be measured spectrophotometrically at 412 nm.[23][24] An effective inhibitor will reduce the rate of ATCh hydrolysis, thereby decreasing the rate of yellow color formation.

Reaction Pathway: Ellman's Assay

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE TNB TNB Anion (Yellow, reads at 412nm) Thiocholine->TNB Reacts with Inhibitor Pyridine Aldoxime (Inhibitor) Inhibitor->AChE DTNB DTNB (Colorless) DTNB->TNB

Caption: The enzymatic and colorimetric reactions in Ellman's assay.

Protocol: AChE Inhibition Assay
  • Reagent Preparation: Prepare solutions of AChE (from electric eel or human recombinant), ATCh, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Buffer solution.

    • Test compound at various concentrations.

    • DTNB solution.

    • AChE solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the ATCh substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of the reaction (V) is the change in absorbance per unit time (ΔAbs/min).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration: (% Inhibition) = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Data Presentation: Cholinesterase Inhibition Profile
Compound IDAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
PAO-01 25.6 ± 2.9> 200> 7.8
PAO-02 1.2 ± 0.315.8 ± 1.913.2
PAO-03 > 200> 200-
Donepezil0.015 ± 0.0025.1 ± 0.6340

Conclusion: Building the Integrated Profile

The true scientific value of screening emerges not from a single data point, but from the integrated analysis of multiple assays. A compound that shows potent cytotoxicity against cancer cells (low IC₅₀ in the MTT assay) but is inactive in antimicrobial screens and has a high AChE inhibition IC₅₀ begins to form a specific profile. Another derivative might show moderate activity across all three assays, suggesting a lack of specificity.

This multi-faceted approach provides the robust data needed to build a compelling Structure-Activity Relationship. By correlating the results from these orthogonal assays with the specific structural modifications of each novel pyridine aldoxime derivative, researchers can rationally design the next generation of compounds, optimizing for potency and selectivity, and paving the way for the development of new and effective therapeutics.

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Whitepaper: The Therapeutic Potential of Halogenated Nicotinic Compounds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of halogens into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the application of this strategy to nicotinic compounds, which target nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention. We will dissect the fundamental principles of halogen bonding, analyze its impact on structure-activity relationships (SAR), and detail the potential therapeutic applications in neurodegenerative diseases, pain management, and addiction. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the design and evaluation of halogenated nicotinic ligands.

The Rationale for Halogenation in Nicotinic Ligand Design

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in cognitive functions, reward pathways, and inflammation has made them a focal point for drug discovery in areas such as Alzheimer's disease, Parkinson's disease, pain, and nicotine addiction.[1][2][3]

The modification of lead compounds, such as the natural alkaloid nicotine, is a common strategy to enhance therapeutic properties. Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a particularly powerful tool. Beyond simply increasing lipophilicity to improve blood-brain barrier penetration, halogens can fundamentally alter a compound's interaction with its target receptor through a specific, non-covalent interaction known as a halogen bond.[4][5]

The Halogen Bond: A Key to Enhanced Affinity and Efficacy

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic Lewis base, such as a backbone carbonyl oxygen in a protein.[5][6] This interaction is analogous to the more familiar hydrogen bond and its strength increases with the size and polarizability of the halogen (I > Br > Cl > F).[5]

In the context of nAChRs, X-ray crystallography studies have revealed that halogen bonds can play a crucial role in anchoring a ligand within the receptor's binding pocket. For instance, a strong halogen bond has been observed between a halogenated antagonist and the backbone carbonyl oxygen of a leucine residue (Leu112) in the α4β2 nAChR subtype, an interaction essential for improving drug efficacy.[7][8] This ability to form specific, stabilizing interactions is the primary driver for the synthesis and exploration of halogenated nicotinic compounds.

Halogen_Bond cluster_receptor nAChR Binding Pocket cluster_ligand Halogenated Ligand Receptor Backbone C=O Ligand R X Ligand:f1->Receptor:f1 Halogen Bond (σ-hole interaction)

Caption: Halogen bond formation between a ligand (X) and a receptor.

Structure-Activity Relationships (SAR) of Halogenated Nicotinic Compounds

Relating a molecule's chemical structure to its biological activity is fundamental to drug design.[9] For nicotinic ligands, halogenation can profoundly influence binding affinity, receptor subtype selectivity, and functional activity (i.e., whether the compound is an agonist, partial agonist, or antagonist).

C3-halogenation of the natural product cytisine, for example, generates compounds that are more potent and efficacious than the parent molecule at evoking neurotransmitter release.[4] Specifically, 3-bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) showed higher potency at α4β2* and α3β4 nAChRs.[4] This suggests that C3-halogenation helps to stabilize the open (active) conformation of the receptor channel.[4]

Conversely, substitutions at other positions can be detrimental. Studies on pyrrolidine-modified nicotine analogs indicate that large substituents, including halogens, at certain positions can decrease binding affinity due to steric hindrance.[10][11] This underscores the importance of precise, structure-guided design.

Table 1: Impact of Halogenation on Nicotinic Ligand Activity
CompoundParent ScaffoldHalogen/PositionTarget nAChR SubtypeChange in Potency (vs. Parent)Functional ActivityReference
3-BrCy CytisineBromine @ C3α4β2IncreasedFull Agonist[4]
3-ICy CytisineIodine @ C3α4β2IncreasedFull Agonist[4]
Compound 4 1-(pyridin-3-yl)-1,4-diazepaneBromine @ Pyridine C6α4β2Similar AffinityPartial Agonist[8]
Compound 3 Pyrrolidine EtherCl @ Phenyl metaα4β2Similar AffinityPartial Agonist[2]
Compound 4 Pyrrolidine EtherBr @ Phenyl metaα4β2Similar AffinityPartial Agonist[2]

Note: This table is illustrative, compiling data from multiple studies to highlight trends.

Therapeutic Applications and Mechanistic Insights

The unique pharmacological profiles of halogenated nicotinic compounds make them promising candidates for several therapeutic areas.

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

A loss of nAChRs is a known hallmark of Alzheimer's disease (AD).[3] Modulating these receptors is a key therapeutic strategy. Halogenation offers a promising approach to designing new anti-AD drugs.[12] For instance, halogen-directed modifications of the acetylcholinesterase inhibitor donepezil have been explored to improve interactions with the target enzyme.[12] Furthermore, novel halogen-substituted α-ketoamides have been shown to inhibit the aggregation of both amyloid-beta (Aβ) and tau proteins, key pathological features of AD.[13] One such compound, BD23, demonstrated significant cognitive enhancement in a mouse model of AD.[13]

The neuroprotective effects of nAChR stimulation are often mediated by the α7 subtype, which, upon activation, can trigger intracellular signaling cascades like the PI3K-Akt pathway, promoting cell survival.[14] Halogenated α7 agonists could therefore offer a dual benefit: symptomatic improvement of cognition and disease-modifying neuroprotection.

Neuroprotection_Pathway Ligand Halogenated α7 Agonist nAChR α7 nAChR Ligand->nAChR Binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens PI3K PI3K Activation Ca_Influx->PI3K Akt Akt Phosphorylation PI3K->Akt Survival Inhibition of Apoptosis Promotion of Neuronal Survival Akt->Survival

Caption: Simplified α7 nAChR-mediated neuroprotective pathway.

Analgesia and Pain Management

Neuronal nAChRs, particularly the α4β2* and α7 subtypes, are established targets for analgesia.[15] Nicotinic agonists can modulate pain signaling at both peripheral and central levels.[15] Interestingly, the analgesic effects of α4β2* agonists correlate strongly with their ability to desensitize the receptor, rather than just activate it.[16] This suggests that a prolonged, stable interaction—potentially facilitated by a halogen bond—could be beneficial for inducing a sustained analgesic state. Halogen-substituted benzothiazine derivatives, for example, have shown analgesic activity superior to established NSAIDs in preclinical models.[17]

Smoking Cessation

The most successful clinical application of a nicotinic ligand to date is in smoking cessation. Varenicline, a partial agonist at the α4β2 nAChR, helps smokers quit by both reducing cravings (agonist effect) and blocking the rewarding effects of nicotine from cigarettes (antagonist effect).[18][19] The development of varenicline was based on the structure of the natural alkaloid cytisine.[20] Halogenated derivatives of cytisine and other scaffolds are being actively explored to develop new smoking cessation aids with improved efficacy and side-effect profiles.[4][19] Clinical trials have shown that compounds like cytisinicline are effective and well-tolerated.[21]

Key Experimental Protocols

Advancing a halogenated nicotinic compound from concept to candidate requires rigorous pharmacological profiling. The following protocols outline standard methodologies.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific nAChR subtype. This protocol is adapted for the α4β2 subtype.

Causality: This assay quantifies the direct interaction between the test compound and the receptor. By competing against a radiolabeled ligand with known affinity, we can calculate the affinity of our unlabeled test compound. The choice of [3H]cytisine is specific for the high-affinity state of the α4β2 receptor.[8]

Methodology:

  • Preparation of Membranes:

    • Culture HEK-293 cells stably expressing the human α4 and β2 nAChR subunits.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation (final concentration ~50-100 µg protein).

      • 50 µL of [3H]cytisine (final concentration ~1-2 nM).

      • 50 µL of test compound (at 10-12 different concentrations, e.g., 1 pM to 10 µM).

      • Control Wells:

        • Total Binding: Add 50 µL of assay buffer instead of test compound.

        • Non-specific Binding (NSB): Add 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM nicotine or epibatidine) to displace all specific binding.

  • Incubation & Harvesting:

    • Incubate the plate at 4°C for 2-4 hours to reach equilibrium.

    • Rapidly harvest the contents of each well onto glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol: In Vivo Neuroprotection Assay in a Glaucoma Model

Objective: To assess the neuroprotective effect of a halogenated α7 nAChR agonist in a rat model of glaucoma-induced retinal ganglion cell (RGC) loss.

Causality: This in vivo model tests the therapeutic hypothesis in a living system. Glaucoma involves RGC death, and α7 agonists are hypothesized to prevent this.[22][23] By inducing glaucoma-like conditions and treating with the compound, we can directly measure its ability to preserve retinal cells, providing a functional readout of neuroprotection.

Methodology:

  • Animal Model:

    • Use adult Long Evans rats. House under standard conditions with a 12h light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Compound Administration:

    • Anesthetize the rats (e.g., using isoflurane).

    • Administer the test compound (e.g., a halogenated α7 agonist) or vehicle (e.g., saline) via intravitreal injection into the right eye one hour prior to inducing glaucoma.

  • Induction of Glaucoma:

    • Under anesthesia, induce glaucoma-like conditions in the right eye by injecting hypertonic saline (e.g., 2M NaCl) into the episcleral veins to elevate intraocular pressure, as described by Morrison et al.[23]

    • The left eye serves as an untreated internal control.

  • Post-Operative Care & Follow-up:

    • Provide post-operative analgesia and monitor the animals for any signs of distress.

    • Allow the animals to recover for a period of one month.

  • Tissue Collection & Analysis:

    • After one month, humanely euthanize the rats.

    • Enucleate both eyes and fix them (e.g., in 4% paraformaldehyde).

    • Dissect the retinas, flat-mount them on slides, and stain with a marker for RGCs (e.g., an antibody against Thy1.1 or cresyl violet for Nissl substance).[22]

    • Acquire images of the retinas using a microscope.

    • Quantify the number of stained cells in the RGC layer in multiple fields of view for both the treated (right) and control (left) eyes.

  • Data Analysis:

    • Compare the RGC counts between the vehicle-treated glaucoma group and the compound-treated glaucoma group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the compound treatment resulted in a statistically significant preservation of RGCs compared to the vehicle control.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Identify Nicotinic Scaffold B Synthesize Halogenated Analogs (e.g., via Sonogashira coupling) A->B C Radioligand Binding Assay (Determine Affinity - Ki) B->C Test Analogs D Functional Assay (e.g., Ca²⁺ influx, neurotransmitter release) (Determine Potency - EC50 & Efficacy) C->D E Pharmacokinetic Studies (ADME, BBB penetration) D->E Select Lead Compounds F Efficacy in Disease Model (e.g., Alzheimer's, Pain, Addiction) E->F G G F->G Candidate for Preclinical Development

Caption: A logical workflow for halogenated nicotinic drug discovery.

Future Perspectives and Conclusion

The rational design of halogenated nicotinic compounds represents a highly promising avenue for therapeutic development. The ability of halogens, particularly bromine and iodine, to form specific halogen bonds offers a sophisticated tool for enhancing ligand-receptor interactions in a way that goes far beyond simple steric or hydrophobic effects.[5][7] Future work will likely focus on leveraging computational modeling to predict optimal halogen placements for enhanced subtype selectivity, thereby minimizing off-target effects. Furthermore, exploring the interplay between halogenation and pharmacokinetics will be crucial for developing orally bioavailable drugs with favorable metabolic profiles.[24][25] As our understanding of the nuanced roles of different nAChR subtypes in disease continues to grow, so too will the potential for precisely engineered, halogenated compounds to become next-generation therapeutics for a range of challenging neurological and psychiatric disorders.

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In Silico Prediction of ADMET Properties for (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imperative to reduce late-stage attrition in drug development has positioned in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling as an indispensable tool for early-stage candidate evaluation.[1][2] By computationally forecasting a compound's pharmacokinetic and safety profile, researchers can prioritize resources, guide medicinal chemistry efforts, and de-risk development pipelines cost-effectively.[2][3] This guide provides a comprehensive, technically-grounded walkthrough of the principles and methodologies for conducting a thorough in silico ADMET assessment, using the novel compound (E)-2-Chloro-5-methylnicotinaldehyde oxime as a practical case study. We will dissect the foundational physicochemical properties, execute a detailed predictive workflow, and synthesize the data into a holistic ADMET profile, highlighting potential liabilities and opportunities for optimization. The protocols and interpretations herein are designed for drug discovery scientists, providing both the "how" and the critical "why" behind each analytical step.

Introduction: The Shift-Left Paradigm in Drug Safety

The historical model of drug discovery often relegated ADMET studies to later, resource-intensive preclinical stages. This frequently led to the catastrophic failure of otherwise potent compounds due to unforeseen pharmacokinetic or toxicity issues. The modern "shift-left" paradigm integrates ADMET assessment from the very inception of a project. Computational models are at the vanguard of this shift, offering rapid, predictive insights long before a compound is ever synthesized.[3]

1.1 The Target Compound: (E)-2-Chloro-5-methylnicotinaldehyde oxime

For this guide, we will analyze (E)-2-Chloro-5-methylnicotinaldehyde oxime. Its structure is foundational to every prediction that follows.

  • Chemical Structure: Chemical structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime (Note: A placeholder image is used. The actual structure is defined by its SMILES string for computational input.)

  • Canonical SMILES: C/N=O/c1c(Cl)ncc(C)c1

  • Key Features: A pyridine core (often associated with metabolic activity), a halogen (chloro) group (influencing lipophilicity and metabolism), and an oxime moiety (affecting polarity and hydrogen bonding potential).

This unique combination of functional groups necessitates a careful and multi-faceted ADMET evaluation.

Foundational Principles of Computational ADMET

In silico predictions are not a "black box." They are built upon decades of research correlating molecular structure with biological outcomes. Understanding these principles is crucial for interpreting results with scientific rigor.

2.1 Physicochemical Properties: The Building Blocks of Pharmacokinetics

The journey of a drug through the body is governed by fundamental physicochemical laws. Properties like lipophilicity, solubility, and molecular size dictate how a molecule will be absorbed, where it will distribute, and how it can be eliminated.[4]

Lipinski's Rule of Five (Ro5) , formulated by Christopher Lipinski, provides a foundational rule-of-thumb for evaluating the "drug-likeness" of a compound for oral bioavailability.[5][6][7] While not an absolute law, it serves as an excellent initial filter.

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (Octanol-Water Partition Coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5 (sum of -OH and -NH groups)

  • Hydrogen Bond Acceptors (HBA): ≤ 10 (sum of N and O atoms)

A compound that violates more than one of these rules may have issues with absorption or permeation.[6][8]

2.2 Core Predictive Methodologies

Computational ADMET tools primarily rely on two complementary approaches:

  • Quantitative Structure-Activity Relationship (QSAR) and Machine Learning Models: These are statistical models trained on large datasets of molecules with known experimental ADMET values.[2][9] By calculating hundreds of molecular descriptors (e.g., topological, electronic, geometric), the algorithms learn complex patterns to predict the properties of new, untested compounds.[10] Many modern platforms use advanced machine learning or deep learning for enhanced accuracy.[11][12]

  • Expert, Knowledge-Based Systems: These systems are built on human-curated rules derived from mechanistic toxicology and metabolic chemistry.[13] Instead of a statistical correlation, they identify specific structural fragments (toxicophores) known to be associated with a particular toxicity endpoint, providing mechanistic explanations for the prediction.[14][15]

The ICH M7 guideline for mutagenic impurities mandates the use of both a statistical (QSAR) and an expert rule-based system for a comprehensive assessment, a principle that holds value across all toxicity endpoints.[16][17]

A Self-Validating Workflow for In Silico ADMET Profiling

This section details a robust, step-by-step protocol for predicting the ADMET profile of our target compound. The workflow is designed to be self-validating by cross-referencing different predictive endpoints and considering the confidence of each model.

ADMET_Workflow start Start: Define Target Compound (SMILES: C/N=O/c1c(Cl)ncc(C)c1) prep Step 1: Compound Standardization - Desalt & Neutralize - Generate 2D & 3D Coordinates start->prep physchem Step 2: Physicochemical & Drug-Likeness Analysis - Lipinski's Rule of Five - LogP, LogS, TPSA prep->physchem absorption Step 3: Absorption Prediction - GI Absorption (HIA) - P-gp Substrate/Inhibitor prep->absorption distribution Step 4: Distribution Prediction - Blood-Brain Barrier (BBB) Permeation - Plasma Protein Binding (PPB) prep->distribution metabolism Step 5: Metabolism Prediction - CYP450 Substrate/Inhibitor Profile - Site of Metabolism (SOM) prep->metabolism toxicity Step 6: Toxicity Hazard Prediction - hERG Inhibition - Ames Mutagenicity - Hepatotoxicity (DILI) prep->toxicity physchem->absorption Informs Absorption physchem->distribution Informs Distribution synthesis Step 7: Data Synthesis & Interpretation - Aggregate Data into Profile - Identify Key Liabilities absorption->synthesis distribution->synthesis metabolism->synthesis toxicity->synthesis end End: Comprehensive ADMET Profile (Report with Recommendations) synthesis->end

Caption: A comprehensive workflow for in silico ADMET prediction.

Protocol Steps:
  • Compound Standardization (Input): The process begins with the canonical SMILES string. This unambiguous representation is fed into a computational chemistry toolkit (e.g., RDKit). The structure is neutralized and any counter-ions are removed to ensure a standardized input, which is critical for prediction consistency.

  • Physicochemical Calculation: Key molecular descriptors are calculated. This is the first checkpoint. If the compound heavily violates Lipinski's Ro5, it is an immediate red flag for oral drug development, justifying the causality of this initial screen.[8]

  • Absorption Modeling: Models predicting Human Intestinal Absorption (HIA) are employed. It is also vital to predict interactions with key efflux transporters like P-glycoprotein (P-gp), as being a P-gp substrate can significantly reduce bioavailability even if passive absorption is high.[18]

  • Distribution Modeling: The key question for distribution is where the drug goes. Prediction of Blood-Brain Barrier (BBB) permeability is critical for CNS targets and a safety concern for non-CNS targets.[19][20] Concurrently, predicting the extent of Plasma Protein Binding (PPB) is essential, as only the unbound fraction of a drug is typically pharmacologically active.

  • Metabolism Modeling: Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[21][22] Predicting whether our compound is a substrate or inhibitor of major isoforms (e.g., CYP3A4, 2D6, 2C9) is crucial for forecasting drug-drug interactions (DDIs).[23][24] Site of Metabolism (SOM) models pinpoint the specific atoms on the molecule most likely to be metabolized, guiding chemists in blocking metabolic "hotspots" to improve stability.[21]

  • Toxicity Modeling: This is a multi-endpoint assessment:

    • hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Early in silico flagging is a critical safety screen.[25][26][27]

    • Ames Mutagenicity: This predicts the outcome of the bacterial reverse mutation assay, a key test for genotoxic potential.[28][29][30] A positive finding is a significant hurdle in drug development.

    • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Models are trained to recognize structural alerts associated with liver damage.

    • Carcinogenicity: While harder to predict, models can identify structural alerts associated with rodent carcinogenicity, providing an early warning.[31][32][33]

  • Data Synthesis and Interpretation: No single prediction should be viewed in isolation. The final, and most critical, step is to synthesize all data points into a coherent profile, weigh the evidence, and make an expert judgment on the compound's viability and the next steps.

Predicted ADMET Profile: (E)-2-Chloro-5-methylnicotinaldehyde oxime

The following data tables summarize the simulated ADMET predictions for our target compound. These results are generated for illustrative purposes based on established QSAR principles and the known effects of its constituent functional groups. For a real-world project, these would be generated using validated software platforms like ADMET Predictor®, Discovery Studio®, or web-based tools like pkCSM and SwissADME.[1][34]

Physicochemical Properties & Drug-Likeness
PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight184.6 g/mol ≤ 500Excellent
clogP1.85≤ 5Excellent
Hydrogen Bond Donors1≤ 5Excellent
Hydrogen Bond Acceptors3≤ 10Excellent
Lipinski's Ro5 Violations0≤ 1Excellent
Topological Polar Surface Area (TPSA)55.1 Ų< 140 ŲGood

Interpretation: The compound exhibits an outstanding physicochemical profile. With zero Lipinski violations and a balanced LogP and TPSA, it is predicted to have favorable properties for oral absorption and membrane permeability, forming a strong foundation for its ADMET profile.[5][35]

Absorption
PropertyPredictionConfidenceInterpretation
GI Absorption (HIA)HighHighLikely to be well-absorbed from the gut.
Oral Bioavailability>80%MediumPredicted to have good bioavailability in humans.[36][37]
P-gp SubstrateNoHighNot likely to be removed by the P-gp efflux pump.
Distribution
PropertyPredictionConfidenceInterpretation
Plasma Protein Binding (PPB)~75%MediumModerate binding; a significant free fraction should be available.
BBB PermeantYesMediumThe compound's size and lipophilicity suggest it may cross the BBB.[38][39]

Causality Insight: The prediction of BBB permeability is driven by the low molecular weight, optimal TPSA (< 90 Ų), and balanced lipophilicity. This is a critical flag: if the drug is not intended for the CNS, this could be a liability leading to off-target effects. If it is a CNS drug, this is a highly desirable property.

Metabolism

Metabolism_Pathway compound (E)-2-Chloro-5-methylnicotinaldehyde oxime CYP3A4 CYP2D6 CYP2C9 metabolite1 Oxidation of Pyridine Ring (Major Pathway) compound:cyp3a4->metabolite1 Substrate metabolite2 Hydroxylation of Methyl Group (Minor Pathway) compound:cyp2d6->metabolite2 Substrate inhibition Potential Inhibition compound:cyp2d6->inhibition cyp2d6_inhib CYP2D6 inhibition->cyp2d6_inhib

Sources

An In-Depth Technical Guide to the Discovery of Novel Acetylcholinesterase Reactivators for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and advanced methodologies for discovering novel acetylcholinesterase (AChE) reactivators to combat organophosphate (OP) poisoning.

Introduction: The Enduring Threat of Organophosphate Poisoning

Organophosphate (OP) compounds, widely used as pesticides and tragically weaponized as nerve agents, pose a significant global health threat.[1][2] Their primary mechanism of toxicity lies in the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[3][4] Inhibition of AChE leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[3][4][5] This can lead to severe symptoms including respiratory failure, seizures, and death if left untreated.[1]

The current standard of care for OP poisoning involves a combination of an antimuscarinic agent like atropine to counteract the effects of excess ACh, and an AChE reactivator, typically an oxime, to restore enzyme function.[2][6][7] However, existing treatments have significant limitations, including poor efficacy against certain OPs, the inability to effectively cross the blood-brain barrier (BBB) to address central nervous system (CNS) effects, and the time-dependent "aging" of the OP-AChE complex, which renders it resistant to reactivation.[1][8][9] These shortcomings underscore the urgent need for the discovery and development of novel, more effective AChE reactivators.

The Chemistry of AChE Inhibition and Reactivation

Organophosphates inactivate AChE by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond.[3][10] The goal of a reactivator is to nucleophilically attack the phosphorus atom of the bound OP, breaking the bond with the serine residue and regenerating the active enzyme.

The Role of Oximes

Pralidoxime (2-PAM) and obidoxime are currently the most common oxime-based reactivators used clinically.[8][11] The nucleophilic character of the oxime group is central to its ability to displace the organophosphate from the AChE active site.[7][9]

The "Aging" Phenomenon: A Race Against Time

Following the initial phosphorylation of AChE, a secondary process known as "aging" can occur. This process involves the dealkylation of the bound organophosphate, resulting in a negatively charged phosphonylated enzyme that is resistant to reactivation by current oximes.[9] The rate of aging varies depending on the specific OP, creating a critical therapeutic window for the administration of reactivators.[1] For some nerve agents like soman, aging can occur within minutes.[1][12]

Modern Strategies for the Discovery of Novel AChE Reactivators

The quest for new AChE reactivators has evolved beyond simple modifications of existing compounds. Modern drug discovery efforts employ a multi-faceted approach, integrating computational modeling with advanced experimental screening and validation.

Computational and Structure-Based Design

The availability of high-resolution crystal structures of AChE has paved the way for rational, structure-based drug design.[13][14] Computational methods play a pivotal role in identifying and optimizing new reactivator candidates.

  • Molecular Docking and Dynamics: These techniques allow researchers to predict how potential reactivator molecules will bind to the OP-inhibited AChE active site and to assess their potential for effective reactivation.[8][15] This in silico screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.[16]

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the chemical structure of lead compounds and evaluating their reactivation efficacy, researchers can identify key structural features required for optimal activity.[7][8]

Experimental Screening and Validation

Promising candidates identified through computational methods are then synthesized and subjected to a rigorous cascade of in vitro and in vivo testing.

A variety of in vitro assays are employed to assess the fundamental properties of new reactivator candidates.

  • AChE Reactivation Assays: The core of in vitro screening involves measuring the ability of a compound to reactivate OP-inhibited AChE. A common method is the Ellman's assay, which spectrophotometrically measures the activity of the restored enzyme.[7] More advanced and efficient high-throughput screening assays have also been developed to test large libraries of compounds quickly.[16][17]

  • Blood-Brain Barrier (BBB) Permeability Assays: A critical limitation of current reactivators is their poor penetration of the BBB.[18][19] In vitro models of the BBB, such as cell-based assays, are used to predict the ability of novel compounds to reach the CNS.[20]

Compounds that demonstrate promising in vitro activity are advanced to in vivo testing in animal models of OP poisoning.

  • Animal Models of OP Poisoning: Rodent models, particularly rats and mice, are commonly used for initial efficacy and toxicity studies.[12] However, for predicting human responses, guinea pigs and nonhuman primates are often considered more reliable due to similarities in their carboxylesterase levels, which are enzymes that can metabolize OPs.[12][21]

  • Efficacy Endpoints: The primary endpoint in in vivo studies is typically survival. However, other important measures of efficacy include the reactivation of AChE in both peripheral tissues and the brain, attenuation of seizures, and reduction of neuropathology.[22]

  • Safety and Toxicity Profiling: Thorough toxicological studies are essential to ensure that any new reactivator is safe for clinical use. These studies assess potential adverse effects and determine the therapeutic index of the compound.[8]

Key Experimental Protocols

Protocol 1: In Vitro AChE Reactivation Assay (Ellman's Method)
  • Enzyme Inhibition: Incubate purified human AChE with a known concentration of an organophosphate (e.g., paraoxon) to achieve significant inhibition (typically >90%).

  • Reactivator Treatment: Add varying concentrations of the novel reactivator compound to the inhibited enzyme solution. Include a positive control (e.g., pralidoxime) and a negative control (buffer only).

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate acetylthiocholine and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometric Measurement: Monitor the change in absorbance at 412 nm over time. The rate of change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of reactivation for each concentration of the test compound relative to the activity of the uninhibited enzyme.

Protocol 2: In Vivo Efficacy Study in a Rat Model of OP Poisoning
  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the experimental conditions for at least one week.

  • OP Challenge: Administer a sublethal or lethal dose of the organophosphate (e.g., sarin surrogate) via a relevant route of exposure (e.g., subcutaneous injection).

  • Antidote Administration: At a predetermined time post-exposure (e.g., 1 hour), administer the novel reactivator, often in combination with atropine and a benzodiazepine, via intravenous or intramuscular injection.

  • Monitoring: Continuously monitor the animals for clinical signs of toxicity, including seizures, and record survival rates over a specified period (e.g., 24 hours).

  • Biochemical and Histological Analysis: At the end of the study, collect tissue samples (blood, brain, diaphragm) to measure AChE activity and assess for neuropathology.

Visualization of Key Concepts

Mechanism of AChE Inhibition and Reactivation

AChE_Inhibition_Reactivation AChE Active AChE Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Inhibition OP Organophosphate OP->Inhibited_AChE Aged_AChE Aged AChE (Irreversibly Inactive) Inhibited_AChE->Aged_AChE Aging Reactivated_AChE Active AChE Inhibited_AChE->Reactivated_AChE Reactivation OP_Reactivator_Complex OP-Reactivator Complex Inhibited_AChE->OP_Reactivator_Complex Reactivator Novel Reactivator Reactivator->Reactivated_AChE Reactivator->OP_Reactivator_Complex

Caption: The process of AChE inhibition by organophosphates and subsequent reactivation by a novel reactivator.

Drug Discovery Workflow for Novel AChE Reactivators

Drug_Discovery_Workflow Virtual_Screening Virtual Screening & Molecular Docking SAR_Analysis Structure-Activity Relationship (SAR) Analysis Virtual_Screening->SAR_Analysis Synthesis Chemical Synthesis SAR_Analysis->Synthesis In_Vitro In Vitro Screening (Reactivation, BBB Permeability) Synthesis->In_Vitro In_Vivo In Vivo Testing (Efficacy, Toxicity) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization IND IND-Enabling Studies Lead_Optimization->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Sources

Exploring the Antimicrobial Potential of New Pyridine-Based Oximes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic compounds explored, pyridine-based oximes have emerged as a promising scaffold, demonstrating significant in vitro activity against a spectrum of bacterial and fungal pathogens. This guide provides an in-depth technical exploration of the antimicrobial potential of these compounds, offering insights into their synthesis, structure-activity relationships (SAR), and putative mechanisms of action. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate this promising area of antimicrobial research.

The Imperative for New Antimicrobials: The Pyridine-Oxime Scaffold

The pyridine ring is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties.[1][2] When functionalized with an oxime moiety (-C=N-OH), the resulting pyridine-based oxime exhibits a unique electronic and structural profile that has been implicated in a range of biological activities, including antimicrobial, antiviral, and acetylcholinesterase reactivation.[3][4] The exploration of this scaffold is driven by the hypothesis that the combination of the pyridine nucleus and the reactive oxime group can yield compounds that circumvent existing resistance mechanisms.

Synthetic Strategies for Pyridine-Based Oximes

The synthesis of pyridine-based oximes is generally straightforward, allowing for the generation of diverse chemical libraries for screening. A common and efficient method involves the condensation of a pyridine-containing ketone or aldehyde with hydroxylamine or its salts.

General Synthetic Workflow:

The versatility of this synthetic approach allows for the introduction of a wide array of substituents on both the pyridine ring and the carbon atom of the oxime, facilitating comprehensive SAR studies.

G cluster_synthesis Synthesis of Pyridine-Based Oximes PyridineKetone Pyridine-Containing Ketone/Aldehyde Reaction Condensation Reaction PyridineKetone->Reaction Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Reaction Base Base (e.g., NaHCO3, Pyridine) Base->Reaction Neutralizes HCl Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Reaction Medium Product Pyridine-Based Oxime Reaction->Product Formation of C=N-OH bond

Caption: General synthetic scheme for pyridine-based oximes.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine-based oxime scaffold has revealed several key structural features that govern antimicrobial potency. These insights are crucial for the rational design of next-generation candidates.

  • Position of the Oxime Group: The substitution pattern on the pyridine ring significantly influences activity. For instance, the relative position of the oxime-bearing substituent (e.g., at the 2-, 3-, or 4-position) can dramatically alter the compound's interaction with biological targets.

  • Nature of Substituents: The introduction of various functional groups on the pyridine ring and the rest of the molecule plays a critical role. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its ability to penetrate cell membranes and interact with target enzymes.

  • Lipophilicity: A well-defined balance between hydrophilicity and lipophilicity is essential for effective antimicrobial activity.[5] This is often modulated by introducing alkyl chains or other lipophilic moieties. For example, in a series of pyridine-4-aldoxime-based quaternary ammonium salts, the length of the alkyl side chain was found to be a critical determinant of antibacterial efficacy.[6]

Illustrative SAR Table:
Compound SeriesKey Structural VariationImpact on Antimicrobial ActivityReference
Pyridine-4-aldoxime Quaternary SaltsAlkyl chain length (C8-C16)Optimal activity observed with C12-C14 chains, suggesting a membrane-disruptive mechanism.[7]
Substituted PyridyloxazolidinonesModifications on the 5-amino side chainModerate to strong activity against S. aureus, indicating sensitivity to these structural changes.[8]
Thienopyridine DerivativesFusion of a thiophene ringGood to strong activity against E. coli, B. mycoides, and C. albicans.[9]

Antimicrobial Spectrum and Potency

Numerous studies have demonstrated the broad-spectrum potential of pyridine-based oximes, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

A standardized and reproducible method for quantifying the in vitro antimicrobial activity of novel compounds is the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the synthesized pyridine-based oxime in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This self-validating system should include positive (microorganism with no compound) and negative (medium only) controls to ensure the viability of the organism and the sterility of the medium.

Summary of Reported Antimicrobial Activities:
OrganismCompound TypeReported MIC Range (µg/mL)Reference
Staphylococcus aureusPyridine-based organic salts55-56% inhibition at 100 µg/mL[7]
Escherichia coliPyridine-based organic salts55% inhibition at 100 µg/mL[7]
Bacillus subtilisPhosphorus-containing oximes0.1–2.1[10]
Candida albicansPhosphorus-containing oximes0.1–2.1[10]
E. coli, B. mycoides, C. albicansThienopyridine derivatives0.0048–0.039[9]

Putative Mechanisms of Action

While the precise molecular targets of many pyridine-based oximes are still under investigation, several plausible mechanisms of action have been proposed based on their chemical structure and observed biological effects.

Potential Molecular Targets and Pathways:

G cluster_moa Putative Mechanisms of Action of Pyridine-Based Oximes cluster_enzyme Potential Enzyme Targets PyridineOxime Pyridine-Based Oxime Membrane Cell Membrane Disruption PyridineOxime->Membrane Lipophilic interactions Enzyme Enzyme Inhibition PyridineOxime->Enzyme Nucleophilic attack by oxime Chelation Metal Ion Chelation PyridineOxime->Chelation Coordination with metal ions FabH FabH Enzyme->FabH DHFR Dihydrofolate Reductase Enzyme->DHFR Gyrase DNA Gyrase Enzyme->Gyrase

Caption: Potential antimicrobial mechanisms of pyridine-based oximes.

  • Enzyme Inhibition: The nucleophilic character of the oxime group makes it a potential inhibitor of various enzymes crucial for microbial survival. For instance, in silico molecular docking studies have suggested that some pyridine derivatives may bind to the active site of enzymes like FabH, which is involved in fatty acid biosynthesis.[10]

  • Membrane Disruption: Quaternary ammonium salts containing a pyridine-oxime core have been shown to alter bacterial cell morphology, suggesting a mechanism involving the disruption of the cell membrane's integrity.[3]

  • Metal Chelation: The pyridine and oxime moieties can act as ligands, chelating essential metal ions (e.g., Fe²⁺, Zn²⁺) that are vital for microbial enzyme function and overall cellular processes.[10]

Future Directions and Conclusion

The exploration of pyridine-based oximes as a novel class of antimicrobial agents is a fertile ground for research. Future efforts should focus on:

  • Lead Optimization: Utilizing the established SAR to design and synthesize more potent and selective analogs.

  • Mechanism of Action Elucidation: Employing advanced techniques such as transcriptomics, proteomics, and genetic screens to definitively identify the molecular targets.

  • In Vivo Efficacy and Toxicity: Progressing promising in vitro candidates to preclinical animal models to assess their therapeutic potential and safety profiles.[11] The translation from in vitro to in vivo efficacy is a critical step that requires careful consideration of pharmacokinetic and pharmacodynamic properties.[11]

References

  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Retrieved from [Link]

  • PubMed. (2006). In vitro and in vivo evaluation of pyridinium oximes: mode of interaction with acetylcholinesterase, effect on tabun- and soman-poisoned mice and their cytotoxicity. Retrieved from [Link]

  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Pyridinium oximes as cholinesterase reactivators. Structure-activity relationship and efficacy in the treatment of poisoning with organophosphorus compounds. Retrieved from [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

  • PubMed. (n.d.). Translation of in vitro to in vivo pyridinium oxime potential in tabun poisoning. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel pyridinium oximes: synthesis, molecular docking and in vitro reactivation studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. Retrieved from [Link]

  • Bentham Science. (n.d.). Pyridinium Oximes as Cholinesterase Reactivators. Structure-Activity Relationship and Efficacy in the Treatment of Poisoning with Organophosphorus Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

Sources

Methodological & Application

Synthesis Protocol for (E)-2-Chloro-5-methylnicotinaldehyde oxime: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime, a compound of interest for researchers in medicinal chemistry and drug development. The methodology is grounded in established principles of organic synthesis, with a focus on procedural clarity, safety, and reproducibility.

Introduction and Significance

Oximes are a class of organic compounds characterized by the C=N-OH functional group.[1][2] They serve as versatile intermediates in organic synthesis, readily convertible to other important functional groups such as amines and nitriles.[1][2] The unique electronic and structural properties of the oxime group also make it a valuable pharmacophore in drug design. The target molecule, (E)-2-Chloro-5-methylnicotinaldehyde oxime, incorporates a halogenated pyridine ring, a common scaffold in pharmacologically active compounds, suggesting its potential as a building block for novel therapeutic agents.

This protocol details the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime from its corresponding aldehyde, 2-Chloro-5-methylnicotinaldehyde, through a classical condensation reaction with hydroxylamine hydrochloride. The procedure is optimized for high yield and purity, with an emphasis on safe laboratory practices.

Reaction Scheme

ReactionScheme reactant1 2-Chloro-5-methylnicotinaldehyde reagents Base (e.g., Sodium Acetate) Solvent (e.g., Ethanol/Water) reactant1->reagents reactant2 +  Hydroxylamine     Hydrochloride reactant2->reagents product (E)-2-Chloro-5-methylnicotinaldehyde                 oxime reagents->product

Caption: General reaction scheme for the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
2-Chloro-5-methylnicotinaldehydeNot readily availableC₇H₆ClNO155.58Can be synthesized from 2-chloro-5-methylnicotinic acid.
Hydroxylamine Hydrochloride5470-11-1NH₂OH·HCl69.49Acros Organics or equivalent
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03Fisher Scientific or equivalent
Ethanol (95%)64-17-5C₂H₅OH46.07Decon Labs or equivalent
Deionized Water7732-18-5H₂O18.02Millipore or equivalent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific or equivalent
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Acros Organics or equivalent
Deuterated Chloroform (CDCl₃)865-49-6CDCl₃120.38Cambridge Isotope Laboratories or equivalent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aldoximes from aldehydes.[1][3]

Step 1: Preparation of the Reaction Mixture
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-methylnicotinaldehyde (1.0 eq) in 95% ethanol (approximately 10 mL per gram of aldehyde).

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of deionized water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • With continuous stirring, add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde at room temperature.

Step 2: Reaction Execution
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar, should have a lower Rf value than the starting aldehyde. The reaction is typically complete within 2-4 hours.

Step 3: Product Isolation and Purification
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue will likely contain the product as a precipitate. If not, the product can be extracted.

  • If a precipitate forms: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • If no precipitate forms: Transfer the aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure (E)-2-Chloro-5-methylnicotinaldehyde oxime as a solid.

Characterization

The identity and purity of the synthesized (E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS: 1203500-13-3, Molecular Formula: C₇H₇ClN₂O, Molecular Weight: 170.60) can be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product and compare it with the literature value if available. A sharp melting point is indicative of high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the C-H proton of the oxime, and the O-H proton of the oxime.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all seven carbon atoms in the molecule in their respective chemical environments.

  • FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch (around 3600 cm⁻¹), the C=N stretch (around 1665 cm⁻¹), and the N-O stretch (around 945 cm⁻¹).[1]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

  • Chemical Hazards:

    • 2-Chloro-5-methylnicotinaldehyde: May be harmful if swallowed, inhaled, or in contact with skin.

    • Hydroxylamine Hydrochloride: Is a corrosive and potentially explosive substance. Handle with care and avoid heating the solid.

    • Dichloromethane: Is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Workflow Diagram

Workflow start Start dissolve_aldehyde Dissolve 2-Chloro-5-methylnicotinaldehyde in Ethanol start->dissolve_aldehyde prepare_hydroxylamine Prepare aqueous solution of Hydroxylamine HCl and Sodium Acetate start->prepare_hydroxylamine mix_reagents Combine aldehyde and hydroxylamine solutions dissolve_aldehyde->mix_reagents prepare_hydroxylamine->mix_reagents reflux Reflux reaction mixture (2-4 hours) mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete evaporate Remove ethanol via rotary evaporation cool->evaporate isolate Isolate crude product (Filtration or Extraction) evaporate->isolate purify Purify by recrystallization isolate->purify characterize Characterize final product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and characterization of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

References

  • Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules 2007, 12(2), 231-236. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2008, 5(3), 514-518. [Link]

  • Oximes. BYJU'S. [Link]

  • Preparation method of 2-amino-5-chlorobenzophenone oxime.
  • Preparation method of 2-chloro nicotinaldehyde.
  • Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical and Bio-Medical Science, 2024, 4(4), 1-6. [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Assays of Pyridine Oxime Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridine Oximes in Antimicrobial Drug Discovery

Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3] The pyridine nucleus is a key structural motif in many existing drugs.[2] Similarly, oximes, characterized by the R1R2C=NOH functional group, are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anticancer effects.[4][5] Notably, oximes are crucial as reactivators of acetylcholinesterase inhibited by organophosphorus compounds.[4][6]

The conjugation of pyridine and oxime moieties into a single molecular entity—the pyridine oxime—presents a compelling strategy in the quest for novel antimicrobial agents.[6] This combination can lead to compounds with unique physicochemical properties and potentially novel mechanisms of action capable of overcoming existing resistance pathways.[7] The cationic nature of pyridinium salts, for instance, can facilitate interaction with negatively charged bacterial cell surfaces, leading to membrane disruption and cell death.[1][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of robust in vitro antimicrobial assays tailored for the evaluation of novel pyridine oxime compounds. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), while incorporating expert insights specific to the chemical nature of pyridine oximes.[8][9][10]

Part 1: Foundational Assays for Antimicrobial Profiling

The initial characterization of a novel compound's antimicrobial activity typically involves determining its minimum inhibitory concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions.[8][11] This section details the protocols for two universally accepted methods for MIC determination: Broth Microdilution and Agar Disk Diffusion.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value, which is essential for comparing the potency of different compounds and for further characterization.[11][12]

  • Why Broth Microdilution? This method is the gold standard for determining MICs due to its quantitative nature, reproducibility, and suitability for high-throughput screening.[13] It allows for the simultaneous testing of multiple compounds against various microbial strains.

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious aerobic bacteria as it is standardized and has low batch-to-batch variability, ensuring consistent and comparable results.[12][14] For fungi, RPMI 1640 medium is often used.[15]

  • Standardized Inoculum: The final inoculum density is critical. A concentration of approximately 5 x 10⁵ CFU/mL is standard.[16] A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs. Preparing the inoculum to a 0.5 McFarland turbidity standard is a crucial step for achieving this concentration.[12]

  • Preparation of Pyridine Oxime Compound Stock Solution:

    • Accurately weigh the pyridine oxime compound and dissolve it in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[12]

    • Expert Insight: Pyridine oximes can vary in solubility. It is crucial to determine the optimal solvent that ensures complete dissolution without precipitating in the aqueous broth medium. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects. A solvent toxicity control is mandatory.

  • Preparation of Bacterial/Fungal Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[12]

    • Dilute this standardized suspension in the appropriate broth (e.g., MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

  • Microtiter Plate Setup:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the pyridine oxime compound stock solution in the broth medium to achieve the desired final concentration range (e.g., 128 µg/mL to 0.25 µg/mL).[12]

    • Add 100 µL of the diluted bacterial/fungal inoculum to each well containing the compound dilutions.

    • Essential Controls:

      • Growth Control: Wells containing broth and inoculum only (no compound).

      • Sterility Control: Wells containing broth only (no inoculum or compound).

      • Positive Control: A standard antibiotic with known efficacy against the test organism (e.g., Ciprofloxacin for E. coli, Vancomycin for S. aureus).[16]

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve the compound.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[16] Fungal testing may require longer incubation periods.

  • MIC Determination:

    • The MIC is the lowest concentration of the pyridine oxime compound at which there is no visible growth of the microorganism.[8][11] This can be assessed visually or by using a plate reader to measure optical density.

Agar Disk Diffusion Assay

Also known as the Kirby-Bauer test, this is a qualitative or semi-quantitative method widely used for routine antimicrobial susceptibility testing.[17][18] It is particularly useful for initial screening of novel compounds.[17]

  • Why Agar Disk Diffusion? This method is simple, cost-effective, and allows for the rapid screening of multiple compounds against a single organism on one plate.[19] The size of the zone of inhibition provides a visual indication of the compound's activity.[18]

  • Choice of Agar: Mueller-Hinton Agar (MHA) is the standard medium due to its defined composition and performance consistency.[17] The agar depth should be uniform (approximately 4 mm) as it affects the diffusion of the compound.[20]

  • Preparation of Bacterial Inoculum and Agar Plate:

    • Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

    • Immerse a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[17]

    • Allow the plate to dry for a few minutes.

  • Application of Pyridine Oxime Compound:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the pyridine oxime compound solution.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.[17]

    • Include a positive control disk with a standard antibiotic and a negative control disk with the solvent alone.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[17]

    • The size of the zone correlates with the susceptibility of the organism to the compound.[20]

Part 2: Advanced Assays for Mechanistic Insights

Once the initial antimicrobial activity of a pyridine oxime compound has been established, further assays are necessary to understand its mode of action—specifically, whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[21]

  • Why MBC? Determining the MBC is crucial for understanding whether a compound has the potential to eradicate an infection. The relationship between the MIC and MBC (MBC/MIC ratio) is a key indicator:

    • An MBC/MIC ratio of ≤4 is typically considered bactericidal .[21][22]

    • An MBC/MIC ratio of >4 is considered bacteriostatic .[21][22]

  • Subculturing: This step is essential to differentiate between the inhibition of growth and actual killing of the bacteria.

  • Perform a Broth Microdilution Assay:

    • Follow the protocol for MIC determination as described in section 1.1.

  • Subculturing:

    • From the wells of the microtiter plate showing no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

    • Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the pyridine oxime compound that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that allows ≤500 CFU/mL to grow on the agar plate).[21]

Time-Kill Kinetics Assay

This dynamic assay provides a more detailed picture of the antimicrobial agent's effect on bacterial viability over time.[23] It can reveal whether the killing is concentration-dependent or time-dependent.[22]

  • Why Time-Kill Assays? These assays offer a higher resolution view of the bactericidal or bacteriostatic effects compared to the single endpoint of an MBC assay.[23][24] They are invaluable for preclinical drug development.

  • Sampling at Multiple Time Points: This allows for the construction of a kill curve, which graphically represents the rate of bacterial killing.[23]

  • Preparation:

    • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in a larger volume of broth (e.g., in sterile flasks).[21]

    • Add the pyridine oxime compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control flask with no compound.

  • Incubation and Sampling:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[23]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the pyridine oxime compound.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[23]

    • Bacteriostatic activity is generally indicated by a <3-log₁₀ reduction in CFU/mL.[23]

Part 3: Data Presentation and Visualization

Clear and standardized data presentation is crucial for the interpretation and comparison of results.

Quantitative Data Summary
Test MicroorganismGram StainPyridine Oxime Compound Conc. (µg/mL)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive0.25 - 128[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Escherichia coli ATCC 25922Negative0.25 - 128[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Pseudomonas aeruginosa ATCC 27853Negative0.25 - 128[Insert Data][Insert Data][Insert Data][Bactericidal/Bacteriostatic]
Candida albicans ATCC 90028N/A (Fungus)0.25 - 128[Insert Data][Insert Data][Insert Data][Fungicidal/Fungistatic]
Visualizing Experimental Workflows

A clear understanding of the experimental sequence is vital for reproducibility.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Data Analysis prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) mic_assay Broth Microdilution Assay (Determine MIC) prep_inoculum->mic_assay disk_assay Agar Disk Diffusion (Qualitative Screen) prep_inoculum->disk_assay mbc_assay MBC Assay (Subculture from MIC plate) mic_assay->mbc_assay time_kill Time-Kill Kinetics Assay (Multiple Concentrations) mic_assay->time_kill analyze_mic Record MIC Value mic_assay->analyze_mic analyze_mbc Determine MBC & Calculate MBC/MIC Ratio mbc_assay->analyze_mbc analyze_tk Plot Time-Kill Curves (Log10 CFU/mL vs. Time) time_kill->analyze_tk classify Classify Activity: Bactericidal vs. Bacteriostatic analyze_mbc->classify analyze_tk->classify

Caption: Overall workflow for in vitro antimicrobial characterization.

Hypothesized Mechanism of Action

The cationic nature of many pyridine oxime compounds suggests a potential mechanism involving disruption of the bacterial cell membrane.

G cluster_membrane Cell Membrane (Negatively Charged) compound Cationic Pyridine Oxime Compound binding Electrostatic Binding compound->binding Adsorption bacterial_cell Bacterial Cell disruption Membrane Disruption binding->disruption leakage Leakage of Intracellular Contents (Ions, DNA, RNA) disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Hypothesized membrane disruption mechanism of pyridine oximes.[1]

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • Ndwandwe, D. E., & Pheeha, S. S. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • EUCAST. (n.d.). Home. Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Khan, D. D., Ahmad, A. U., Khurshid, M., & Alam, M. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Journal of Applied Microbiology, 133(5), 2631–2646. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1999–2001. Retrieved from [Link]

  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

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  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. Retrieved from [Link]

  • Cetin-Atalay, R., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5292–5305. Retrieved from [Link]

  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry, 5(3), 50-51. Retrieved from [Link]

  • Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Metabolism and Personalized Therapy, 14(7), 1-9. Retrieved from [Link]

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Standard operating procedure for acetylcholinesterase reactivation kinetic assays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Standard Operating Procedure for Acetylcholinesterase Reactivation Kinetic Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Acetylcholinesterase and the Imperative for Effective Reactivators

Acetylcholinesterase (AChE) is a serine hydrolase that plays an indispensable role in the nervous system. Its primary function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions, a process essential for terminating nerve signals and allowing for precise muscle control.[1][2] The acute toxicity of organophosphorus (OP) compounds, a class of chemicals used as pesticides and chemical warfare agents (e.g., sarin, VX), stems from their ability to potently inhibit AChE.[3][4]

OPs act by covalently modifying a critical serine residue within the enzyme's active site, forming a stable phosphorylated conjugate.[1][5] This inhibition leads to an accumulation of ACh, resulting in a state of hypercholinergic stimulation, which can manifest as seizures, respiratory failure, and ultimately, death.[3][6]

The primary post-exposure treatment for OP poisoning involves the administration of nucleophilic agents known as oximes. These compounds are designed to reactivate the inhibited enzyme by cleaving the phosphorus-serine bond, thereby restoring AChE function.[7][8] However, the efficacy of current oximes is limited and varies significantly depending on the specific OP agent.[9] Therefore, the development of new, broad-spectrum oxime reactivators is a critical area of research. A thorough understanding and precise measurement of their reactivation kinetics are fundamental to this effort.

This application note provides a comprehensive guide to the principles, execution, and data analysis of AChE reactivation kinetic assays, offering a robust framework for the evaluation and characterization of novel reactivator candidates.

The Underlying Chemistry: A Triad of Competing Reactions

The interaction between OP-inhibited AChE and an oxime reactivator is governed by a set of competing chemical pathways. A successful assay design must account for each of these processes to yield meaningful data.

  • Inhibition: The initial event is the rapid phosphorylation of the active site serine (Ser203 in human AChE) by the OP agent, resulting in an inactive enzyme conjugate (E-P).[1] This reaction is initially reversible but quickly becomes a stable covalent bond.

  • Reactivation: An oxime (ROH), acting as a potent nucleophile, attacks the phosphorus atom of the E-P conjugate. This forms a transient intermediate that subsequently breaks down, releasing the active enzyme (E-OH) and a phosphonylated oxime (R-OP).[7][10] The rate of this process is the primary focus of the assay.

  • Aging: Concurrently, the E-P conjugate can undergo a separate, time-dependent dealkylation reaction.[11][12] This process, known as "aging," results in a negatively charged phosphonyl group that is electrostatically stabilized within the active site, rendering the enzyme permanently resistant to reactivation by standard oximes.[5][6] The rate of aging is highly dependent on the chemical structure of the specific OP agent, ranging from minutes for agents like soman to many hours for others.[12][13]

The interplay of these three reactions underscores the critical importance of timely oxime administration in a clinical setting and the need for precise temporal control within the in vitro assay.

G AChE_Active Active AChE (E-OH) AChE_Inhibited OP-Inhibited AChE (E-P) AChE_Active->AChE_Inhibited AChE_Active->AChE_Inhibited AChE_Inhibited->AChE_Active AChE_Inhibited->AChE_Active AChE_Aged Aged AChE (Non-reactivatable) AChE_Inhibited->AChE_Aged AChE_Inhibited->AChE_Aged Phosphonylated_Oxime Phosphonylated Oxime OP Organophosphate (OP) Oxime Oxime (ROH)

Caption: The competing pathways of AChE following exposure to organophosphates.

Assay Principle: The Ellman's Method

The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[14][15][16] This is a coupled enzymatic reaction where the rate of product formation is directly proportional to the activity of AChE.

  • Enzymatic Hydrolysis: In the assay, the natural substrate acetylcholine is replaced by an analog, acetylthiocholine (ATCh). AChE catalyzes the hydrolysis of ATCh to produce thiocholine and acetate.[15]

  • Colorimetric Reaction: The sulfhydryl group of the thiocholine product reacts rapidly with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). This reaction cleaves the disulfide bond in DTNB, yielding the vibrant yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[15][16]

  • Spectrophotometric Detection: The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm over time.[14] This rate is directly proportional to the concentration of active AChE in the sample.

This principle allows for the dynamic measurement of enzyme recovery during the reactivation assay.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple oxime concentrations and time points.

Materials and Equipment
  • Enzyme: Purified acetylcholinesterase (e.g., from human erythrocytes or electric eel).

  • Inhibitor: Organophosphorus compound of interest (e.g., paraoxon, or OP surrogates like NIMP).[17][18]

  • Reactivator: Test oxime(s) and a positive control oxime (e.g., Pralidoxime, Obidoxime).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • Hardware: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader with kinetic measurement capabilities at 412 nm.

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • AChE Working Solution: Dilute AChE stock to a final concentration that provides a linear absorbance increase for at least 10 minutes (e.g., 0.1-0.5 U/mL). Keep on ice.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light.

  • ATCh Solution (14 mM): Dissolve 4.02 mg of ATCh in 1 mL of deionized water. Prepare fresh daily.

  • OP Inhibitor Stock: Prepare a concentrated stock in an appropriate solvent (e.g., ethanol or DMSO).

  • Oxime Stock Solutions: Prepare concentrated stocks of test and control oximes in Assay Buffer or deionized water.

Assay Workflow

The procedure is divided into three critical, time-sensitive phases: Inhibition, Reactivation, and Measurement.

G Start Start Inhibition Phase 1: Inhibition AChE + OP Inhibitor (e.g., 30 min @ 25°C) Start->Inhibition Removal Excess Inhibitor Removal (Dilution/Gel Filtration) Inhibition->Removal Critical Step Reactivation Phase 2: Reactivation Add Oxime Solutions Incubate (Time Course) Removal->Reactivation Measurement Phase 3: Measurement Add DTNB/ATCh Kinetic Read @ 412 nm Reactivation->Measurement Analysis Data Analysis Measurement->Analysis

Caption: High-level workflow for the AChE reactivation kinetics assay.

Phase 1: Enzyme Inhibition

  • Objective: To achieve >95% inhibition of the AChE activity.

  • Procedure: In a microtube, combine the AChE working solution with the OP inhibitor at a concentration predetermined to achieve the desired inhibition level.

  • Incubation: Incubate for a fixed period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C). The duration must be carefully selected to be long enough for inhibition but short enough to minimize aging.

  • Critical Step - Inhibitor Removal: It is essential to remove any excess, unreacted OP inhibitor before proceeding. Failure to do so will result in the re-inhibition of newly reactivated enzyme, confounding the results. This can be achieved by:

    • Rapid Dilution: A quick 100-fold or greater dilution of the inhibition mixture into the reactivation buffer. This is often sufficient for many OPs.

    • Gel Filtration: For more potent inhibitors, use a small spin column (e.g., Sephadex G-50) to separate the larger enzyme from the small molecule inhibitor.

Phase 2: Reactivation

  • Plate Setup: Prepare a 96-well plate with the following controls and experimental wells (total volume per well before measurement = 100 µL):

    • 100% Activity Control: 50 µL Assay Buffer + 50 µL uninhibited AChE.

    • 0% Activity Control (Inhibited): 50 µL Assay Buffer + 50 µL inhibited AChE.

    • Test Wells: 50 µL of oxime solution (at 2x final concentration) + 50 µL inhibited AChE. Test a range of oxime concentrations (e.g., 0.1 µM to 1 mM).

    • Blank: 100 µL Assay Buffer.

  • Incubation: Incubate the plate at a controlled temperature. The reactivation is a time-dependent process. To determine kinetics, you will either:

    • Single Plate, Multiple Reads (Preferred): Use the plate reader's kinetic mode to measure activity continuously after adding the measurement reagents.

    • Multiple Plates, Single Read: Prepare identical plates and stop the reaction at different time points (e.g., 2, 5, 10, 20, 30 minutes) before the measurement step.

Phase 3: Activity Measurement

  • Reaction Initiation: To each well, add 100 µL of a freshly prepared Measurement Mix containing:

    • Assay Buffer

    • ATCh (final concentration ~0.5-1.0 mM)

    • DTNB (final concentration ~0.3-0.5 mM)

    • Note: The ratio of DTNB to ATCh is important; a high excess of DTNB can inhibit AChE.[14][19]

  • Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 30-60 seconds for 10-20 minutes.

Data Analysis and Interpretation

The goal of the analysis is to derive key kinetic constants that define the efficacy of the reactivator.

  • Calculate Reaction Rates (v): For each well, plot Absorbance vs. Time (minutes). The slope of the linear portion of this curve (ΔAbs/min) is the reaction rate, v.

  • Determine Percent Reactivation:

    • % Activity = (v_sample - v_blank) / (v_100%_control - v_blank) * 100

    • % Reactivation = % Activity_test_well - % Activity_0%_control

    • The % Activity_0%_control accounts for any spontaneous reactivation.

  • Determine the Observed Rate Constant (k_obs):

    • For each oxime concentration, plot the natural logarithm of the remaining inhibited enzyme (ln(100 - % Reactivation)) against time (t).

    • The slope of this line is equal to -kobs. This should be a linear plot, confirming first-order kinetics.

  • Derive Kinetic Parameters (Schaffer Plot):

    • The reactivation process follows Michaelis-Menten-like kinetics, where the inhibited enzyme and oxime form a reversible complex before the reactivation step.[20]

    • Plot the calculated kobs values (y-axis) against the corresponding oxime concentrations [Oxime] (x-axis).

    • This plot allows for the determination of the fundamental kinetic constants.

ParameterHow to Derive from PlotScientific Significance
kr Y-interceptThe maximum first-order rate constant for reactivation at saturating oxime concentrations. It reflects the intrinsic chemical efficiency of the oxime once bound.
KD Negative X-interceptThe dissociation constant for the inhibited enzyme-oxime complex. It represents the affinity of the oxime for the inhibited enzyme. A lower KD indicates higher affinity.
k2 Initial slope of the plot (kr / KD)The second-order reactivation rate constant. This is the most comprehensive measure of reactivator efficiency at non-saturating (clinically relevant) concentrations, as it incorporates both affinity (KD) and chemical reactivity (kr).

A higher k2 value signifies a more effective reactivator. This comprehensive analysis allows for the direct comparison of novel candidates against established standards and provides crucial data for structure-activity relationship (SAR) studies.[21][22]

Establishing a Self-Validating System

To ensure the trustworthiness and reproducibility of your results, the following elements are crucial:

  • Positive Controls: Always include a well-characterized reactivator (e.g., pralidoxime) to validate the assay's performance and provide a benchmark for comparison.[9]

  • Spontaneous Reactivation Control: The inhibited enzyme control (no oxime) is vital for measuring the rate of spontaneous, non-oxime-mediated hydrolysis of the phosphyl-serine bond. This rate must be subtracted from the rates observed with test compounds.

  • Accounting for Aging: For OPs that age rapidly, the time between the end of the inhibition step and the start of the reactivation measurement must be minimized and kept consistent across all experiments. If aging is significant within the assay timeframe, more complex kinetic models may be required.

  • Confirmation of Linearity: Ensure the enzyme concentration used results in a linear rate of product formation during the measurement phase. This confirms you are measuring initial velocities, a core assumption of steady-state kinetics.[2][23]

By rigorously applying these principles and protocols, researchers can generate high-quality, reliable kinetic data to accelerate the discovery and development of more effective medical countermeasures against organophosphate poisoning.

References

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  • Title: Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis Source: PubMed URL: [Link]

  • Title: Mechanism of Oxime Reactivation of Acetylcholinesterase Analyzed by Chirality and Mutagenesis Source: ACS Publications URL: [Link]

  • Title: Mechanism of Oxime Reactivation of Acetylcholinesterase Analyzed by Chirality and Mutagenesis Source: American Chemical Society URL: [Link]

  • Title: Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase Source: PubMed Central URL: [Link]

  • Title: New findings about Ellman's method to determine cholinesterase activity Source: PubMed URL: [Link]

  • Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: MDPI URL: [Link]

  • Title: The mechanism of ageing of phosphonylated acetylcholinesterase Source: PubMed URL: [Link]

  • Title: Acceleration of oxime-induced reactivation of organophosphate-inhibited fetal bovine serum acetylcholinesterase by monoquaternary and bisquaternary ligands Source: PubMed URL: [Link]

  • Title: [Aging of cholinesterase after inhibition by organophosphates] Source: PubMed URL: [Link]

  • Title: Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase Source: PubMed Central URL: [Link]

  • Title: Organophosphorus agents • LITFL • Toxicology Library Toxicant Source: LITFL URL: [Link]

  • Title: Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate Source: PubMed Central URL: [Link]

  • Title: Acetylcholinesterase inhibition: does it explain the toxicity of organophosphorus compounds? Source: Semantic Scholar URL: [Link]

  • Title: Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase Source: Scilit URL: [Link]

  • Title: Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase Source: bioRxiv URL: [Link]

  • Title: Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase Source: University of Iowa Research Online URL: [Link]

  • Title: Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase Source: bioRxiv URL: [Link]

  • Title: Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates Source: PubMed URL: [Link]

  • Title: Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry Source: Oxford Academic URL: [Link]

  • Title: Reactivation kinetics of diethylphosphoryl acetylcholine esterase Source: PubMed URL: [Link]

  • Title: Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase Source: ResearchGate URL: [Link]

  • Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition Source: MDPI URL: [Link]

  • Title: Kinetic analysis of reactivation and aging of human acetylcholinesterase inhibited by different phosphoramidates Source: Ovid URL: [Link]

  • Title: Acetylcholinesterase Activity Colorimetric Assay Kit Source: BioVision URL: [Link]

  • Title: Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method Source: Public Health Toxicology URL: [Link]

  • Title: New Findings about Ellman's Method to Determine Cholinesterase Activity Source: ResearchGate URL: [Link]

  • Title: Kinetic evaluation of the inhibition and reactivation of human acetylcholinesterase Source: University of Iowa URL: [Link]

  • Title: A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala Source: PubMed Central URL: [Link]

  • Title: Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics Source: PubMed URL: [Link]

  • Title: Activation/Inhibition of Cholinesterases by Excess Substrate: Interpretation of the Phenomenological b Factor in Steady-State Rate Equation Source: MDPI URL: [Link]

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Application Note: (E)-2-Chloro-5-methylnicotinaldehyde oxime - A Versatile Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a highly functionalized pyridine derivative poised as a strategic precursor for the synthesis of complex heterocyclic scaffolds. The molecule incorporates several key reactive sites: a nucleophilic oxime, an electrophilic carbon at the 2-position of the pyridine ring susceptible to displacement, and the C-H bonds of the pyridine ring, which are amenable to metal-catalyzed functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this precursor. We present detailed, field-proven protocols for its preparation and subsequent transformation into valuable heterocyclic systems, including pyrazolo[3,4-b]pyridines and fused pyrido-isoxazoles, supported by mechanistic insights and workflow visualizations.

Introduction: The Strategic Value of the Precursor

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] Functionalization of this core is key to modulating the pharmacological properties of drug candidates. (E)-2-Chloro-5-methylnicotinaldehyde oxime, with its unique arrangement of functional groups, offers multiple avenues for synthetic diversification.

  • The 2-Chloro Group: Acts as a proficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of nitrogen, oxygen, or sulfur nucleophiles to initiate cyclization.[1][3]

  • The Aldoxime Moiety: A versatile functional group that can act as a nucleophile, participate in cycloaddition reactions, or serve as a directing group in metal-catalyzed C-H activation.[4][5][6] The (E)-configuration is crucial for predictable reactivity in many cyclization pathways.

  • The Methyl Group: Provides a point for further functionalization or can be used to modulate steric and electronic properties of the final molecule.

This combination makes the title compound an ideal starting point for constructing fused bicyclic systems, which are of significant interest in drug discovery for their rigid conformations and novel chemical space.

Synthesis of the Precursor: (E)-2-Chloro-5-methylnicotinaldehyde oxime

The precursor is not commonly available commercially in large quantities and is typically prepared via a two-step sequence starting from 2-chloro-5-methylnicotinic acid. The workflow involves reduction of the carboxylic acid to the corresponding alcohol, followed by a chemoselective oxidation to the aldehyde, and finally, condensation with hydroxylamine.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Oximation A 2-Chloro-5-methylnicotinic acid B 2-Chloro-5-methylpyridin-3-yl)methanol A->B  NaBH4, BF3·OEt2  THF, 0-10°C C 2-Chloro-5-methylnicotinaldehyde B->C  MnO2  DCM, Reflux D (E)-2-Chloro-5- methylnicotinaldehyde oxime C->D  NH2OH·HCl, NaOAc  Ethanol, RT

Caption: Workflow for the synthesis of the precursor.

Protocol 2.1: Synthesis of 2-Chloro-5-methylnicotinaldehyde

This protocol is adapted from established procedures for the reduction of nicotinic acids and subsequent oxidation.[7]

  • Reduction: To a stirred solution of sodium borohydride (NaBH₄, 1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, slowly add boron trifluoride etherate (BF₃·OEt₂, 1.2 eq).

  • After stirring for 15 minutes, add a solution of 2-chloro-5-methylnicotinic acid (1.0 eq) in THF dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (2-chloro-5-methylpyridin-3-yl)methanol, which can often be used in the next step without further purification.

  • Oxidation: Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂, 5.0 eq) in portions.

  • Heat the suspension to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to afford 2-chloro-5-methylnicotinaldehyde as a solid.

Protocol 2.2: Synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime

This is a standard condensation reaction to form an oxime.[6][8][9]

  • Dissolve 2-chloro-5-methylnicotinaldehyde (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and sodium acetate (NaOAc, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, reduce the solvent volume in vacuo.

  • Add water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield (E)-2-Chloro-5-methylnicotinaldehyde oxime. The (E)-isomer is typically the thermodynamic product.

Application in Heterocyclic Synthesis

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a key pharmacophore found in inhibitors of kinases and other enzymes. The synthesis from the title precursor proceeds via a tandem SNAr/cyclization reaction with hydrazine.

Reaction Scheme: (Image of 2-chloro-5-methylnicotinaldehyde oxime reacting with hydrazine hydrate to form the fused pyrazolo[3,4-b]pyridine system)

Protocol 3.1.1: Synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol
  • To a solution of (E)-2-Chloro-5-methylnicotinaldehyde oxime (1.0 eq) in ethanol, add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq).

  • Heat the reaction mixture to reflux (approx. 80°C) for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid, wash with cold ethanol, and then with diethyl ether.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

EntryReactantReagentSolventTemp. (°C)Time (h)Yield (%)
1Precursor OximeN₂H₄·H₂OEthanol807~85%

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of hydrazine at the C2 position of the pyridine ring, displacing the chloride ion. This is followed by an intramolecular cyclization. The oxime nitrogen attacks the imine carbon formed from the aldehyde and the second nitrogen of the hydrazine, leading to the formation of the pyrazole ring. A final tautomerization yields the more stable pyridin-3-ol product.

Palladium-Catalyzed Intramolecular Cyclization to Fused Isoxazoles

Palladium catalysis offers a modern and efficient route to construct C-C and C-N bonds.[4][10][11] In this application, an intramolecular reaction, likely involving the oxime as an internal oxidant and directing group, can be envisioned to form a fused pyrido[3,2-c]isoxazole ring system. This type of transformation often proceeds via a C-H activation pathway.

G cluster_cat Catalytic Cycle Pd0 Pd(0)Ln B Pd(II) Complex A Precursor Oxime A->B Oxidative Addition A->B Oxidative Addition (N-O bond) B->Pd0 Catalyst Regeneration C Cyclopalladated Intermediate B->C C-H Activation/ CMD B->C C-H Activation C->Pd0 Catalyst Regeneration D Pd(IV) Intermediate? C->D N-O Bond Cleavage E Product C->E Reductive Elimination D->E Reductive Elimination

Sources

Strategic Development of a Quantitative LC-MS/MS Method for Oxime Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of oxime derivatives in complex biological matrices such as plasma and urine. Oxime-containing compounds, critical as nerve agent antidotes and present in various pharmaceuticals, often pose analytical challenges due to their polarity and potential for isomerism. This document outlines a systematic approach, from sample preparation and chromatographic separation to mass spectrometric detection and regulatory-compliant validation, grounded in scientific principles and field-proven expertise.

Introduction: The Analytical Imperative for Oxime Quantification

Oxime derivatives are a class of compounds characterized by the C=N-OH functional group. Their clinical and toxicological significance is profound; they are the cornerstone of treatment for organophosphate nerve agent poisoning, acting as reactivators of inhibited acetylcholinesterase (AChE).[1] Furthermore, the oxime moiety is found in various drug molecules and can be used as a derivatizing agent to improve the analytical properties of carbonyl-containing compounds.[2][3]

Accurate quantification in biological matrices is therefore essential for pharmacokinetic/toxicokinetic (PK/TK) studies, clinical efficacy trials, and bioequivalence assessments. However, the inherent polarity of many oximes, particularly quaternary pyridinium aldoximes like Pralidoxime (2-PAM), makes them notoriously difficult to retain and resolve using conventional reversed-phase chromatography.[1][4] This guide addresses these challenges by detailing a logical, step-by-step workflow for creating a sensitive, specific, and reproducible LC-MS/MS method.

Foundational Strategy: Method Development Workflow

A successful bioanalytical method is not a linear process but an iterative cycle of optimization. The causality behind experimental choices is paramount. The following workflow illustrates the logical progression from initial planning to a fully validated method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Planning cluster_dev Phase 2: Core Method Development cluster_opt Phase 3: Integration & Refinement cluster_val Phase 4: Formal Validation A Define Analyte & Matrix B Procure Reference & Internal Standards A->B C Literature Review for Starting Conditions B->C D MS/MS Optimization (Infusion) C->D E Sample Preparation Scouting (PPT, LLE, SPE) D->E F LC Method Scouting (Column & Mobile Phase) E->F G Integrate & Test Full Method (Spiked Matrix Samples) F->G H Assess Matrix Effects & Recovery G->H I Refine & Finalize Protocol H->I J Pre-Validation Checks I->J K Execute Full Validation (Accuracy, Precision, etc.) J->K L Document & Report K->L

Caption: Overall workflow for LC-MS/MS bioanalytical method development.

Sample Preparation: The Key to Clean and Concentrated Analytes

The primary goal of sample preparation is to remove matrix interferences (e.g., proteins, phospholipids, salts) that can cause ion suppression and to concentrate the analyte to a level suitable for detection.[5][6] The choice of technique is dictated by the analyte's physicochemical properties, the required sensitivity, and the sample matrix.

SamplePrepDecision Start Start: Assess Analyte & LLOQ Requirement Q1 High Analyte Concentration? (>100 ng/mL) Start->Q1 PPT Protein Precipitation (PPT) Fast, Generic, but 'Dirty' Q1->PPT Yes Q2 Analyte Non-polar? (LogP > 1) Q1->Q2 No LLE Liquid-Liquid Extraction (LLE) Cleaner, Good Recovery Q2->LLE Yes SPE Solid-Phase Extraction (SPE) Cleanest, Highest Concentration Q2->SPE No (Polar)

Caption: Decision tree for selecting a sample preparation technique.

Protein Precipitation (PPT)
  • Causality: This is the simplest and fastest technique. It works by adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample, which denatures proteins and causes them to precipitate. The supernatant containing the analyte is then analyzed.

  • Best For: High-concentration analytes where high throughput is needed and matrix effects are minimal. It is often a good starting point for method screening.

  • Protocol:

    • Pipette 100 µL of biological sample into a microcentrifuge tube.

    • Add 300 µL of cold acetonitrile containing the internal standard (IS).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for injection.

Liquid-Liquid Extraction (LLE)
  • Causality: LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent).[5] By selecting an appropriate organic solvent (like ethyl acetate or methyl tert-butyl ether), the analyte can be selectively partitioned into the organic phase, leaving polar interferences behind.[5][7]

  • Best For: Non-polar to moderately polar oximes. It provides a much cleaner extract than PPT, significantly reducing phospholipid-based matrix effects.

  • Protocol:

    • Pipette 200 µL of sample into a glass tube. Add IS.

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for injection.[8]

Solid-Phase Extraction (SPE)
  • Causality: SPE is a chromatographic technique that provides the cleanest extracts and the highest concentration factors.[9] Analytes are retained on a solid sorbent while the matrix is washed away. A final elution step recovers the purified analyte. For polar oximes, mixed-mode cation exchange cartridges are often ideal, utilizing both hydrophobic and ionic interactions for superior selectivity.[10]

  • Best For: Low-level quantification (low ng/mL or pg/mL) and for polar oximes that are poorly recovered by LLE.[2][11]

  • Protocol (Mixed-Mode Cation Exchange):

    • Condition: Pass 1 mL of methanol through the cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load 500 µL of pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).

    • Wash 1: Pass 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.

    • Wash 2: Pass 1 mL of methanol to remove hydrophobic interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Evaporate to dryness and reconstitute in 100 µL of mobile phase.

LC Method Development: Achieving Optimal Separation

The goal of chromatography is to resolve the analyte from matrix components and any potential isomers to ensure accurate quantification.[12]

Column and Mobile Phase Selection
  • Reversed-Phase (RP) Chromatography: The standard for most small molecules. C18 columns are a good starting point for moderately polar to non-polar oximes.

    • Insight: For more polar oximes that show poor retention, consider using a column with an alternative stationary phase like Phenyl-Hexyl or one with a polar-embedded group to enhance retention.[13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Causality: HILIC is the technique of choice for very polar compounds, such as the quaternary amine-containing oximes used as nerve agent antidotes (e.g., 2-PAM, HI-6).[4] Separation is achieved via partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., amide, silica). The mobile phase is typically high in organic content (e.g., >80% acetonitrile).

    • Insight: HILIC can be sensitive to the sample diluent. Ensure your final sample extract is dissolved in a high-organic solvent compatible with the initial mobile phase to avoid peak distortion.

Optimizing the Separation
  • Mobile Phase pH: Many oximes have ionizable groups. Adjusting the mobile phase pH can drastically alter retention and peak shape. Using a buffer (e.g., ammonium formate or ammonium acetate) is crucial for reproducibility.

  • Gradient Elution: A gradient from high aqueous to high organic (for RP) or high organic to high aqueous (for HILIC) is typically used to ensure good peak shape and elution of all compounds of interest within a reasonable run time.

ParameterReversed-Phase (C18)HILIC (Amide)
Column 100 x 2.1 mm, 1.8 µm100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Flow Rate 0.4 mL/min0.4 mL/min
Initial Conditions 95% A / 5% B5% A / 95% B
Gradient Linear to 95% B over 5 minLinear to 50% A over 5 min
Table 1: Representative starting conditions for LC method development.

MS/MS Method Development: Maximizing Sensitivity and Specificity

Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[14]

MRM_Optimization A Infuse Analyte Solution ( ~1 µg/mL) into MS B Perform Q1 Scan to Identify Precursor Ion (e.g., [M+H]+) A->B C Select Precursor Ion in Q1 & Perform Product Ion Scan in Q3 B->C D Identify 2-3 Abundant, Stable Product Ions C->D E Optimize Collision Energy (CE) for Each Transition D->E F Select Quantifier (most intense) & Qualifier (second most intense) MRM Transitions E->F

Caption: Workflow for optimizing MRM transitions.

Ionization Source Selection
  • Electrospray Ionization (ESI): The most common and effective source for polar and ionizable compounds like oximes.[15][16] It generally produces protonated molecules [M+H]+ in positive ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds.[15][17] It can be tested if ESI provides a poor response.

MRM Transition Optimization

The process involves selecting a precursor ion (the parent molecule) and optimizing the collision energy to produce characteristic product ions (fragments).[18]

  • Precursor Ion Selection: Infuse a standard solution of the oxime derivative directly into the mass spectrometer. In a Q1 scan, identify the most abundant ion, which is typically the protonated molecule [M+H]+.

  • Product Ion Selection: Set the instrument to select for the precursor ion in the first quadrupole (Q1) and scan the third quadrupole (Q3) to see all the fragment ions produced upon collision-induced dissociation (CID). Select at least two stable and intense product ions.

  • Collision Energy (CE) Optimization: For each precursor-product pair (a "transition"), perform a series of experiments where the collision energy is varied. Plot the resulting ion intensity against the collision energy to find the optimal value that yields the maximum signal.[19]

  • Final Transition Selection:

    • Quantifier: The most intense and reproducible transition is used for quantification.

    • Qualifier: The second most intense transition is monitored to provide identity confirmation. The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Pralidoxime (2-PAM) 137.179.1Quantifier
137.1120.1Qualifier
HI-6 264.1107.1Quantifier
264.1185.1Qualifier
Table 2: Example MRM transitions for common oxime nerve agent antidotes.

Method Validation: Ensuring Data Integrity

Once the method is developed, it must be validated to demonstrate that it is suitable for its intended purpose.[20] Validation should be performed according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation guidance or the EMA's equivalent.[21][22][23][24][25]

Validation ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity & Specificity Ensure no interference from matrix components at the retention time of the analyte and IS.Response in blank matrix should be <20% of LLOQ response.
Calibration Curve Demonstrate relationship between instrument response and concentration.≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise > 5; Accuracy within ±20%; Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: CV ≤15% (≤20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization caused by matrix components.IS-normalized matrix factor CV should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various conditions (Freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentration should be within ±15% of nominal baseline samples.
Table 3: Key bioanalytical method validation parameters and typical acceptance criteria.[21][23][26]

Conclusion and Final Recommendations

The development of a quantitative LC-MS/MS method for oxime derivatives is a systematic process that requires careful consideration of the analyte's unique chemical properties. For polar oximes, leveraging HILIC and mixed-mode SPE is often critical for success. For less polar analogues, traditional reversed-phase chromatography coupled with LLE or SPE can provide excellent results. A thorough optimization of MS/MS parameters is non-negotiable for achieving the required sensitivity and selectivity. By following the logical workflow presented and adhering to regulatory guidelines for validation, researchers can develop robust, reliable, and defensible bioanalytical methods to support drug development and toxicological research.

References

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The Coordination Chemistry of (E)-2-Chloro-5-methylnicotinaldehyde Oxime: A Guide to the Synthesis of Novel Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Pyridine Oxime Ligand

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a pyridine-based oxime ligand that presents a compelling scaffold for the synthesis of novel metal complexes. The strategic placement of a chloro substituent and a methyl group on the pyridine ring, combined with the versatile coordinating ability of the oxime moiety, offers a unique platform for tuning the electronic and steric properties of resulting metal complexes.[1] This, in turn, can influence their catalytic activity, biological efficacy, and material properties.[2][3][4]

The pyridine nitrogen and the oxime group's nitrogen and oxygen atoms provide multiple potential coordination sites, allowing for the formation of stable chelate rings with a variety of transition metal ions.[5] The presence of the chlorine atom can modulate the ligand's electronic properties and introduce the possibility of halogen bonding, a significant interaction in medicinal chemistry and materials science.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (E)-2-Chloro-5-methylnicotinaldehyde oxime in the synthesis of metal complexes. While specific literature on the coordination chemistry of this particular ligand is emerging, the protocols and principles outlined herein are based on established methodologies for structurally analogous pyridine oxime systems.

Synthesis of the Ligand: (E)-2-Chloro-5-methylnicotinaldehyde Oxime

A common and effective method for the synthesis of pyridine aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine.

Protocol 1: Synthesis of (E)-2-Chloro-5-methylnicotinaldehyde Oxime

Materials:

  • 2-Chloro-5-methylnicotinaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or other suitable base

  • Ethanol or a similar alcohol-water mixture

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution of Starting Material: Dissolve 2-Chloro-5-methylnicotinaldehyde in ethanol in a round-bottom flask.

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The base is used to liberate free hydroxylamine from its salt.

  • Reaction: Add the hydroxylamine solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, the product, (E)-2-Chloro-5-methylnicotinaldehyde oxime, may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.

  • Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol-water to obtain the pure oxime.

Causality Behind Experimental Choices:

  • The use of a base like sodium acetate is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thus providing the free hydroxylamine nucleophile necessary for the reaction with the aldehyde.

  • Ethanol or an alcohol-water mixture is often chosen as the solvent due to the good solubility of both the organic aldehyde and the inorganic hydroxylamine salt.

  • Recrystallization is a standard purification technique to remove any unreacted starting materials or by-products, ensuring the purity of the ligand for subsequent complexation reactions.

General Principles for the Synthesis of Metal Complexes

The synthesis of metal complexes with (E)-2-Chloro-5-methylnicotinaldehyde oxime typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, the reaction temperature, and the pH can all influence the structure and composition of the final complex. Pyridine oximes can coordinate to metal ions as neutral ligands or, more commonly, as deprotonated ligands, forming stable chelate structures.[2]

Application Protocols: Synthesis of Representative Metal Complexes

The following protocols are based on general methods for the synthesis of transition metal complexes with similar pyridine oxime ligands and serve as a starting point for the exploration of the coordination chemistry of (E)-2-Chloro-5-methylnicotinaldehyde oxime.[6][7][8]

Protocol 2: Synthesis of a Generic Divalent Metal Complex [M(L)₂] (where L = deprotonated (E)-2-Chloro-5-methylnicotinaldehyde oxime)

Materials:

  • (E)-2-Chloro-5-methylnicotinaldehyde oxime (HL)

  • A divalent metal salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂·6H₂O)

  • Methanol or ethanol

  • A weak base (e.g., triethylamine, sodium acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Ligand Solution: Dissolve a stoichiometric amount of (E)-2-Chloro-5-methylnicotinaldehyde oxime in methanol or ethanol in a round-bottom flask. Gentle heating may be required to ensure complete dissolution.

  • Addition of Base: To the ligand solution, add a slight excess of a weak base to facilitate the deprotonation of the oxime group.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate often indicates the formation of the complex.

  • Reflux: The reaction mixture may be refluxed for a few hours to ensure the completion of the reaction.

  • Isolation and Purification: The resulting solid complex can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried in a desiccator. Further purification can be achieved by recrystallization from an appropriate solvent.

Rationale for Procedural Steps:

  • The use of a 2:1 ligand-to-metal molar ratio is common for the formation of octahedral or square planar complexes with bidentate ligands.

  • The addition of a base is critical for the deprotonation of the oxime's hydroxyl group, which enhances its coordinating ability and often leads to the formation of more stable, neutral complexes.

  • Refluxing provides the necessary activation energy to overcome any kinetic barriers and drive the reaction to completion.

Characterization of the Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to determine their structure, composition, and purity. The following techniques are commonly employed:

Technique Purpose Expected Observations for Pyridine Oxime Complexes
Elemental Analysis (C, H, N) To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand.A shift in the C=N (pyridine) and N-O stretching frequencies upon coordination to the metal ion. The disappearance of the O-H stretching band of the oxime group indicates deprotonation upon complexation.
UV-Visible Spectroscopy To study the electronic transitions within the complex and infer its geometry.d-d transitions in the visible region for transition metal complexes can provide information about the coordination environment (e.g., octahedral, tetrahedral, square planar). Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the ligand upon coordination.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex in the solid state.Provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Magnetic Susceptibility Measurements To determine the number of unpaired electrons in paramagnetic complexes.The measured magnetic moment can help to confirm the oxidation state and spin state of the metal ion.

Potential Applications of Metal Complexes Derived from (E)-2-Chloro-5-methylnicotinaldehyde Oxime

Based on the known applications of related pyridine oxime metal complexes, the compounds synthesized from (E)-2-Chloro-5-methylnicotinaldehyde oxime are anticipated to have potential in several fields:

  • Catalysis: Pyridine-containing complexes are known to be effective catalysts in a variety of organic transformations.[3][9] The electronic and steric properties imparted by the chloro and methyl substituents could lead to catalysts with unique selectivity and activity.

  • Biological Activity: Many metal complexes with pyridine-based ligands exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.[2][4][10][11] The presence of the halogen atom may enhance the lipophilicity and cell permeability of the complexes, potentially leading to improved therapeutic efficacy.

  • Materials Science: The ability of these ligands to form stable complexes with a range of metal ions makes them attractive building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.[12]

Visualizing the Synthesis and Coordination

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization Aldehyde 2-Chloro-5-methyl- nicotinaldehyde Oxime (E)-2-Chloro-5-methyl- nicotinaldehyde Oxime Aldehyde->Oxime Reaction Hydroxylamine Hydroxylamine (from NH₂OH·HCl + Base) Hydroxylamine->Oxime Complex Metal Complex [M(L)₂] Oxime->Complex Coordination Metal_Salt Metal Salt (e.g., CuCl₂, Ni(OAc)₂) Metal_Salt->Complex Analysis Spectroscopic & Structural Analysis Complex->Analysis

Figure 2: A simplified representation of the bidentate coordination of the ligand to a metal center.

Conclusion

(E)-2-Chloro-5-methylnicotinaldehyde oxime holds considerable promise as a versatile ligand for the synthesis of a wide array of metal complexes. The synthetic protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore the rich coordination chemistry of this compound. The potential applications in catalysis, medicine, and materials science underscore the importance of further investigation into the properties and reactivity of its metal complexes. By systematically varying the metal ion and reaction conditions, a diverse library of novel coordination compounds with tailored functionalities can be developed, paving the way for new discoveries and technological advancements.

References

  • ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). [Link]

  • University of Groningen. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. [Link]

  • ACS Publications. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. [Link]

  • Semantic Scholar. Transition Metal Chemistry of Oxime Containing Ligands: Part III-Complexes of Fe(II), Co(II) & Ni(II) with Pyridine-2-aldoxime & 6-Methylpyridine-2-aldoxime. [Link]

  • MDPI. Novel Pyridine Oxime-Based Complexing Agents for Enhanced Corrosion Resistance in Zinc–Nickel Alloy Electroplating: Mechanisms and Applications. [Link]

  • AIR Unimi. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]

  • ResearchGate. Pyridine Oximes: Synthesis, Reactions, and Biological Activity. [Link]

  • PubMed Central. Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. [Link]

  • PubMed Central. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand. [Link]

  • IRIS-BOA. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]

  • Wikipedia. Transition metal pyridine complexes. [Link]

  • PubMed Central. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Transition Metal Complexes of Oxime. [Link]

  • MDPI. Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. [Link]

  • ResearchGate. Synthesis and characterization of transition metal complexes of oxime. [Link]

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Application Notes and Protocols for Cell-Based Cytotoxicity Assays in the Evaluation of Novel Anticancer Oxime Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In Vitro Cytotoxicity Screening in Oncology Drug Discovery

The quest for novel anticancer therapeutics is a cornerstone of modern biomedical research. Among the vast chemical space explored, oxime derivatives have emerged as a promising class of compounds, exhibiting significant antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4][5] The introduction of an oxime group can enhance the biological activity of parent compounds, often through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][2][5] The initial and pivotal step in evaluating these novel chemical entities is a robust and reliable assessment of their cytotoxic potential in vitro.[6][7] Cell-based cytotoxicity assays serve as the frontline tool for this purpose, providing essential data on a compound's efficacy and potency, which guides the subsequent stages of drug development.[8][9][10][11]

This comprehensive guide provides detailed protocols and expert insights into the application of key cell-based cytotoxicity assays for the evaluation of novel anticancer oxime derivatives. It is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to select, perform, and interpret these assays with scientific rigor and confidence.

Navigating the Landscape of Cytotoxicity Assays: A Strategic Approach

The selection of an appropriate cytotoxicity assay is paramount and depends on the specific research question, the anticipated mechanism of action of the oxime derivative, and the available resources.[10] Cytotoxicity assays can be broadly categorized based on the cellular parameter they measure. This guide will focus on three widely adopted and complementary assay types:

  • Metabolic Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is often correlated with cell viability.[12][13]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of intracellular components into the culture medium, a hallmark of cell membrane damage and necrosis.[14][15][16]

  • Apoptosis Assays (e.g., Caspase-3/7 Activity Assay): These assays detect the activation of key effector caspases, which are central to the execution phase of programmed cell death (apoptosis).[17][18][19][20]

A multi-assay approach is highly recommended to gain a comprehensive understanding of a compound's cytotoxic profile and to distinguish between different modes of cell death, such as apoptosis and necrosis.[21][22][23][24]

Visualizing the Experimental Workflow

A systematic approach is crucial for the efficient and reliable screening of novel oxime derivatives. The following workflow diagram illustrates a typical screening cascade, from initial compound handling to multi-parametric data analysis.

Experimental Workflow for Screening Novel Oxime Derivatives Experimental Workflow for Screening Novel Oxime Derivatives cluster_0 Compound Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Interpretation Compound_Prep Stock Solution Preparation (e.g., in DMSO) Serial_Dilution Serial Dilution Series in Culture Medium Compound_Prep->Serial_Dilution Cell_Seeding Seed Cancer Cells in Multi-well Plates Incubation_Adhesion Incubate for Adhesion (24 hours) Cell_Seeding->Incubation_Adhesion Compound_Treatment Treat Cells with Oxime Derivatives Incubation_Adhesion->Compound_Treatment Incubation_Treatment Incubate for Treatment Period (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation_Treatment MTT_Assay MTT Assay (Metabolic Activity) Incubation_Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation_Treatment->LDH_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Incubation_Treatment->Caspase_Assay Data_Acquisition Plate Reader Measurement (Absorbance/Fluorescence/Luminescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Caspase_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Mechanism_Inference Inference of Cytotoxicity Mechanism IC50_Calculation->Mechanism_Inference

Caption: A generalized workflow for evaluating the cytotoxicity of novel oxime derivatives.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[12][13][25] The amount of formazan produced is directly proportional to the number of metabolically active cells.[25][26]

Principle of the MTT Assay

This assay is based on the premise that mitochondrial activity is a reliable indicator of cell viability.[13] In living cells, NAD(P)H-dependent oxidoreductase enzymes reduce the MTT reagent to insoluble formazan.[27] The resulting purple crystals are then solubilized, and the absorbance of the solution is measured, providing a quantitative assessment of cell viability.[25]

Detailed Step-by-Step Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Novel oxime derivatives (dissolved in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in sterile PBS, filtered)[26][27]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[26]

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).[8]

    • Seed the cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well in 100 µL of complete medium).[28] The optimal seeding density should be determined empirically for each cell line to ensure that the cells are still in the exponential growth phase at the end of the experiment.[29]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[25]

  • Compound Treatment:

    • Prepare serial dilutions of the oxime derivatives in complete culture medium. It is crucial to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells to avoid solvent-induced cytotoxicity.[29]

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic agent.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.[26]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the oxime derivatives.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[30]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[25] The incubation time may need to be optimized for different cell lines.[28][29]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[26]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16][31]

Principle of the LDH Assay

This assay is based on the principle that compromised cell membrane integrity leads to the release of intracellular enzymes into the surrounding medium.[15] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.[14][15]

Detailed Step-by-Step Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel oxime derivatives

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[15]

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay (Protocol 1, steps 1 and 2).

  • Preparation of Controls:

    • In addition to the vehicle and untreated controls, prepare the following for each experimental condition:

      • Maximum LDH Release Control: Lyse the untreated cells by adding the lysis buffer (e.g., 10 µL of 10X Lysis Buffer) to the wells 45 minutes before the end of the incubation period.[32] This represents 100% cytotoxicity.

      • Spontaneous LDH Release Control: Untreated cells to measure the baseline level of LDH release.

      • Medium Background Control: Wells with culture medium only.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. This step is crucial to pellet any detached cells and debris.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be cautious not to disturb the cell layer.[32]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solutions).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[31]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [ (Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release) ] * 100

The EC₅₀ (half-maximal effective concentration) value, the concentration of the compound that causes 50% of the maximum LDH release, can be determined from a dose-response curve.

Protocol 3: Caspase-3/7 Activity Assay

This assay specifically measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[19][20][33]

Principle of the Caspase-3/7 Assay

The assay utilizes a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is the recognition site for caspase-3 and -7.[17] In the presence of active caspase-3/7, the substrate is cleaved, releasing a luminescent (e.g., aminoluciferin) or fluorescent (e.g., rhodamine 110) molecule.[17][19] The resulting signal is directly proportional to the amount of active caspase-3/7 in the sample.

Visualizing the Apoptotic Pathway

The activation of caspase-3 and -7 is a central event in the apoptotic cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway.

Apoptosis Signaling Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Procaspase_3_7 Procaspase-3/7 Caspase_8->Procaspase_3_7 Cellular_Stress Cellular Stress (e.g., DNA damage, oxime derivatives) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Procaspase_9 Procaspase-9 Apaf_1->Procaspase_9 Apoptosome Apoptosome Formation Procaspase_9->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_9->Procaspase_3_7 Caspase_3_7 Active Caspase-3/7 (Executioner Caspases) Procaspase_3_7->Caspase_3_7 Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Substrates Apoptosis_Hallmarks Hallmarks of Apoptosis (DNA fragmentation, membrane blebbing) Substrates->Apoptosis_Hallmarks

Caption: The central role of executioner caspases-3/7 in apoptosis.

Detailed Step-by-Step Protocol

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel oxime derivatives

  • Commercially available Caspase-Glo® 3/7 Assay kit or similar (containing a proluminescent substrate and lysis/assay buffer)[17]

  • White-walled, opaque 96-well plates (for luminescence assays)

  • Multichannel pipette

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as described in the MTT assay (Protocol 1, steps 1 and 2), using white-walled plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Prepare the caspase-3/7 assay reagent according to the manufacturer's protocol. This typically involves reconstituting the lyophilized substrate with the provided buffer.[33]

    • Allow the reagent to equilibrate to room temperature before use.[33]

    • Remove the assay plate from the incubator and let it equilibrate to room temperature.

    • Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). The "add-mix-measure" format of many commercial kits includes cell lysis components, simplifying the workflow.[17]

  • Incubation:

    • Gently mix the contents of the wells by shaking the plate on an orbital shaker for about 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell line and the extent of apoptosis induction.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. If using a fluorescent assay, measure the fluorescence at the appropriate excitation and emission wavelengths.[19]

Data Analysis and Interpretation

The caspase-3/7 activity is directly proportional to the measured luminescence or fluorescence signal. The results can be expressed as fold-change in caspase activity relative to the vehicle control.

Fold-Change = (Signal of Treated Sample - Signal of Blank) / (Signal of Vehicle Control - Signal of Blank)

Plotting the fold-change in caspase activity against the compound concentration can reveal a dose-dependent induction of apoptosis.

Data Presentation and Comparison of Assays

To facilitate the selection of the most appropriate assay and the interpretation of the results, the key characteristics of the described assays are summarized in the table below.

FeatureMTT AssayLDH Release AssayCaspase-3/7 Assay
Principle Measures mitochondrial reductase activityMeasures leakage of lactate dehydrogenase from damaged cell membranesMeasures the activity of executioner caspases-3 and -7
Indication Cell viability and metabolic activity[12][13]Cell membrane integrity and necrosis[14][15]Apoptosis (programmed cell death)[17][18]
Assay Format Colorimetric (absorbance)Colorimetric (absorbance)Luminescent or Fluorometric
Advantages Inexpensive, easy to perform, high-throughput compatible[8]Measures an early event in necrosis, non-destructive to remaining cells (supernatant is used)Highly specific for apoptosis, very sensitive
Limitations Can be affected by changes in cellular metabolism not related to viability, formazan crystals can be difficult to solubilize[28]Does not measure apoptosis, LDH in serum can interfere, may underestimate cytotoxicity if cell proliferation is also inhibited[32]Measures a transient event, may miss the peak of activity if not timed correctly
Endpoint Endpoint assayEndpoint assay (can be adapted for kinetic measurements)Endpoint or kinetic assay

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate[28][29]Use a multichannel pipette for consistency, avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[28]
Low signal in MTT assay Insufficient cell number, short incubation time with MTT, low metabolic activity of cells[28][29]Optimize cell seeding density, increase MTT incubation time (up to 4 hours), ensure cells are healthy and in the logarithmic growth phase.[25][29]
High background in LDH assay LDH present in the serum of the culture medium, cell damage during handlingUse serum-free medium during the treatment period if possible, handle cells gently to avoid mechanical damage.
No significant increase in caspase activity The compound does not induce apoptosis, incorrect timing of the assay, inactive reagentConsider alternative cell death mechanisms (e.g., necrosis using the LDH assay), perform a time-course experiment to determine the optimal time point for caspase activation, ensure proper storage and handling of the assay reagent.[33]
Compound interference Colored or fluorescent compounds can interfere with absorbance or fluorescence readings.[34]Include compound-only controls (no cells) to measure background signal. If interference is significant, consider an alternative assay with a different detection method (e.g., luminescence).

Conclusion: A Pathway to Confident Cytotoxicity Profiling

The evaluation of novel anticancer oxime derivatives necessitates a meticulous and multi-faceted approach to cytotoxicity testing. By employing a combination of assays that probe different aspects of cellular health—metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—researchers can build a comprehensive profile of a compound's biological activity. This guide provides the foundational protocols and scientific rationale to empower researchers to generate reliable and reproducible data, thereby accelerating the journey of promising novel oxime derivatives from the laboratory bench to potential clinical applications.

References

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Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime. Low yields in oximation reactions can arise from a variety of factors, ranging from suboptimal reaction conditions to procedural errors during workup and purification. As your partner in scientific discovery, we have developed this comprehensive resource to help you troubleshoot common issues, optimize your protocol, and achieve reliable, high-yield results. This guide is structured in a direct question-and-answer format to address specific problems you may be facing in the laboratory.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section provides in-depth solutions to specific problems that can lead to diminished yields. Each answer explains the underlying chemical principles and offers actionable steps for remediation.

Q1: My reaction yield is consistently low, and I'm not sure where to begin troubleshooting. What is the most logical diagnostic sequence?

A1: A systematic approach is crucial for efficiently identifying the root cause of low yield. We recommend the following sequence for investigation:

  • Verify Starting Material Integrity: The purity of the starting aldehyde, 2-Chloro-5-methylnicotinaldehyde, is paramount. Impurities can introduce competing side reactions or inhibit the desired transformation. Confirm the aldehyde's purity via NMR or LC-MS before proceeding. The aldehyde can be synthesized by reducing 2-chloronicotinic acid followed by oxidation.[1][2]

  • Assess Reaction pH: The formation of oximes is highly pH-dependent.[3] The reaction requires a delicate balance: the carbonyl oxygen of the aldehyde needs to be protonated to increase its electrophilicity, while the hydroxylamine must be in its free base form to act as a nucleophile. An incorrect pH can stall the reaction or promote side reactions.

  • Review Reagent Stoichiometry: Ensure that hydroxylamine hydrochloride and the base are used in the correct molar ratios relative to the aldehyde. Using an insufficient amount of either reagent will result in an incomplete reaction.

  • Optimize Reaction Conditions (Temperature & Time): Oximation reactions can be sensitive to temperature. While some proceed efficiently at room temperature, others require heating to overcome the activation energy barrier.[4] Monitor the reaction over time to ensure it has reached completion.

  • Evaluate Workup and Purification Procedures: Significant product loss can occur during post-reaction processing. The stability of the oxime during extraction and purification must be considered, as hydrolysis can revert the product to the starting aldehyde.[5]

Q2: You mentioned pH is critical. How do I properly control the pH when using hydroxylamine hydrochloride?

A2: This is one of the most common sources of poor yield. Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl). To generate the nucleophilic free hydroxylamine (NH₂OH), a base must be added to the reaction mixture to neutralize the HCl.

Causality: Without a base, the reaction medium will be acidic, keeping the hydroxylamine in its protonated, non-nucleophilic form (NH₃OH⁺). Conversely, an excessively basic medium can lead to undesired side reactions of the aldehyde, such as aldol condensations.[6]

Troubleshooting & Optimization:

  • Choice of Base: A mild base is often preferred. Sodium carbonate (Na₂CO₃) is an excellent choice as it is strong enough to neutralize the HCl but generally not strong enough to promote significant side reactions.[4] Other options include sodium acetate, pyridine, or a carefully controlled amount of NaOH.

  • Stoichiometry: When using a monobasic base like NaOH, use at least one equivalent relative to the hydroxylamine hydrochloride. For a dibasic base like Na₂CO₃, at least 0.5 equivalents are needed, though using a slight excess (e.g., 1.5 equivalents to the aldehyde) is common to ensure complete neutralization.[4]

  • Procedural Recommendation:

    • Dissolve the hydroxylamine hydrochloride in the chosen solvent (e.g., ethanol/water).

    • Add the base and stir for several minutes to allow for the generation of free hydroxylamine.

    • Add the 2-Chloro-5-methylnicotinaldehyde to this solution to initiate the reaction.

Q3: My post-reaction analysis (TLC, NMR) shows a significant amount of unreacted starting aldehyde. What are the most probable causes?

A3: The presence of unreacted starting material is a clear indication of an incomplete reaction. This can be traced back to several factors:

  • Insufficient Reagents: As discussed in Q2, an inadequate amount of base will result in insufficient free hydroxylamine to react with all of the aldehyde. Similarly, using less than one molar equivalent of hydroxylamine hydrochloride itself will leave aldehyde unreacted. We recommend using a slight excess of hydroxylamine hydrochloride (e.g., 1.1–1.5 equivalents) to drive the reaction to completion.

  • Suboptimal Temperature/Time: The reaction may be kinetically slow under your current conditions. If you are running the reaction at room temperature, consider heating it to reflux.[7] Monitor the reaction progress by TLC every 30-60 minutes to determine the optimal reaction time.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be limited by the rate of dissolution. Ensure you are using an appropriate solvent system (e.g., ethanol, methanol, or a mixture with water) that solubilizes all components at the reaction temperature.

Q4: Could my workup and purification procedure be causing yield loss? I suspect the product is hydrolyzing.

A4: Yes, post-reaction handling is a critical stage where the product can be lost. Oximes exhibit greater hydrolytic stability than imines, but they are not immune to hydrolysis, especially under acidic conditions.[5]

Causality: The mechanism of oxime formation is reversible. The presence of excess water and acid can catalyze the hydrolysis of the oxime C=N bond, reverting the product back to the starting aldehyde and hydroxylamine.

Troubleshooting & Optimization:

  • Neutralize Before Extraction: Before performing an aqueous workup and extraction, ensure the pH of the reaction mixture is adjusted to neutral (pH ~7). This minimizes the risk of acid-catalyzed hydrolysis.

  • Solvent Selection for Extraction: Use an organic solvent in which the oxime has high solubility and which is immiscible with water (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

  • Avoid Harsh Chromatographic Conditions: If using silica gel chromatography for purification, be aware that standard silica gel is slightly acidic and can potentially cause degradation or hydrolysis of sensitive compounds. To mitigate this, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent).

    • Work quickly and avoid letting the product sit on the column for an extended period.

Frequently Asked Questions (FAQs)

  • What are the recommended molar ratios for this synthesis?

    • For optimal results, we recommend using a slight excess of hydroxylamine hydrochloride (1.1–1.5 eq.) and a corresponding amount of base (e.g., 1.5–2.0 eq. of Na₂CO₃) relative to the 2-Chloro-5-methylnicotinaldehyde (1.0 eq.).

  • What is the best solvent and temperature for this reaction?

    • A common and effective solvent system is a mixture of ethanol and water. This system typically solubilizes both the organic aldehyde and the inorganic hydroxylamine salt. Heating the reaction to reflux (approx. 80-90°C) is often beneficial for achieving a reasonable reaction rate.[3]

  • How can I monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the starting aldehyde, the reaction mixture, and a co-spot on a silica gel plate. A typical eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • What is the expected stereochemistry of the product?

    • Aldehydes react with hydroxylamine to form aldoximes, which can exist as (E) and (Z) stereoisomers. For most aromatic and heteroaromatic aldehydes, the (E)-isomer is the thermodynamically more stable and predominant product.[4] The product name itself, (E)-2-Chloro-5-methylnicotinaldehyde oxime, specifies this expected outcome.

Data Presentation

Table 1: Recommended Reagent Stoichiometry
ReagentMolar EquivalentsRole in Reaction
2-Chloro-5-methylnicotinaldehyde1.0Substrate
Hydroxylamine Hydrochloride1.1 - 1.5Nucleophile Source
Sodium Carbonate (Anhydrous)1.5 - 2.0Base (to generate free hydroxylamine)
Ethanol/Water (e.g., 4:1 v/v)-Solvent

Experimental Protocols

Optimized Protocol for (E)-2-Chloro-5-methylnicotinaldehyde oxime Synthesis

Materials:

  • 2-Chloro-5-methylnicotinaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Carbonate (Na₂CO₃), anhydrous

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v) to the flask. Stir the suspension for 15 minutes at room temperature.

  • Dissolve 2-Chloro-5-methylnicotinaldehyde (1.0 eq.) in a minimal amount of ethanol and add it to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the remaining residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Mandatory Visualization

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine NH₂OH·HCl and Na₂CO₃ in Ethanol/Water B Add Aldehyde Solution A->B Stir 15 min C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to RT & Remove Ethanol D->E Reaction Complete F Aqueous Workup & Ethyl Acetate Extraction E->F G Dry & Concentrate F->G H Recrystallization G->H I Yield (E)-Oxime Product H->I

Caption: Experimental workflow for the synthesis of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Troubleshooting Start Low Yield Observed Check_Aldehyde Unreacted Aldehyde Present in Crude? Start->Check_Aldehyde Action_Incomplete Incomplete Reaction: 1. Increase eq. of NH₂OH·HCl/Base 2. Increase Reaction Time/Temp 3. Check Reagent Purity Check_Aldehyde->Action_Incomplete Yes Check_Side_Products Multiple Side Products Observed? Check_Aldehyde->Check_Side_Products No Action_Side_Products Side Reactions Likely: 1. Check/Optimize pH (avoid excess base) 2. Lower Reaction Temperature Check_Side_Products->Action_Side_Products Yes Check_Workup Clean Crude Product, But Low Isolated Yield Check_Side_Products->Check_Workup No Action_Workup Workup/Purification Loss: 1. Neutralize before extraction 2. Check for product hydrolysis (pH) 3. Use different extraction solvent 4. Optimize purification method Check_Workup->Action_Workup

Caption: Troubleshooting decision tree for low yield synthesis.

References

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of Cyclopentanone oxime.
  • BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. (2007). Asian Journal of Chemistry, 19(3).
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (n.d.). PubMed Central.
  • Process for producing oximes. (n.d.). Google Patents.
  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry.
  • Formation of an Oxime from an Aldehyde. (2015, May 25). YouTube.
  • the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (n.d.). Indian Academy of Sciences.
  • Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace.
  • Preparation method of 2-chloro nicotinaldehyde. (n.d.). Google Patents.
  • Preparation method of 2-chloro nicotinaldehyde. (n.d.). Eureka | Patsnap.

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Technical Support Center: Optimizing the Oximation of 2-Chloro-5-methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the oximation of 2-Chloro-5-methylnicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals who are utilizing this crucial reaction. As a key synthetic intermediate, the successful and efficient conversion of 2-Chloro-5-methylnicotinaldehyde to its corresponding oxime is paramount. This guide provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common challenges and offering robust troubleshooting strategies to optimize your experimental outcomes.

Reaction Overview & Mechanism

The oximation of an aldehyde is a nucleophilic addition-elimination reaction. In this process, the carbonyl group of 2-Chloro-5-methylnicotinaldehyde reacts with hydroxylamine (NH₂OH) to form an oxime. The reaction proceeds via a carbinolamine intermediate, and the rate-determining step is typically the acid-catalyzed dehydration of this intermediate.

The overall transformation is as follows:

2-Chloro-5-methylnicotinaldehyde + Hydroxylamine → 2-Chloro-5-methylnicotinaldehyde Oxime + Water

The reaction mechanism involves several key steps, which are crucial to understand for effective troubleshooting and optimization.

Oximation_Mechanism Figure 1: Reaction Mechanism of Oximation cluster_0 Step 1: Carbonyl Activation (Acid Catalysis) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Dehydration cluster_4 Step 5: Deprotonation A Aldehyde (R-CHO) A_protonated Protonated Aldehyde [R-CH=O⁺H] A->A_protonated NH2OH Hydroxylamine (NH₂OH) H_ion H⁺ Carbinolamine_ion Intermediate [R-CH(O⁺H)-NH₂OH] NH2OH->Carbinolamine_ion Carbinolamine Carbinolamine Intermediate [R-CH(OH)-NH₂⁺OH] Carbinolamine_ion->Carbinolamine -H⁺, +H⁺ Oxime_protonated Protonated Oxime [R-CH=N⁺HOH] Carbinolamine->Oxime_protonated H2O Water (H₂O) Oxime_protonated->H2O Loss of H₂O Final_Oxime Oxime (R-CH=NOH) Oxime_protonated->Final_Oxime -H⁺

Caption: Figure 1: Reaction Mechanism of Oximation

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the experimental setup for the oximation of 2-Chloro-5-methylnicotinaldehyde.

Q1: What is the recommended oximation reagent and why?

A: The standard and most reliable reagent is hydroxylamine hydrochloride (NH₂OH·HCl) used in conjunction with a mild base.[1] Hydroxylamine as a free base is unstable. Its hydrochloride salt is a stable, crystalline solid that is easy to handle and store. A base, such as sodium carbonate, sodium acetate, or an organic base like pyridine, is required to be added in situ to neutralize the HCl and liberate the free hydroxylamine, which is the active nucleophile.[1][2] Using a pre-formed aqueous solution of hydroxylamine is also possible but can introduce excess water, which may affect the reaction equilibrium.[3]

Q2: How is the optimal solvent selected for this reaction?

A: Solvent selection is critical for ensuring that all reactants are sufficiently dissolved to allow the reaction to proceed efficiently.[4] For the oximation of 2-Chloro-5-methylnicotinaldehyde, polar protic solvents are generally the best choice. They effectively dissolve both the polar aldehyde and the hydroxylamine hydrochloride salt.[1][5] The choice of solvent also impacts the ease of product purification; a solvent in which the product is less soluble at lower temperatures can facilitate isolation by crystallization.[5]

Solvent Polarity Boiling Point (°C) Key Considerations
EthanolPolar Protic78Excellent solubility for reactants. Often used with a base like pyridine.[1]
MethanolPolar Protic65Good solubility, but lower boiling point may require closer temperature monitoring.
AcetonitrilePolar Aprotic82Can be effective, especially if water needs to be minimized.[6]
Aqueous MixturesPolar Protic100Using aqueous ethanol or methanol can be a cost-effective option and helps dissolve the base.

Q3: Why is pH control so critical for achieving a high yield?

A: The oximation reaction is subject to general acid catalysis, meaning the rate is dependent on the concentration of H⁺.[7] However, the relationship is not linear, creating a classic "volcano plot" for reaction rate versus pH.

  • At high pH (basic): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate (Step 4 in Figure 1), slowing the reaction significantly.

  • At low pH (strongly acidic): The nucleophile, hydroxylamine (a base), becomes protonated to form the non-nucleophilic hydroxylammonium ion (NH₃OH⁺). This dramatically reduces the concentration of the active reagent, effectively stopping the reaction.[7]

Therefore, the optimal condition is a mildly acidic environment, typically in the pH range of 4 to 6 , which provides enough acid for catalysis without deactivating the hydroxylamine nucleophile.[8]

Q4: What are the typical reaction temperatures and times?

A: This reaction is often successfully conducted at room temperature. However, gentle heating to reflux (e.g., 50-80°C, depending on the solvent) can significantly accelerate the reaction rate, especially if the aldehyde is sterically hindered or electronically deactivated.[2][6] Reaction times can vary from 30 minutes to several hours. The progress should always be monitored by an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to determine the point of completion.[6][9]

Q5: How can I control the stereochemistry (E/Z isomerism) of the resulting oxime?

A: The C=N double bond of the oxime can exist as two geometric isomers: (E) and (Z). For aldoximes, the (E)-isomer, where the hydroxyl group is anti to the aldehyde proton, is generally the thermodynamically more stable product.[1] While many synthetic procedures yield a mixture, it is often possible to favor the (E)-isomer. Running the reaction under conditions that allow for equilibrium (e.g., slightly elevated temperature in a mildly acidic solution) will typically favor the formation of the more stable (E)-isomer.[1] If a mixture is obtained, it can sometimes be isomerized to the pure (E)-isomer by treatment with an anhydrous acid.[1]

Troubleshooting Guide

Even with a robust protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart start Reaction Issue Identified (e.g., via TLC/NMR) low_yield Problem: Low or No Yield start->low_yield Check TLC: No product spot? incomplete_rxn Problem: Incomplete Reaction start->incomplete_rxn Check TLC: Starting material remains? impurities Problem: Impurities / Side Products start->impurities Check TLC: Extra spots present? cause_ph Incorrect pH? low_yield->cause_ph Verify pH of mixture cause_reagent Inactive NH₂OH? low_yield->cause_reagent Review reagent prep cause_solubility Poor Solubility? low_yield->cause_solubility Observe solution clarity cause_time_temp Insufficient Time/Temp? incomplete_rxn->cause_time_temp Review conditions cause_equilibrium Reversibility Issue? incomplete_rxn->cause_equilibrium Consider stoichiometry cause_degradation Product Degradation? impurities->cause_degradation During workup? cause_side_rxn Starting Material Side Reaction? impurities->cause_side_rxn During reaction? sol_ph Solution: Adjust pH to 4-6 using buffer or mild acid/base. cause_ph->sol_ph sol_reagent Solution: Ensure stoichiometric base is added to NH₂OH·HCl to liberate free base. cause_reagent->sol_reagent sol_solubility Solution: Switch to a more polar solvent (e.g., EtOH) or add a co-solvent. cause_solubility->sol_solubility sol_time_temp Solution: Increase reaction time or apply gentle heat (50-80°C). Monitor via TLC. cause_time_temp->sol_time_temp sol_equilibrium Solution: Use a slight excess (1.1-1.2 eq.) of hydroxylamine. cause_equilibrium->sol_equilibrium sol_degradation Solution: Use neutral or slightly basic workup conditions to avoid acid-catalyzed hydrolysis. cause_degradation->sol_degradation sol_side_rxn Solution: Maintain mild reaction conditions. Avoid strong bases or high temps. cause_side_rxn->sol_side_rxn

Caption: Figure 2: Troubleshooting Flowchart

Problem Possible Cause Recommended Solution & Rationale
1. Low or No Product Yield Incorrect pH: The reaction medium is too acidic (pH < 4) or too basic (pH > 7).Verify and adjust the reaction pH to the optimal 4-6 range. At low pH, the hydroxylamine is protonated and non-nucleophilic. At high pH, the crucial acid-catalyzed dehydration step is too slow.[7]
Inactive Hydroxylamine: The free base of hydroxylamine was not effectively liberated from its hydrochloride salt.Ensure an appropriate amount (at least 1 equivalent) of a suitable base (e.g., sodium acetate, pyridine) is added. The base neutralizes the HCl, releasing the active NH₂OH nucleophile.[2]
Poor Solubility of Reactants: The aldehyde or hydroxylamine salt did not fully dissolve in the chosen solvent.Switch to a more effective solvent system. A polar protic solvent like ethanol is generally a good starting point. If solubility remains an issue, consider a co-solvent system or gentle heating to achieve a homogeneous solution.[4][10]
2. Incomplete Reaction (Starting material remains) Insufficient Reaction Time or Temperature: The reaction has not had enough time or energy to reach completion.Extend the reaction time and/or apply gentle heat (e.g., reflux in ethanol). Monitor the consumption of the starting material by TLC every 30-60 minutes to determine the endpoint empirically.[9]
Reaction Equilibrium: The formation of water as a byproduct can lead to a reversible reaction, preventing 100% conversion.Use a slight excess (1.1 to 1.2 equivalents) of the hydroxylamine reagent. Le Châtelier's principle dictates that adding excess reactant will drive the equilibrium toward the product side.
3. Formation of Impurities / Side Products Product Degradation during Workup: The oxime product is being hydrolyzed back to the aldehyde under harsh acidic conditions.Perform the aqueous workup under neutral or slightly basic conditions. Oximes are generally stable but can undergo acid-catalyzed hydrolysis.[11] Quenching the reaction with a dilute sodium bicarbonate solution is recommended over a strong acid wash.
Aldehyde Side Reactions: Under excessively strong basic conditions or high heat, aldehydes can potentially undergo other reactions.Maintain mild reaction conditions. The oximation reaction does not require harsh conditions. Avoid strong bases like NaOH or KOH, which are unnecessary and could promote unwanted pathways.[12]

Experimental Protocols

This section provides standardized, step-by-step procedures for conducting and monitoring the reaction.

Protocol 1: General Procedure for Oximation

This protocol is a robust starting point that can be optimized based on your specific laboratory conditions and scale.

Reagents & Equipment:

  • 2-Chloro-5-methylnicotinaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (or Pyridine, 1.5 eq)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating)

  • TLC analysis kit (Silica plates, developing chamber, UV lamp)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for crystallization/chromatography)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-methylnicotinaldehyde (1.0 eq) and ethanol (approx. 10-20 mL per gram of aldehyde). Stir until the aldehyde is completely dissolved.

  • Reagent Addition: In a separate container, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water or ethanol. Add this solution to the stirred aldehyde solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60°C).

  • Monitoring: Monitor the reaction's progress using TLC (see Protocol 2). Check for the disappearance of the starting aldehyde spot. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator. Add deionized water to the residue and stir. The product may precipitate as a solid.

  • Isolation: If a solid forms, collect it by vacuum filtration, wash with cold water, and dry. If the product remains dissolved or oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude oxime can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction progress.[6][9]

Procedure:

  • Prepare the Eluent: A good starting eluent system is a mixture of non-polar and polar solvents, such as 4:1 Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spot the Plate: On a silica gel TLC plate, make three distinct spots using capillary tubes:

    • L (Left Lane): A co-spot of the starting aldehyde and the reaction mixture.

    • M (Middle Lane): The ongoing reaction mixture.

    • R (Right Lane): The pure starting aldehyde (dissolved in a small amount of solvent).

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the spots. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aldehyde, being a conjugated system, should be UV-active. The oxime product will have a different polarity and thus a different Rf value.

  • Analyze: The reaction is complete when the spot corresponding to the starting aldehyde (in lane M) has completely disappeared. The co-spot lane (L) helps to definitively identify the starting material spot in the reaction mixture.

Experimental_Workflow Figure 3: General Experimental Workflow A 1. Dissolve Aldehyde in Solvent B 2. Add NH₂OH·HCl and Base Solution A->B C 3. Stir at RT or Reflux B->C D 4. Monitor by TLC C->D E Reaction Complete? D->E E->C No, continue reaction F 5. Workup (Quench, Extract) E->F Yes G 6. Isolate Crude Product F->G H 7. Purify (Crystallization/Chromatography) G->H I Pure Oxime Product H->I

Caption: Figure 3: General Experimental Workflow

References

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?[Link]

  • ACS Earth and Space Chemistry. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Publications. [Link]

  • Scientific Reports. (n.d.). Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. [Link]

  • Angewandte Chemie International Edition. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. [Link]

  • UWSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?[Link]

  • Avchem. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • ACS Publications. (2020). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. [Link]

  • Infinity Educations. (2024). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. [Link]

  • ACS. (2026). What Factors Are Taken Into Consideration When Selecting a Solvent?[Link]

  • ResearchGate. (2022). How do i determine which base solvent is appropriate for chemical reactions?[Link]

  • National Institutes of Health. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • RSC Education. (n.d.). Monitoring reactions. [Link]

  • Quora. (2022). What are the methods of monitoring both the chemical and physical rates of chemical reactions?[Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • ACS Publications. (2008). Intermolecular Cope-Type Hydroamination of Alkenes and Alkynes using Hydroxylamines. [Link]

  • MDPI. (n.d.). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]

  • National Institutes of Health. (2024). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]

  • ResearchGate. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]

  • Scribd. (n.d.). Synthesis of Oximes From The Correspondi. [Link]

  • ResearchGate. (n.d.). Scope with regard to the hydroxylamines in the synthesis of secondary anilines. [Link]

  • Wikipedia. (n.d.). Aldehyde. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

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Identification and mitigation of side products in pyridine aldoxime synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Aldoxime Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyridine aldoximes, with a focus on identifying and mitigating common side products. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed analytical protocols, and a foundational understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My pyridine aldoxime synthesis is giving a low yield. What are the most likely causes?

A low yield in pyridine aldoxime synthesis is often attributable to the formation of side products due to suboptimal reaction conditions. The most common culprits are incorrect pH, elevated temperatures for extended periods, and the presence of strong acids, which can catalyze degradation pathways. Key side products to investigate are the corresponding pyridine carboxaldehyde (from hydrolysis), pyridine carboxamide (from Beckmann rearrangement), and pyridine carbonitrile (from dehydration).

Q2: I'm observing an unknown impurity in my final product with a different retention time in HPLC. How can I identify it?

The first step is to consider the likely side products based on your reaction conditions. The primary suspects are the aldehyde, amide, and nitrile derivatives of your starting pyridine. You can confirm their identities by synthesizing or purchasing authentic standards of these compounds and comparing their retention times with your unknown impurity using the HPLC and GC-MS methods outlined in this guide. Mass spectrometry (GC-MS or LC-MS) is a powerful tool for identifying these impurities by their molecular weight and fragmentation patterns.

Q3: What is the optimal pH for pyridine aldoxime synthesis, and why is it so critical?

For the synthesis of pyridine aldoximes, maintaining a neutral to slightly basic pH (typically between 7 and 8) is crucial for maximizing yield and minimizing side reactions.[1] Acidic conditions (pH < 7) can protonate the hydroxyl group of the oxime, making it a good leaving group and promoting undesirable side reactions such as hydrolysis to the aldehyde and the Beckmann rearrangement to the amide.[2] Conversely, strongly basic conditions can also lead to other side reactions, although acid-catalyzed degradation is the more common issue. Therefore, using a buffered reaction medium is highly recommended.

Q4: How can I control the formation of E/Z isomers of my pyridine aldoxime?

The synthesis of aldoximes often results in a mixture of (E)- and (Z)-isomers, and their ratio can be influenced by reaction conditions such as temperature and pH.[3] The (E)-isomer is typically the thermodynamically more stable product. If a specific isomer is required, you may need to perform a separation by chromatography or recrystallization. In some cases, the E/Z isomerization can be acid-catalyzed, so maintaining a neutral pH can help to control the isomeric ratio.[4][5]

II. Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a detailed guide to identifying and mitigating the most common side products encountered during pyridine aldoxime synthesis.

Side Product: Pyridine Carboxaldehyde (Hydrolysis)

Symptoms:

  • An impurity peak in your HPLC or GC analysis that corresponds to the starting pyridine carboxaldehyde or the hydrolysis product of your aldoxime.

  • A lower than expected yield of the desired pyridine aldoxime.

  • A faint "almond-like" odor in some cases, characteristic of aromatic aldehydes.

Causality: Oximes can undergo hydrolysis back to the corresponding aldehyde and hydroxylamine, a reaction that is significantly accelerated under acidic conditions.[2] The mechanism involves the protonation of the oxime's hydroxyl group, followed by the nucleophilic attack of water.

Mitigation Strategies:

  • pH Control: Maintain the reaction pH between 7 and 8 using a suitable buffer system. A common and effective method involves using an aqueous ethanolic solution of hydroxylamine hydrochloride and adjusting the pH with a base like sodium hydroxide.[1]

  • Temperature and Reaction Time: Avoid prolonged heating at high temperatures, as this can increase the rate of hydrolysis. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

  • Work-up Conditions: During the work-up and purification steps, avoid exposure to acidic conditions. If an acid wash is necessary, it should be performed quickly and at a low temperature.

Side Product: Pyridine Carboxamide (Beckmann Rearrangement)

Symptoms:

  • An impurity with a molecular weight identical to your desired aldoxime but with different polarity and retention time.

  • This impurity may be more polar than the aldoxime.

Causality: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides under the influence of an acid catalyst. The reaction is initiated by the protonation of the oxime's hydroxyl group, leading to a molecular rearrangement. For aldoximes, this rearrangement results in the formation of a primary amide.

Mitigation Strategies:

  • Strict pH Control: As with hydrolysis, maintaining a neutral to slightly basic pH (7-8) is the most effective way to prevent the Beckmann rearrangement.[1]

  • Choice of Reagents: Avoid the use of strong acids such as sulfuric acid, hydrochloric acid, or Lewis acids, which are known to promote the Beckmann rearrangement. If an acid is required for other reasons, a milder acid or a buffered system should be used.

  • Temperature Control: High temperatures can provide the activation energy needed for the rearrangement. Running the reaction at the lowest effective temperature will help to minimize this side reaction.

Side Product: Pyridine Carbonitrile (Dehydration)

Symptoms:

  • An impurity with a lower molecular weight than the desired aldoxime, corresponding to the loss of a water molecule.

  • This impurity will be significantly less polar than the aldoxime.

Causality: Aldoximes can be dehydrated to form nitriles, a reaction that is often promoted by acidic conditions and dehydrating agents. The mechanism involves the elimination of water from the oxime functional group.

Mitigation Strategies:

  • Avoid Dehydrating Agents: Do not use reagents known for their dehydrating properties, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide, unless the nitrile is the desired product.

  • pH and Temperature Control: Similar to other side reactions, maintaining a neutral pH and moderate temperature will disfavor the dehydration pathway.

  • Solvent Choice: While less common, the choice of solvent can sometimes influence the extent of dehydration. Protic solvents are generally preferred for aldoxime synthesis.

Summary of Side Products and Mitigation Conditions
Side Product Formation Pathway Favorable Conditions Mitigation Strategies
Pyridine CarboxaldehydeHydrolysisAcidic pH (<7), High TemperatureMaintain pH 7-8, Use buffered solutions, Minimize reaction time and temperature
Pyridine CarboxamideBeckmann RearrangementStrong Acids, High TemperatureMaintain pH 7-8, Avoid strong acid catalysts, Use moderate temperatures
Pyridine CarbonitrileDehydrationAcidic conditions, Dehydrating agentsMaintain neutral pH, Avoid dehydrating reagents

III. Experimental Protocols

Protocol for Buffered Synthesis of 2-Pyridine Aldoxime

This protocol is adapted from a method known to produce good yields of 2-pyridine aldoximes while minimizing acid-catalyzed side reactions.[1]

Materials:

  • 2-Chloromethylpyridine

  • Hydroxylamine hydrochloride

  • Ethanol (95%)

  • 10 N Sodium hydroxide solution

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of hydroxylamine hydrochloride (5 molar equivalents) in a 1:1 (v/v) mixture of ethanol and deionized water.

  • While stirring, carefully add 10 N sodium hydroxide solution dropwise to the hydroxylamine hydrochloride solution until the pH of the mixture is between 7.0 and 8.0. Use a calibrated pH meter for accurate measurement.

  • To this buffered solution, add 2-chloromethylpyridine (1 molar equivalent).

  • Heat the reaction mixture to reflux (on a steam bath or in a heating mantle) for 2-3 hours. It is important to maintain a homogeneous solution; if necessary, add small amounts of ethanol to redissolve any precipitated material.

  • After the reaction is complete (monitor by TLC or HPLC), cool the mixture to room temperature.

  • The product will often crystallize out of the solution upon cooling. If not, the volume of the solution can be reduced under vacuum to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash it with cold water.

  • The crude product can be recrystallized from a suitable solvent, such as aqueous ethanol or benzene, to yield pure 2-pyridine aldoxime.

Analytical Method: HPLC for Purity Analysis

The following is a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of pyridine aldoxime and its primary side products. Method development and validation will be necessary for specific applications.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Note: For compounds that are highly polar, an ion-pairing agent such as sodium 1-octanesulfonate (0.005 M) can be added to the aqueous mobile phase to improve retention and peak shape.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 270 nm Injection Volume: 10 µL

Expected Elution Order: Based on polarity, the expected elution order would be: Pyridine Carboxamide (most polar) -> Pyridine Aldoxime -> Pyridine Carboxaldehyde -> Pyridine Carbonitrile (least polar).

Analytical Method: GC-MS for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the identification of volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column

GC Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injection Mode: Split (e.g., 20:1)

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-400 m/z

IV. Reaction Mechanisms and Logical Diagrams

Desired Reaction: Pyridine Aldoxime Synthesis

G PyridineCarboxaldehyde Pyridine Carboxaldehyde Hemiaminal Hemiaminal Intermediate PyridineCarboxaldehyde->Hemiaminal + H2NOH Hydroxylamine Hydroxylamine PyridineAldoxime Pyridine Aldoxime Hemiaminal->PyridineAldoxime - H2O

Caption: Synthesis of Pyridine Aldoxime.

Side Reaction: Hydrolysis

G PyridineAldoxime Pyridine Aldoxime ProtonatedOxime Protonated Oxime PyridineAldoxime->ProtonatedOxime + H+ Carbocation Carbocation Intermediate ProtonatedOxime->Carbocation - H2O PyridineCarboxaldehyde Pyridine Carboxaldehyde Carbocation->PyridineCarboxaldehyde + H2O, - H+

Caption: Hydrolysis of Pyridine Aldoxime.

Side Reaction: Beckmann Rearrangement

G PyridineAldoxime Pyridine Aldoxime ProtonatedOxime Protonated Oxime PyridineAldoxime->ProtonatedOxime + H+ NitriliumIon Nitrilium Ion Intermediate ProtonatedOxime->NitriliumIon Rearrangement, - H2O AmideIntermediate Amide Intermediate NitriliumIon->AmideIntermediate + H2O PyridineCarboxamide Pyridine Carboxamide AmideIntermediate->PyridineCarboxamide Tautomerization

Caption: Beckmann Rearrangement of Pyridine Aldoxime.

Side Reaction: Dehydration to Nitrile

G PyridineAldoxime Pyridine Aldoxime ProtonatedOxime Protonated Oxime PyridineAldoxime->ProtonatedOxime + H+ PyridineCarbonitrile Pyridine Carbonitrile ProtonatedOxime->PyridineCarbonitrile - H3O+

Caption: Dehydration of Pyridine Aldoxime.

V. References

  • Hackley, B. E., Jr., Daniher, F. A., & Ash, A. B. (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. [Link]

  • Szinicz, L., & Worek, F. (1991). Studies on the stability and decomposition of the Hagedorn-oxime HLö 7 in aqueous solution. Archives of toxicology, 65(3), 231-237. [Link]

  • Perez, J. A., & Tuñon, I. (2005). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. The Journal of organic chemistry, 70(22), 8899-8905. [Link]

  • Way, J. L., & Way, J. L. (1983). High-performance liquid chromatographic determination of pralidoxime chloride and its major decomposition products in injectable solutions. Journal of pharmaceutical sciences, 72(1), 79-82. [Link]

  • Shin, B., Kim, H. S., Lee, J. Y., & Han, S. B. (2024). Unveiling Novel Chaotropic Chromatography Method for Determination of Pralidoxime in Nerve Agent Antidote Autoinjectors. Molecules, 29(5), 1148. [Link]

  • Reddy, K. L., & Reddy, A. S. (2009). A simple synthesis of nitriles from aldoximes. Tetrahedron Letters, 50(26), 3323-3325. [Link]

  • Wang, X., Liu, Y., & Tang, Y. (2018). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 23(11), 2825. [Link]

  • Chandan, N. (2018). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1184-1191. [Link]

  • Ash, A. B., Daniher, F. A., & Hackley, B. E. (1970). U.S. Patent No. 3,501,486. Washington, DC: U.S. Patent and Trademark Office.

  • Worek, F., & Szinicz, L. (1989). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 63(5), 413-415. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Pralidoxime Chloride on Primesep 200 Column. Retrieved from [Link]

  • Vesela, A. B., Kaplan, O., & Křen, V. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. Catalysts, 11(8), 911. [Link]

  • Kenley, R. A., & Lee, G. C. (1983). Determination of pralidoxime chloride in pharmaceutical dosage forms by isotachophoresis. Journal of pharmaceutical and biomedical analysis, 1(1), 127-129. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • Marques, G. L. M., Nunes, A. S., de Souza, M. V. N., & de Pereira, N. (2018). Method validation for simultaneous determination of atropine, pralidoxime and 12 organophosphorus compounds in blood samples by means of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 1097, 44-53. [Link]

  • Howden, A. J., & Křen, V. (2020). Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions. International journal of molecular sciences, 21(23), 9037. [Link]

  • CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents. (n.d.). Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Shinde, S. D., & Kumar, P. (2010). A simple conversion of aldoximes to nitriles using thiourea dioxide. Tetrahedron Letters, 51(43), 5731-5733. [Link]

  • Sharghi, H., & Hosseini, M. (2002). Selective synthesis of E and Z isomers of oximes. Tetrahedron, 58(1), 127-131. [Link]

  • Wikipedia. (2024). Beckmann rearrangement. Retrieved from [Link]

  • Wang, Y., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(34), 15556-15562. [Link]

  • Al-Anber, M. A. (2014). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... (b) GC/MS analysis (20 mg/l pyridine, 750 W MW power level, pH 9, 5 min radiation time). ResearchGate. [Link]

  • Musilek, K., et al. (2021). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters, 12(3), 426-432. [Link]

  • Pérez-Venegas, M., et al. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of the Chilean Chemical Society, 52(4), 1281-1286. [Link]

  • Ross, M. K., et al. (2020). Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. ACS chemical neuroscience, 11(7), 1072-1084. [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Semian, D. A., & Kass, S. R. (2006). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. The Journal of organic chemistry, 71(11), 4221-4227. [Link]

  • Yoshikai, N., et al. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 95, 1-14. [Link]

  • Abele, E., & Abele, R. (2014). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 50(8), 1065-1097. [Link]

  • Płotka-Wasylka, J., et al. (2016). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1439, 75-82. [Link]

  • Devinsky, F., et al. (2015). Synthesis and Disinfection Effect of the Pyridine-4-aldoxime Based Salts. Molecules, 20(3), 3681-3701. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information. In Toxicological Profile for Pyridine. [Link]

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  • Moreno, J. C. (2023). Beckmann Rearrangement. Chemistry LibreTexts. [Link]

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Sources

Technical Support Center: Solubility Enhancement for (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the bioassay solubility of (E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS 1203500-13-3). This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address common solubility challenges encountered by researchers.

Section 1: Initial Solubility Assessment & Stock Solution Preparation

This section addresses the most common first step: getting your compound into a usable stock solution.

Question: I have a new lot of (E)-2-Chloro-5-methylnicotinaldehyde oxime. What is the best solvent for making a high-concentration stock solution?

Answer:

The standard and most recommended starting point for a novel, poorly soluble compound is Dimethyl Sulfoxide (DMSO) .[1][2] (E)-2-Chloro-5-methylnicotinaldehyde oxime is a solid with a molecular weight of 170.60 g/mol and contains both polar (oxime, pyridine nitrogen) and nonpolar (chlorinated aromatic ring) features, making DMSO an excellent choice for initial solubilization.

Causality & Rationale: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds.[2] For bioassays, preparing a high-concentration stock (e.g., 10-50 mM) in DMSO allows for minimal final solvent concentration when diluted into your aqueous assay buffer, which is critical to avoid solvent-induced artifacts.[3][4]

Recommended Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Work in a well-ventilated area or chemical hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • Calculation:

    • Target Concentration: 10 mM (0.01 mol/L)

    • Molecular Weight (MW): 170.60 g/mol

    • To make 1 mL of a 10 mM stock, you need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 170.60 g/mol * (1000 mg / 1 g) = 1.706 mg

  • Procedure:

    • Accurately weigh out 1.706 mg of (E)-2-Chloro-5-methylnicotinaldehyde oxime powder.

    • Transfer the powder to a sterile microcentrifuge tube or glass vial.

    • Add 1.0 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if dissolution is slow, but be mindful of potential compound degradation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed containers.[6]

SolventSuitability for Stock SolutionMax Recommended Final Assay Conc.Key Considerations
DMSO Excellent (First Choice) < 0.5% Broad solubility; can affect cell permeability and viability at higher concentrations.[3][4][7]
Ethanol Good< 1%Good for many compounds; can be more volatile than DMSO.
Methanol Fair< 1%Higher toxicity to cells compared to Ethanol or DMSO.
Water/Buffer PoorN/AThe compound is expected to have very low aqueous solubility.

Table 1: Common solvents for preparing stock solutions.

Section 2: Troubleshooting Compound Precipitation in Aqueous Media

A common failure point occurs when the DMSO stock is diluted into the final assay buffer, causing the compound to precipitate or "crash out."

Question: My compound dissolves perfectly in DMSO, but I see a cloudy precipitate as soon as I add it to my cell culture media or PBS. How can I fix this?

Answer:

This phenomenon is known as kinetic precipitation and occurs when a compound, highly soluble in an organic solvent, is rapidly diluted into an aqueous system where its solubility is much lower.[8][9] The key is to control the dilution process and/or modify the final aqueous environment to be more hospitable to the compound.

Workflow: Step-wise Approach to Prevent Precipitation

G start Precipitation Observed in Aqueous Buffer step1 Perform Serial Dilutions Instead of a single large dilution, create intermediate dilutions in buffer. start->step1 Initial Strategy step2 Introduce a Co-Solvent Add a less potent, water-miscible solvent to the buffer. step1->step2 If precipitation persists step3 Lower the Final pH Protonate the pyridine ring to form a more soluble salt. step2->step3 If still problematic step4 Use a Surfactant Incorporate a non-ionic surfactant to form micelles. step3->step4 For very difficult compounds

Method 1: Serial Dilution (Kinetic Solubility Protocol)

Instead of a direct 1:1000 dilution, perform a multi-step dilution. This avoids creating localized super-saturated zones where precipitation initiates.[10][11]

  • Prepare an intermediate dilution of your 10 mM DMSO stock into your assay buffer (e.g., 1:10 to make a 1 mM solution). This solution may still contain 10% DMSO.

  • Vortex this intermediate solution immediately and thoroughly.

  • Use this 1 mM solution to make the final dilutions for your assay. This gradual reduction in DMSO concentration often keeps the compound in solution.

Method 2: Employing Co-solvents

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the system, thereby increasing the solubility of hydrophobic compounds.[12][13][14]

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG).[13]

  • Protocol: Prepare your final assay buffer containing a small percentage of a co-solvent (e.g., 1-5% ethanol). Then, add your DMSO stock to this modified buffer. Always verify that the co-solvent itself does not affect your bioassay by running a vehicle control.[5]

Section 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be required.

Question: I've tried serial dilutions and co-solvents, but my compound's solubility is still too low for the desired assay concentration. What are my other options?

Answer:

For particularly challenging compounds, you can use excipients like surfactants or cyclodextrins. These molecules create micro-environments that shield the hydrophobic compound from the aqueous bulk solvent.

Option 1: pH Adjustment

Your compound, (E)-2-Chloro-5-methylnicotinaldehyde oxime, contains a pyridine ring, which is basic. Lowering the pH of your buffer will protonate the pyridine nitrogen, forming a pyridinium salt.[15][16] Salts are typically much more water-soluble than their neutral counterparts.[17][]

  • Actionable Protocol:

    • Prepare several small batches of your assay buffer at different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0).

    • Perform a kinetic solubility test by adding your DMSO stock to each buffer.[10]

    • Visually inspect for precipitation or use a plate-based nephelometry assay to quantify solubility.[8]

    • Crucial Control: Ensure that the change in pH does not negatively impact your cells or assay components (e.g., enzyme activity, protein stability).

Option 2: Using Non-ionic Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, increasing its apparent solubility.[1]

  • Recommended Surfactant: Polysorbate 20 (Tween® 20) is a non-ionic surfactant commonly used in biological assays due to its low toxicity.[19][20]

  • Key Parameter: The CMC of Tween® 20 is approximately 0.06-0.07% (w/v).[19][20][21] You must use a concentration above the CMC for micelles to form.

ExcipientRecommended Starting ConcentrationMechanism of Action
Tween® 20 0.1% (w/v)Micellar encapsulation.[20]
HP-β-Cyclodextrin 1-5 mMForms a host-guest inclusion complex.[22][23]

Table 2: Advanced solubilizing agents and their starting concentrations.

Option 3: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule sits inside the cavity, effectively masking it from water.[24][25]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[23][26]

  • Protocol: Dissolve HP-β-CD in your assay buffer first. Then, add the DMSO stock of your compound to this cyclodextrin-containing solution. The complex will form in situ.

G excipient excipient add add excipient->add final Ready for Assay add->final Final Working Solution

Section 4: Frequently Asked Questions (FAQs)

Q1: How do I know what concentration of DMSO is safe for my cells? A1: This is cell-line dependent. It is critical to run a vehicle control experiment. Create a dose-response curve with DMSO alone (from 0.01% to 2%) and measure cell viability (e.g., using an MTT or CellTiter-Glo assay). Generally, most cell lines tolerate up to 0.5% DMSO for 24-72 hours, but concentrations above 1% can cause stress, differentiation, or cytotoxicity.[3][4][27]

Q2: Could the oxime group on my compound be unstable in aqueous buffer? A2: Oximes are generally more resistant to hydrolysis in aqueous solutions compared to other C=N bonds like hydrazones, especially around neutral pH.[28][29] One study found that oxime hydrolysis is acid-catalyzed and that they are quite stable at physiological pH.[30] However, stability can be compound-specific. If you suspect degradation over the course of a long assay (e.g., >24 hours), it is advisable to perform a stability study by incubating the compound in the final assay medium and analyzing its concentration over time by HPLC. Some pyridine-aldoxime compounds have shown degradation at pH 7.4, though this is highly structure-dependent.[31][32]

Q3: All of my test wells, including my vehicle control, are showing a biological effect. What's wrong? A3: This strongly suggests an artifact caused by your solubilization method. The vehicle itself (DMSO, co-solvents, surfactants, etc.) is impacting the assay.[5] The first step is to reduce the concentration of all excipients. Lower the final DMSO percentage or the concentration of your co-solvent/surfactant. You must find a concentration that solubilizes your compound but is below the threshold for causing a biological effect on its own.[27]

Q4: Should I filter my final working solution before adding it to the assay? A4: Yes, it is good practice, especially if you suspect micro-precipitates. After the final dilution step, centrifuge the working solution at high speed (e.g., 14,000 rpm for 10 minutes) and use the supernatant. Alternatively, you can filter it through a low protein-binding 0.22 µm syringe filter. This ensures you are only testing the truly soluble fraction of your compound.[8][9]

References

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  • (2024). Co-solvency and anti-solvent method for the solubility enhancement.
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  • MCE. (n.d.). Compound Handling Instructions.
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  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Benchchem. (n.d.). (E)-2-Chloro-5-methylnicotinaldehyde oxime | 1203500-13-3.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Sigma-Aldrich. (n.d.). (E)-2-Chloro-5-methylnicotinaldehyde oxime AldrichCPR 1203500-13-3.
  • (n.d.). (E)-2-Chloro-5-methylnicotinaldehyde oxime [ 1203500-13-3 ].
  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals - NCBI Bookshelf.
  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Santa Cruz Biotechnology. (n.d.). (E)-2-Chloro-3-(dimethoxymethyl)-isonicotinaldehyde oxime | SCBT.
  • Achmem. (n.d.). 2-Chloro-5-methylnicotinaldehyde.

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Technical Support Center: Navigating the Challenges in the Separation of E/Z Isomers of Nicotinaldehyde Oximes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complexities involved in the separation of E and Z isomers of nicotinaldehyde oximes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the resolution, identification, and quantification of these stereoisomers. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to support your research endeavors.

The synthesis of nicotinaldehyde oximes typically yields a mixture of two geometric isomers, designated as E (anti) and Z (syn).[1][2] The spatial arrangement of the hydroxyl group relative to the pyridine ring results in distinct physical and chemical properties, which can significantly impact their biological activity and downstream applications.[1] However, the subtle differences between these isomers and their potential for interconversion present considerable analytical challenges.[3] This guide will equip you with the knowledge to overcome these hurdles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the separation and analysis of nicotinaldehyde oxime isomers in a practical question-and-answer format.

Common Separation & Analysis Problems

Q1: Why am I observing poor or no separation between the E and Z isomers of my nicotinaldehyde oxime sample using reverse-phase HPLC?

A1: This is a frequent challenge stemming from the similar polarities of the E and Z isomers. Here are several factors to investigate:

  • Mobile Phase Composition: The polarity of your mobile phase may not be optimal for resolving the isomers. Small adjustments to the organic modifier (e.g., acetonitrile, methanol) to water ratio can significantly impact selectivity. Consider that for pyridinium oximes, hydrophobic interactions can be a primary driver of separation, especially with lower concentrations of the organic modifier.[4]

  • pH of the Mobile Phase: The pyridine moiety in nicotinaldehyde oxime is basic. The pH of the mobile phase will affect its degree of ionization, which in turn influences its interaction with the stationary phase. Buffering the mobile phase is crucial for consistent retention times and improved resolution. Experiment with a pH range around the pKa of the pyridine nitrogen to find the optimal separation window.

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider alternative stationary phases that offer different interaction mechanisms:

    • Phenyl-based columns: These can provide π-π interactions with the pyridine and aromatic rings, potentially enhancing selectivity between the isomers.[5]

    • Pentafluorophenyl (PFP) columns: These phases offer a complex interplay of hydrophobic, π-π, and dipole-dipole interactions, which can be highly effective for separating closely related isomers like pyridinium oximes.[4]

    • Cholesterol-based columns: These are known for their shape-based selectivity and can be effective for resolving geometric isomers.[5]

  • Temperature: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction. Systematically varying the column temperature (e.g., in 5 °C increments) can sometimes improve resolution. However, be mindful that elevated temperatures can potentially promote on-column isomer interconversion.[1][3]

Q2: My peaks for the E and Z isomers are broad and tailing. What are the likely causes and solutions?

A2: Peak broadening and tailing can obscure separation and affect accurate quantification. The following are common culprits:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the basic nitrogen of the pyridine ring, leading to peak tailing.

    • Solution: Use an end-capped column or add a competing base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened peaks.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both protonated and non-protonated forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form predominates.

Q3: I am struggling with the reproducibility of my separation. The retention times and the E/Z ratio seem to vary between runs. Why is this happening?

A3: Lack of reproducibility often points to issues with isomer stability or inconsistent analytical conditions.

  • Isomer Interconversion: E and Z oximes can interconvert, and this equilibrium can be influenced by factors like pH, temperature, and light.[1][6] The stability of oxime isomers is generally higher than that of imines due to a higher energy barrier for interconversion, but it is not absolute.[7]

    • Troubleshooting:

      • pH: Acidic or basic conditions can catalyze isomerization.[8][9] Ensure your sample preparation and mobile phase are well-buffered.

      • Temperature: Perform separations at a controlled, and preferably lower, temperature to minimize thermal isomerization.[1]

      • Light: Some oximes are sensitive to photoisomerization.[10][11] Protect your samples and standards from light.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer and pH, is a common source of variability.

    • Solution: Prepare fresh mobile phase for each analysis sequence and use a calibrated pH meter.

  • Column Equilibration: Insufficient column equilibration before each injection can lead to drifting retention times.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase, especially when changing mobile phase composition or after the system has been idle.

Isomer Identification & Characterization

Q4: How can I definitively identify which peak corresponds to the E isomer and which to the Z isomer?

A4: Unambiguous identification requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13]

  • ¹H NMR Spectroscopy: The chemical shifts of protons near the C=N bond are different for the E and Z isomers due to the anisotropic effect of this bond.[12] For aldoximes, the proton on the oxime carbon (CH=N) is a key diagnostic signal.

  • ¹³C NMR Spectroscopy: The chemical shift of the carbon atom in the C=N double bond will differ between the two isomers.[12]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining spatial proximity between protons. For the E isomer of an aldoxime, a NOE correlation would be expected between the oxime proton (-OH) and the aldehyde proton (-CH=N). Conversely, for the Z isomer, a correlation might be observed between the oxime proton and protons on the pyridine ring.[13]

Q5: Can I use Mass Spectrometry (MS) to differentiate between the E and Z isomers?

A5: While E and Z isomers have the same mass and will produce the same molecular ion peak, tandem mass spectrometry (MS/MS) can sometimes reveal differences in fragmentation patterns.[14] However, these differences can be subtle. HPLC-MSn can be a powerful technique where the isomers are first separated chromatographically and then subjected to mass analysis, aiding in their individual characterization.[14]

Experimental Protocols & Methodologies

Protocol 1: Baseline HPLC Method for E/Z Isomer Separation

This protocol provides a starting point for developing a robust separation method. Optimization will likely be required for specific derivatives of nicotinaldehyde oxime.

1. Instrumentation and Columns:

  • HPLC system with UV detector

  • Recommended columns:

    • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.

  • Mobile Phase B: Acetonitrile

  • Note: Filter all mobile phases through a 0.45 µm filter and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm (or the λmax of your specific compound)

  • Injection Volume: 10 µL

  • Gradient Program (starting point):

    Time (min) % Mobile Phase B
    0 10
    20 50
    25 90
    30 90
    31 10

    | 40 | 10 |

4. Sample Preparation:

  • Dissolve the nicotinaldehyde oxime sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: NMR Analysis for Isomer Identification and Quantification

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the isomer mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice as the oxime proton is readily observable.

2. NMR Experiments:

  • ¹H NMR: Acquire a standard proton NMR spectrum. Identify the distinct signals for each isomer, particularly the aldehyde proton (H-C=N) and the oxime hydroxyl proton (N-OH). The ratio of the integrals of these distinct signals will give the E/Z ratio.[13]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the distinct chemical shifts of the C=N carbon for each isomer.[12]

  • 2D NOESY: Acquire a NOESY spectrum to establish through-space correlations for unambiguous assignment of the E and Z configurations.[13]

Visualizing Key Concepts

E/Z Isomerization Equilibrium

The interconversion between the E and Z isomers is a dynamic equilibrium that can be influenced by external factors. Understanding this is key to developing a robust and reproducible separation method.

G cluster_factors Factors Influencing Equilibrium E_Isomer E-Isomer (anti) TransitionState Transition State (Rotation around C=N) E_Isomer->TransitionState ΔG‡₁ Z_Isomer Z-Isomer (syn) Z_Isomer->TransitionState ΔG‡₂ TransitionState->E_Isomer TransitionState->Z_Isomer Factors • pH (Acid/Base Catalysis) • Temperature • Light (Photoisomerization) G Start Start: Poor Isomer Separation SelectColumn Select Stationary Phase (C18, Phenyl, PFP) Start->SelectColumn OptimizeMobilePhase Optimize Mobile Phase (Organic Modifier, pH, Buffer) SelectColumn->OptimizeMobilePhase OptimizeTemp Optimize Column Temperature OptimizeMobilePhase->OptimizeTemp CheckReproducibility Assess Reproducibility & Stability OptimizeTemp->CheckReproducibility CheckReproducibility->OptimizeMobilePhase Re-optimize if needed Validation Method Validation CheckReproducibility->Validation Successful

Caption: Systematic workflow for HPLC method development.

By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, the challenges in separating E and Z isomers of nicotinaldehyde oximes can be effectively managed. This guide serves as a foundational resource to aid in the development of robust and reliable analytical methods.

References

  • Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available from: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. PMC - NIH. Available from: [Link]

  • Separating syn and anti oxime isomers. Google Patents.
  • PHOTOCHEMICAL SYNTHESIS OF ANTI-ISONICOTINALDEHYDE OXIME. DTIC. Available from: [Link]

  • Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available from: [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Retention behavior of pyridinium oximes on PFP stationary phase in high-performance liquid chromatography. PubMed. Available from: [Link]

  • Analysis of Pyridinium Aldoximes - A Chromatographic Approach. PubMed. Available from: [Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. SpringerLink. Available from: [Link]

  • cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange. Available from: [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Available from: [Link]

  • What is syn-anti isomerism? Topics in Organic Chemistry. Available from: [Link]

  • Confusion on syn and anti nomenclature. Chemistry Stack Exchange. Available from: [Link]

  • Which methods do chemical engineers use to separate isomers? Quora. Available from: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. ACS Publications. Available from: [Link]

  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. PMC - NIH. Available from: [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available from: [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals. Available from: [Link]

  • Oxime. Wikipedia. Available from: [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available from: [Link]

  • Separation and characterization of the impurities and isomers in cefmenoxime hydrochloride by HPLC-UV-MSn. ResearchGate. Available from: [Link]

  • Selective Synthesis of E and Z Isomers of Oximes. Semantic Scholar. Available from: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available from: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available from: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar. Available from: [Link]

  • Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. Available from: [Link]

  • A rapid cation-exchange HPLC method for detection and quantification of pyridinium oximes in plasma and tissue. PubMed. Available from: [Link]

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Addressing the stability issues of (E)-2-Chloro-5-methylnicotinaldehyde oxime in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-2-Chloro-5-methylnicotinaldehyde oxime

Welcome to the technical support guide for (E)-2-Chloro-5-methylnicotinaldehyde oxime. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions. Ensuring the integrity of your experimental compound is paramount for generating reproducible and reliable data. This guide offers a combination of frequently asked questions, in-depth troubleshooting, and validated protocols to address common stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Q1: What is the primary degradation pathway for (E)-2-Chloro-5-methylnicotinaldehyde oxime in aqueous solutions?

A1: The principal degradation pathway in aqueous media is hydrolysis . This chemical reaction involves the cleavage of the carbon-nitrogen double bond (C=N) of the oxime functional group. The process yields the parent aldehyde, 2-Chloro-5-methylnicotinaldehyde, and hydroxylamine.[1][2][3] This reaction is generally reversible, but in dilute aqueous solutions, the equilibrium favors the hydrolysis products.

Hydrolysis Fig. 1: Hydrolysis of the Oxime cluster_reactants Reactants cluster_products Degradation Products Oxime (E)-2-Chloro-5-methyl- nicotinaldehyde oxime Aldehyde 2-Chloro-5-methyl- nicotinaldehyde Oxime->Aldehyde Acid-Catalyzed Hydrolysis Water Water (H₂O) Hydroxylamine Hydroxylamine Workflow Fig. 2: Workflow for Kinetic Stability Analysis prep 1. Prepare Solutions - Dilute DMSO stock into buffers (e.g., pH 4.0, 7.4, 9.0) - Final concentration: 10 µM incubate 2. Incubate Samples - Constant Temp (e.g., 25°C or 37°C) - Protect from light prep->incubate sample 3. Collect Timepoints - Sample at t=0, 1, 2, 4, 8, 24h - Place samples in HPLC vials incubate->sample analyze 4. HPLC Analysis - Inject samples onto a C18 column - Quantify peak area of parent compound sample->analyze plot 5. Data Analysis - Plot ln(Peak Area) vs. Time - Calculate degradation rate (k) and half-life (t½ = 0.693/k) analyze->plot

Sources

Overcoming poor reproducibility in acetylcholinesterase reactivation experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for acetylchol cholinesterase (AChE) reactivation experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this assay and overcome common hurdles that lead to poor reproducibility. Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions researchers face.

Q1: My reactivation rates are inconsistent between experiments. What are the most common culprits?

A1: Inconsistency is the primary challenge in this assay and often stems from a few key areas.[1] Firstly, reagent stability is critical; acetylthiocholine (ATCh) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solutions should be prepared fresh daily to avoid degradation and spontaneous hydrolysis, which can cause high background signals.[1][2] Secondly, minor fluctuations in temperature and pH can significantly alter enzyme kinetics, so strict control over these parameters is essential.[3][4] Finally, ensure precise and consistent timing for all reagent additions and readings across all samples and plates.[1]

Q2: I'm observing a high background signal (yellow color development) in my control wells without enzyme or reactivator. What's causing this?

A2: A high background signal is typically due to the spontaneous reaction of DTNB with thiol-containing compounds or the spontaneous hydrolysis of the substrate, acetylthiocholine (ATCh).[2] If your buffer contains reducing agents, this can also contribute.[1] The primary solution is to prepare all reagents, especially the ATCh and DTNB solutions, fresh for each experiment using high-purity water.[1][2]

Q3: Can my candidate reactivator (an oxime) interfere with the Ellman's assay itself?

A3: Yes, this is a known and critical issue. Oximes are strong nucleophiles and can directly react with DTNB, producing the yellow 5-thio-2-nitrobenzoate (TNB) anion, leading to a false-positive signal.[5][6] This can be mistaken for genuine AChE reactivation. To mitigate this, it is essential to run a control containing the oxime and DTNB without the enzyme to quantify this interference.[7] The value from this "oximolysis" blank should be subtracted from your experimental readings.

Q4: What is "aging" of the inhibited enzyme, and how does it affect my reactivation experiment?

A4: Aging is a chemical process where the organophosphate (OP)-inhibited AChE undergoes a conformational change, typically the loss of an alkyl group from the phosphorus atom.[8][9] This creates a negatively charged phosphonate adduct on the active site serine that is highly resistant to reactivation by standard oximes.[8][10][11] If your inhibition incubation time is too long, or if you are using an OP that causes rapid aging (like soman), you will observe little to no reactivation because the enzyme has become non-reactivatable.[8] It is crucial to be aware of the aging kinetics of the specific OP you are using.

Part 2: In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental problems.

Troubleshooting Decision Tree: Low or No Reactivation Observed

This diagram provides a logical workflow to diagnose the root cause of poor or absent reactivation.

G start Start: Low/No Reactivation check_controls Review Controls: - Positive Control (e.g., Obidoxime) - Enzyme Activity Control - Spontaneous Reactivation Control start->check_controls pos_ctrl_fail Problem: Positive Control Fails check_controls->pos_ctrl_fail Fails pos_ctrl_ok Positive Control OK check_controls->pos_ctrl_ok OK enzyme_inactive Root Cause: Enzyme is Inactive or Inhibited pos_ctrl_fail->enzyme_inactive Enzyme Activity Control Fails aging_issue Root Cause: Aging of Inhibited Enzyme pos_ctrl_fail->aging_issue Spontaneous Reactivation is Zero and Reactivation Decreases with Time oxime_issue Root Cause: Reactivator (Oxime) Degraded or Ineffective pos_ctrl_fail->oxime_issue Enzyme is Active but Known Reactivator Fails solution_enzyme Solution: - Verify enzyme source/lot - Check storage (-20°C or below) - Test activity with fresh substrate enzyme_inactive->solution_enzyme solution_aging Solution: - Decrease inhibition time - Confirm OP aging kinetics from literature aging_issue->solution_aging solution_oxime Solution: - Prepare fresh oxime solutions - Verify solid compound integrity and storage oxime_issue->solution_oxime test_compound_issue Problem: Test Compound Ineffective pos_ctrl_ok->test_compound_issue concentration_issue Root Cause: Incorrect Concentration or Solubility Issue test_compound_issue->concentration_issue mechanism_issue Root Cause: Compound is a Poor Reactivator for the Specific OP-AChE Adduct test_compound_issue->mechanism_issue solution_concentration Solution: - Verify stock concentration - Check for precipitation - Use a co-solvent if needed (e.g., DMSO <1%) concentration_issue->solution_concentration

Caption: Troubleshooting logic for diagnosing low or no AChE reactivation.

Guide 1: Reagent Preparation and Quality Control

The quality of your reagents is the foundation of a reproducible assay. Poorly prepared or stored reagents are a primary source of error.

Question: My results are drifting over the course of a long experiment. Could my reagents be degrading in real-time?

Answer: Absolutely. The stability of key reagents in aqueous buffer at room temperature is limited. This is especially true for the substrate and the Ellman's reagent.

ReagentPreparation and StorageRationale and Key Considerations
AChE Enzyme Store stock solution at -20°C or below. Prepare working dilutions fresh on ice in assay buffer.Enzyme activity is highly sensitive to temperature.[3] Avoid repeated freeze-thaw cycles which can denature the protein. The final concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[12]
Acetylthiocholine (ATCh) Solid is hygroscopic; store desiccated at -20°C. Prepare aqueous solutions fresh for each experiment.[1] Discard unused solution.ATCh undergoes spontaneous hydrolysis in aqueous solutions, producing thiocholine, which leads to high background signal.[1][2] Stock solutions are generally not recommended for more than one day.[13]
DTNB (Ellman's Reagent) Prepare a stock solution (e.g., 10 mM) in buffer. Some protocols use a small amount of organic solvent like DMSO to aid dissolution before dilution in buffer. Store protected from light. Stability in pH 7-8 buffer is limited (e.g., ~5% loss in 48h at pH 8.0).[14][15]DTNB is light-sensitive and its stability decreases as pH increases.[14] Degradation or reaction with contaminants will increase background absorbance.
Organophosphate (OP) Inhibitor Prepare stock solutions in a dry organic solvent (e.g., ethanol or DMSO). Store desiccated at -20°C or below.OPs are susceptible to hydrolysis in aqueous solutions. Preparing fresh dilutions into the assay buffer immediately before the inhibition step is critical for achieving a consistent level of enzyme inhibition.
Oxime Reactivator Prepare stock solutions in high-purity water or buffer. Stability varies by compound, but fresh preparation is always the safest approach.The oxime functional group can be unstable. Degraded reactivator will have reduced or no efficacy.
Guide 2: Assay Execution and Controls

Meticulous execution and the inclusion of proper controls are non-negotiable for validating your results.

Question: What specific controls MUST I include in every reactivation plate to ensure my data is valid?

Answer: A self-validating protocol requires a specific set of controls to isolate the reactivation phenomenon from other potential reactions and artifacts.

  • 100% Activity Control (A_max): Contains AChE, buffer, DTNB, and ATCh. No inhibitor or reactivator. This defines the maximum enzyme velocity.

  • Inhibited Control (A_inhib): Contains AChE inhibited by the OP, buffer, DTNB, and ATCh. No reactivator. This establishes the baseline activity after inhibition.

  • Spontaneous Reactivation Control: Contains inhibited AChE, buffer, DTNB, and ATCh. Incubated for the same duration as the reactivator samples. This measures any enzyme activity that returns without a reactivator, which can occur with some OP-AChE complexes.[9]

  • Reactivator + DTNB Control (Oxime Blank): Contains the reactivator, DTNB, and buffer. No enzyme or ATCh. This is crucial for quantifying the direct reaction between your oxime and DTNB (oximolysis).[5][7]

  • Substrate Blank: Contains ATCh, DTNB, and buffer. No enzyme. This measures the rate of spontaneous substrate hydrolysis.[1]

Calculation of Reactivation: The percentage of reactivation can be calculated using the rates (ΔAbs/min) from these controls:

% Reactivation = [(Rate_Reactivator - Rate_Inhibited) / (Rate_MaxActivity - Rate_Inhibited)] * 100

Note: The Rate_Reactivator should first be corrected by subtracting the rate from the "Reactivator + DTNB Control".

Part 3: Standard Protocol and Workflow

This section provides a detailed, step-by-step methodology for a typical AChE reactivation experiment in a 96-well plate format.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_inhibition 2. Inhibition Step cluster_reactivation 3. Reactivation Step cluster_detection 4. Detection (Ellman's Reaction) cluster_analysis 5. Data Analysis prep_reagents Prepare Fresh Reagents: - Buffer (e.g., 0.1M Phosphate, pH 8.0) - AChE, ATCh, DTNB - OP Inhibitor, Oxime Reactivator add_enzyme Add AChE to wells prep_reagents->add_enzyme add_op Add OP Inhibitor (or buffer for 100% activity control) add_enzyme->add_op incubate_inhibit Incubate (e.g., 10-30 min at 25°C) Allows for enzyme-inhibitor binding add_op->incubate_inhibit add_oxime Add Oxime Reactivator (or buffer for controls) incubate_inhibit->add_oxime incubate_reactivate Incubate (e.g., 10-30 min at 25°C) Allows for reactivation to occur add_oxime->incubate_reactivate add_dtnb Add DTNB incubate_reactivate->add_dtnb add_atch Add ATCh to initiate reaction add_dtnb->add_atch read_absorbance Immediately read absorbance at 412 nm in kinetic mode (e.g., every 30s for 5 min) add_atch->read_absorbance calc_rates Calculate Reaction Rates (ΔAbs/min) read_absorbance->calc_rates calc_reactivation Calculate % Reactivation (Correcting for controls) calc_rates->calc_reactivation

Caption: Standard experimental workflow for an AChE reactivation assay.

Detailed Protocol: 96-Well Plate Assay

This protocol is based on the widely used Ellman's method and is adapted for screening reactivators.[2][5][16]

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[1]

  • AChE Solution: Prepare a working solution of AChE in assay buffer. The final concentration should yield a linear absorbance change of approximately 0.1-0.2 AU/min in the 100% activity control.

  • DTNB Solution: 10 mM DTNB in assay buffer.

  • ATCh Solution: 75 mM Acetylthiocholine Iodide in deionized water (prepare fresh).[1]

  • Inhibitor/Reactivator Solutions: Prepare stock solutions and serial dilutions as required.

2. Assay Procedure (Final Volume: 200 µL):

  • Step 1 (Inhibition):

    • To each well, add 150 µL of assay buffer.

    • Add 10 µL of the OP inhibitor solution (or buffer for 100% activity controls).

    • Add 20 µL of the AChE enzyme solution.

    • Incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibition.[1]

  • Step 2 (Reactivation):

    • Add 10 µL of the oxime reactivator solution (or buffer for inhibited and 100% activity controls).

    • Incubate for a defined period (e.g., 15 minutes) at the same constant temperature.

  • Step 3 (Detection):

    • To initiate the colorimetric reaction, add 10 µL of 10 mM DTNB solution.

    • Immediately after, add 10 µL of 75 mM ATCh solution to start the enzymatic reaction.

    • Place the plate in a microplate reader and immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Correct the rates for any background reactions (e.g., oximolysis, spontaneous substrate hydrolysis).

  • Use the formula provided in the "Assay Execution and Controls" section to calculate the percent reactivation for each test compound concentration.

By systematically addressing these common issues and implementing robust controls, you can significantly enhance the reproducibility and reliability of your acetylcholinesterase reactivation experiments.

References

  • Acetylthiocholine Solutions: Technical Support Center - Benchchem. Provides guidance on the stability, storage, and preparation of acetylthiocholine and DTNB solutions, and troubleshooting tips for inconsistent results related to pipetting, temperature, and timing.
  • Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method - Benchchem. Details the principle of the Ellman's method and provides troubleshooting for common issues like high background absorbance and non-linear reaction rates.
  • How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. Outlines the general principles for conducting enzyme activity assays, emphasizing the importance of optimal enzyme and substrate concentrations and maintaining stable reaction conditions.
  • Kinetic prerequisites of oximes as effective reactivators of organophosphate-inhibited acetylcholinesterase: a theoretical approach - Taylor & Francis Online. Discusses the kinetic parameters (kr, KD) that determine the efficacy of oxime reactivators for OP-inhibited AChE.
  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. Highlights a significant limitation of the Ellman's method, where oxime reactivators can spontaneously react with DTNB, causing false-positive results.
  • Ellman's method is still an appropriate method for measurement of cholinesterases activities. Discusses issues with the Ellman's method, including the reaction of oximes with ATCh (oximolysis) and DTNB, and proposes solutions such as sample dilution.
  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase - bioRxiv. Describes the development of a miniaturized, high-throughput assay for screening AChE reactivators.
  • Development of a High-throughput Assay to Identify Novel Reactivators of Acetylcholinesterase | Request PDF - ResearchGate. Discusses the goal of developing a reliable, high-throughput assay for testing large numbers of compounds for AChE reactivation.
  • Enzyme Assay Analysis: What Are My Method Choices? - Thermo Fisher Scientific. Stresses the importance of strictly controlling variables like pH, buffer type, ionic strength, and temperature for consistent and reproducible enzyme assay results.
  • What Are Enzyme Kinetic Assays? - Tip Biosystems. Explains how external factors such as pH, temperature, substrate saturation, and salt concentration are crucial to control for accurate enzyme assays.
  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. Reports on the stability of DTNB in solution, noting its dependence on pH and temperature, with significant decomposition at higher pH values.
  • On the reproducibility of enzyme reactions and kinetic modelling - PubMed. A review discussing the requirements for ensuring reproducibility in enzyme kinetic experiments, including careful experimental design and comprehensive reporting.
  • Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC - PubMed Central. Describes the "aging" process of OP-inhibited AChE, where the enzyme adduct becomes resistant to nucleophilic attack by oximes.
  • Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species - MDPI. Explains the dual pathways for OP-inhibited AChE: spontaneous dephosphorylation (reactivation) and dealkylation (aging), which renders the enzyme non-reactivatable.
  • 5,5'-Dithiobis(2-nitrobenzoic acid) (D8130) - Product Information Sheet - Sigma-Aldrich. Provides preparation instructions for DTNB solutions, noting their stability in phosphate buffer and sensitivity to hydroxide concentration.
  • Ellman's Reagent - G-Biosciences. Describes the use of DTNB for quantitating free sulfhydryl groups and provides a protocol for preparing DTNB stock and working solutions.
  • Full article: Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides - Taylor & Francis Online. Details a reactivation screening protocol that includes a blank reaction (no enzyme) to account for oximolysis.
  • Proper storage and handling conditions for Acetylcholine Iodide. - Benchchem. Recommends preparing aqueous solutions of Acetylcholine Iodide fresh and using them on the same day due to stability issues.
  • Why is Aged Acetylcholinesterase So Difficult to Reactivate? - PubMed - NIH. Explains that the "aging" reaction produces an anionic phosphyl adduct on AChE that is refractory to reactivation by nucleophilic agents like oximes.
  • Why is Aged Acetylcholinesterase So Difficult to Reactivate? - MDPI. Describes the process of aging in OP-inhibited AChE, which leads to a form that is resistant to reactivation.

Sources

Refining purification methods for obtaining high-purity (E)-2-Chloro-5-methylnicotinaldehyde oxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (E)-2-Chloro-5-methylnicotinaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections address common challenges and frequently asked questions, drawing upon established chemical principles and field-proven techniques.

Troubleshooting Guide: Common Issues in Purification

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My final product has a low, broad melting point, and NMR analysis shows unexpected peaks. What is the likely impurity?

Answer: The most probable impurity is the geometric (Z)-isomer of the oxime. The synthesis of oximes from aldehydes and hydroxylamine often yields a mixture of (E) and (Z) isomers.[1][2] The (E)-isomer is typically the thermodynamically more stable and, therefore, the major product.[2][3] However, reaction conditions can influence the E/Z ratio.[2] The presence of the (Z)-isomer will depress and broaden the melting point of the desired (E)-isomer.

Causality: The formation of E/Z isomers is a consequence of the C=N double bond's restricted rotation. The relative stability of these isomers is influenced by steric and electronic factors.[3] In many cases, the (E)-isomer allows for more favorable intermolecular interactions, such as hydrogen bonding in the solid state, leading to a more stable crystal lattice.[3]

Solution:

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating (E) and (Z) isomers of oximes.[1][4] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the two isomers.[4] Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine the pure fractions of the desired (E)-isomer.

  • Recrystallization: Careful selection of a recrystallization solvent can selectively crystallize the major (E)-isomer, leaving the (Z)-isomer in the mother liquor.[5][6] Ethanol-water mixtures are often effective for recrystallizing oximes.[5][7] The process may need to be repeated to achieve high purity.

Question 2: After aqueous workup, my yield is significantly lower than expected. Where might my product be lost?

Answer: (E)-2-Chloro-5-methylnicotinaldehyde oxime possesses both weakly acidic (oxime hydroxyl group) and weakly basic (pyridine nitrogen) properties. Product loss can occur during aqueous extraction if the pH of the aqueous phase is not carefully controlled.

Causality: The oxime functional group (C=N-OH) is weakly acidic and can be deprotonated by a strong base to form a water-soluble oximate salt.[8] Conversely, the pyridine nitrogen can be protonated in a strongly acidic solution, forming a water-soluble pyridinium salt.

Solution:

  • pH Control During Extraction: During the workup, avoid washing the organic layer with strongly acidic or strongly basic solutions. Use a saturated sodium bicarbonate solution to neutralize any acidic impurities and a saturated sodium chloride (brine) wash to remove residual water.[9][10][11]

  • Acid-Base Extraction for Purification (Advanced): While risky for yield, a carefully controlled acid-base extraction can be used for purification.[9][12] By dissolving the crude product in an organic solvent and extracting with a dilute, weak acid, basic impurities can be removed. Conversely, a dilute, weak base can remove acidic impurities. The desired product should remain in the organic layer. This method requires careful pH monitoring to avoid partitioning the product into the aqueous phase.

Question 3: My TLC analysis shows a spot corresponding to the starting material, 2-Chloro-5-methylnicotinaldehyde, in the final product. How can I remove it?

Answer: The presence of unreacted starting material indicates an incomplete reaction. While optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of hydroxylamine) is the primary solution, purification can be achieved post-synthesis.

Causality: The oximation reaction is an equilibrium process. Insufficient hydroxylamine or reaction time can lead to incomplete conversion of the aldehyde.

Solution:

  • Column Chromatography: As with isomer separation, column chromatography is very effective at separating the more polar oxime product from the less polar starting aldehyde.

  • Girard's Reagent: For more challenging separations, Girard's reagents (T or P) can be used. These reagents selectively react with the carbonyl group of the aldehyde to form a water-soluble hydrazone, which can be extracted into an aqueous phase, leaving the oxime in the organic layer. The aldehyde can then be recovered from the aqueous layer by hydrolysis if desired.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the precursor, 2-Chloro-5-methylnicotinaldehyde?

A1: A common route involves the oxidation of the corresponding alcohol, 2-chloro-5-methylnicotinyl alcohol. This alcohol can be prepared by the reduction of 2-chloro-5-methylnicotinic acid or its ester.[13][14] The oxidation of the alcohol to the aldehyde can be achieved using reagents like manganese dioxide.[13]

Q2: How can I confirm the stereochemistry of my final product as the (E)-isomer?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between (E) and (Z) isomers of oximes.[15][16] The chemical shift of the proton on the carbon of the C=N bond (the oxime proton) is typically different for the two isomers. 2D NMR techniques like NOESY can also be used to establish through-space correlations that confirm the stereochemistry. In some cases, the isomers can also be distinguished by their differing biological activities.[16]

Q3: What are the recommended storage conditions for (E)-2-Chloro-5-methylnicotinaldehyde oxime?

A3: Oximes are generally stable compounds, but they can be susceptible to hydrolysis under strongly acidic conditions.[17] It is recommended to store the purified solid product in a cool, dry, and dark place under an inert atmosphere to prevent potential degradation over time.

Q4: Can I use a base other than pyridine in the oximation reaction?

A4: Yes, other bases can be used to neutralize the HCl released from hydroxylamine hydrochloride. Sodium carbonate or sodium bicarbonate are common and effective alternatives.[5][18] The choice of base can sometimes influence the reaction rate and the E/Z isomer ratio.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines the separation of (E)-2-Chloro-5-methylnicotinaldehyde oxime from its (Z)-isomer and unreacted aldehyde.

Materials:

  • Crude (E)-2-Chloro-5-methylnicotinaldehyde oxime

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the fractions by TLC using an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under UV light. The (E)-isomer is typically the major, less polar spot.

  • Combine and Evaporate: Combine the pure fractions containing the desired (E)-isomer and remove the solvent under reduced pressure to yield the purified product.

Compound Typical Rf Value (80:20 Hexane:EtOAc) Notes
2-Chloro-5-methylnicotinaldehydeHigher RfLess polar than the oximes.
(Z)-2-Chloro-5-methylnicotinaldehyde oximeIntermediate RfOften present in smaller amounts.
(E)-2-Chloro-5-methylnicotinaldehyde oximeLower RfThe desired, more abundant isomer.
Protocol 2: Purification by Recrystallization

This protocol is suitable for removing smaller amounts of impurities.

Materials:

  • Crude (E)-2-Chloro-5-methylnicotinaldehyde oxime

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Induce Crystallization: Slowly add hot deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Visualizations

Purification_Workflow crude Crude Product ((E)- & (Z)-isomers, Aldehyde) chromatography Column Chromatography (Silica Gel) crude->chromatography Primary Method recrystallization Recrystallization (e.g., EtOH/H2O) crude->recrystallization Secondary Method pure_e_isomer High-Purity (E)-Oxime chromatography->pure_e_isomer Pure Fractions impurities Impurities ((Z)-isomer, Aldehyde) chromatography->impurities Impure Fractions recrystallization->pure_e_isomer Crystals mother_liquor Mother Liquor (Enriched in Impurities) recrystallization->mother_liquor

Caption: General purification workflow for (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Acid_Base_Extraction_Principle start Crude Product in Organic Solvent (E)-Oxime (Weak Acid/Base) Basic Impurity Acidic Impurity wash1 {Wash with Dilute Acid (e.g., HCl)} start->wash1 sep1 Separatory Funnel wash1->sep1 org1 Organic Layer ((E)-Oxime, Acidic Impurity) sep1->org1 Remains aq1 Aqueous Layer (Protonated Basic Impurity) sep1->aq1 Extracted wash2 {Wash with Dilute Base (e.g., NaHCO3)} org1->wash2 sep2 Separatory Funnel wash2->sep2 org2 Organic Layer (Purified (E)-Oxime) sep2->org2 Remains aq2 Aqueous Layer (Deprotonated Acidic Impurity) sep2->aq2 Extracted

Sources

Validation & Comparative

Comparative analysis of (E)-2-Chloro-5-methylnicotinaldehyde oxime versus pralidoxime as an AChE reactivator

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Acetylcholinesterase Reactivators: Pralidoxime vs. a Novel Oxime Analogue

Introduction: The Enduring Challenge of Organophosphate Poisoning

Organophosphorus (OP) compounds, a class of highly toxic chemicals used as pesticides and chemical warfare nerve agents, pose a significant and persistent threat to global health. Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses[1]. This inhibition leads to an accumulation of acetylcholine, resulting in a cholinergic crisis characterized by symptoms ranging from miosis and salivation to respiratory failure, seizures, and death[1].

For decades, the standard therapeutic regimen has combined an antimuscarinic agent like atropine with an AChE reactivator[1]. The most common reactivator, pralidoxime (2-PAM), acts as a nucleophile to cleave the OP moiety from the inhibited enzyme's active site, thereby restoring its function[1]. However, the clinical efficacy of pralidoxime is limited; it exhibits variable effectiveness against different OPs, struggles to cross the blood-brain barrier to address central nervous system effects, and its overall benefit in human pesticide poisoning remains a subject of debate[1][2]. This has spurred a long-standing quest for novel, more potent, and broad-spectrum oxime reactivators.

While this guide initially aimed to analyze (E)-2-Chloro-5-methylnicotinaldehyde oxime , a thorough review of published scientific literature reveals no available in vitro or in vivo reactivation data for this specific compound. Therefore, to provide a meaningful and data-driven comparison, this guide will focus on a well-characterized and promising novel oxime, K-203 , as a representative of next-generation reactivators and compare its performance directly with the established standard, pralidoxime.

Part 1: Chemical Structure and Mechanism of Action

A reactivator's efficacy is intrinsically linked to its chemical structure, which dictates its affinity for the inhibited enzyme and its nucleophilic strength.

Pralidoxime (2-PAM): The Benchmark Pralidoxime is a relatively simple mono-quaternary pyridinium oxime. Its positively charged pyridinium ring helps it bind to the peripheral anionic site (PAS) of AChE, positioning the nucleophilic oximate group (-NOH) to attack the phosphorus atom of the OP adduct on the serine residue in the enzyme's active site.

K-203: A Novel Asymmetric Bis-Quaternary Design K-203 represents a more complex design strategy. It is an asymmetric bis-quaternary reactivator, meaning it has two pyridinium rings connected by a linker, with the oxime group on one ring. This structure allows for a more sophisticated interaction with the inhibited enzyme. One pyridinium ring can anchor the molecule at the PAS, while the linker allows the second ring and its oxime functional group to achieve optimal orientation within the active site gorge for nucleophilic attack. This design is intended to enhance binding affinity and improve the rate of reactivation[3][4]. The specific structure of K-203 features a carboxamide moiety, which further influences its binding and reactivation properties[5].

General Mechanism of AChE Reactivation

The process of AChE inhibition by an OP and subsequent reactivation by an oxime is a multi-step biochemical event. The OP compound first phosphorylates a critical serine residue in the AChE active site, rendering the enzyme inactive. The oxime reactivator, through its deprotonated oximate form, attacks the phosphorus atom of the OP-AChE conjugate, forming a transient intermediate. This is followed by the cleavage of the bond between the OP and the enzyme, releasing a phosphylated oxime and, most importantly, regenerating the free, functional AChE.

AChE_Reactivation AChE Active AChE (Acetylcholinesterase) Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition (Phosphorylation) Phosphy_Oxime Phosphylated Oxime (Inactive Product) OP Organophosphate (OP) Inhibitor OP->Inhibited_AChE Inhibited_AChE->AChE Reactivation Aging Aged AChE (Non-reactivatable) Inhibited_AChE->Aging 'Aging' (Dealkylation) Irreversible Oxime Oxime Reactivator (e.g., Pralidoxime, K-203) Oxime->AChE Attacks OP-AChE complex Oxime->Phosphy_Oxime

Caption: General mechanism of AChE inhibition by OPs and reactivation by oximes.

Part 2: Comparative Efficacy Analysis (In Vitro Data)

The most direct measure of a reactivator's potential is its performance in in vitro kinetic assays. The key parameters are the dissociation constant (KD), which reflects binding affinity, and the reactivation rate constant (kr). The overall efficacy is often expressed as the second-order rate constant (kr2 or keff), which combines these factors.

Reactivation of Tabun-Inhibited Human AChE

Tabun is a nerve agent notorious for being poorly reactivated by pralidoxime. This makes it an excellent test case for novel reactivators. A study using human brain homogenate as the source of AChE provided a direct comparison.

Table 1: Reactivation of Tabun-Inhibited Human Brain AChE

Compound Second-Order Rate Constant (kr, M-1min-1) Relative Efficacy vs. Pralidoxime Source
Pralidoxime No significant reactivation - [6]
Obidoxime 42 - [6]

| K-203 | 2142 | > 51x vs. Obidoxime |[6][7] |

Data from Lorke et al. (2018).

The results are striking. Pralidoxime completely failed to reactivate tabun-inhibited human AChE. In contrast, K-203 was exceptionally effective, demonstrating a reactivation rate 51 times higher than that of obidoxime, another commercial reactivator[6][7]. At therapeutic concentrations, K-203 was able to restore over 60% of the inhibited enzyme's activity[7].

Reactivation of Paraoxon-Inhibited AChE

Paraoxon is the active metabolite of the pesticide parathion and is a widely used model compound for evaluating reactivators[8].

Table 2: Reactivation of Paraoxon-Inhibited Human AChE

Compound Reactivation (%) at 10 µM Reactivation (%) at 100 µM Source
Pralidoxime < 10% ~20% [5][9]

| K-203 | ~30% | ~45% |[5][9] |

Data compiled from Musilova et al. (2009) and Hanke et al. (2022). Note: Exact percentages vary slightly between studies; values are representative.

Against paraoxon-inhibited human AChE, both compounds are less effective than against other OPs. However, K-203 consistently demonstrates a higher reactivation ability than pralidoxime at equivalent concentrations[5][9]. One study found that K-203 was able to restore approximately 30% of AChE activity, while pralidoxime was significantly less potent under the same conditions[5].

Part 3: Experimental Protocol: A Self-Validating In Vitro Reactivation Assay

To ensure the trustworthiness and reproducibility of efficacy data, a robust, self-validating experimental protocol is essential. The following describes a standard method for assessing AChE reactivation in vitro, based on the widely used Ellman's method.

Objective: To determine the reactivation rate constant (kr) of a test oxime on OP-inhibited human recombinant AChE (hrAChE).

Causality Behind Experimental Choices:

  • Enzyme Source: Human recombinant AChE is used to eliminate species-specific variations and ensure data is directly relevant to human toxicology[10].

  • Inhibitor: Paraoxon is chosen as a representative and stable OP inhibitor[8].

  • Buffer: A phosphate buffer at physiological pH (7.4) is used to mimic biological conditions.

  • Controls: A comprehensive set of controls is included to validate every step of the assay, ensuring that the observed activity is due to reactivation and not artifacts.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of hrAChE, paraoxon, test oxime (e.g., K-203), and pralidoxime (as a reference standard) in the appropriate buffer.

    • Prepare Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Prepare the substrate solution: Acetylthiocholine iodide (ATChI).

  • Enzyme Inhibition:

    • Incubate a known concentration of hrAChE with a sufficient concentration of paraoxon for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to achieve >95% inhibition.

    • Rationale: This step creates the substrate for the reactivation experiment: the OP-inhibited enzyme.

  • Removal of Excess Inhibitor (Critical Step):

    • Remove unbound paraoxon from the inhibited enzyme solution. This is typically done via gel filtration or rapid dilution.

    • Rationale: Failure to remove excess OP will cause re-inhibition of any newly reactivated enzyme, leading to a gross underestimation of the oxime's efficacy.

  • Reactivation Reaction:

    • Initiate the reactivation by adding varying concentrations of the test oxime (or pralidoxime) to the purified inhibited enzyme.

    • Allow the reaction to proceed for several defined time points (e.g., 2, 5, 10, 20, 30 minutes).

  • Measurement of AChE Activity (Ellman's Method):

    • At each time point, take an aliquot of the reactivation mixture and add it to a cuvette containing DTNB and the ATChI substrate.

    • The reactivated AChE will hydrolyze ATChI to thiocholine.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion (TNB2-), which is measured spectrophotometrically at 412 nm.

    • The rate of color change is directly proportional to the amount of active AChE.

  • Controls (Self-Validation System):

    • C1 (Native Enzyme Control): Uninhibited AChE + buffer. Purpose: Defines 100% enzyme activity.

    • C2 (Inhibited Enzyme Control): Inhibited AChE + buffer (no oxime). Purpose: Measures spontaneous reactivation.

    • C3 (Oxime Inhibition Control): Uninhibited AChE + test oxime. Purpose: Checks for direct inhibitory effects of the oxime itself.

    • C4 (Reference Standard): Inhibited AChE + pralidoxime. Purpose: Benchmarks the test oxime against the standard.

    • C5 (Blank): All reagents except the enzyme. Purpose: Corrects for non-enzymatic substrate hydrolysis.

  • Data Analysis:

    • Calculate the percentage of reactivation at each time point and oxime concentration relative to the native enzyme activity (C1).

    • Plot the data to determine the kinetic parameters KD and kr, and calculate the second-order rate constant (kr2).

Experimental Workflow Diagram

Workflow Start Start: Prepare Reagents (Enzyme, OP, Oxime, DTNB, ATChI) Inhibit Step 1: Inhibit AChE (Incubate AChE with Paraoxon) Start->Inhibit Purify Step 2: Remove Excess OP (Gel Filtration / Dilution) Inhibit->Purify Reactivate Step 3: Initiate Reactivation (Add Oxime at various concentrations) Purify->Reactivate Measure Step 4: Measure Activity (Ellman's Assay at timed intervals) Reactivate->Measure Controls Run Parallel Controls: - Native Enzyme (100%) - Inhibited Enzyme (0%) - Oxime Inhibition - Reference Standard Reactivate->Controls Analyze Step 5: Analyze Data (Calculate % Reactivation, k_r, K_D) Measure->Analyze End End: Compare Efficacy Analyze->End

Caption: Workflow for an in vitro AChE reactivation kinetics assay.

Discussion and Future Perspectives

The comparative data clearly indicates that novel oxime structures like K-203 can significantly outperform the long-standing benchmark, pralidoxime, particularly against specific threats like the nerve agent tabun[6]. The superiority of K-203 in this context is a direct result of its rational drug design; the bis-quaternary structure likely provides a more stable and effective binding orientation within the tabun-inhibited AChE active site, a conformation that pralidoxime cannot achieve.

However, no single oxime has yet emerged as a universal antidote[1]. While K-203 is highly effective against tabun, its advantage over pralidoxime against common pesticides like paraoxon is less pronounced, though still significant[5]. This highlights a critical challenge in the field: the subtle structural differences between OP-AChE adducts require different optimal structures for the reactivator.

Future research must focus on two key areas:

  • Broad-Spectrum Efficacy: The development of reactivators effective against a wider range of both nerve agents and pesticides is paramount.

  • Central Nervous System Penetration: A major limitation of charged quaternary oximes like pralidoxime and K-203 is their inability to efficiently cross the blood-brain barrier[1]. Developing uncharged oximes or pro-drug strategies to deliver reactivators to the CNS is a critical next step to treat OP-induced seizures and brain damage.

Conclusion

While pralidoxime remains a clinically used AChE reactivator, its limitations have been evident for decades. The scientific evidence strongly supports the development of next-generation oximes. As demonstrated by the case of K-203, novel structural designs can lead to dramatic improvements in reactivation efficacy against specific and highly toxic organophosphorus agents. The data shows that K-203 is vastly superior to pralidoxime in reactivating tabun-inhibited human AChE and is moderately more effective against paraoxon inhibition. Continued research, guided by rational design and validated by rigorous, standardized protocols, is essential to develop a truly broad-spectrum and centrally-active antidote to combat the threat of organophosphate poisoning.

References

  • Sharma, R., et al. (2015). In vitro reactivation kinetics of paraoxon- and DFP-inhibited electric eel AChE using mono- and bis-pyridinium oximes. PubMed. Retrieved from [Link]

  • Lorke, D. E., et al. (2018). A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. ResearchGate. Retrieved from [Link]

  • Gupta, R. C., et al. (2017). In vivo protection studies of bis-quaternary 2-(hydroxyimino)-N-(pyridin-3-yl) acetamide derivatives against sarin poisoning in mice. ResearchGate. Retrieved from [Link]

  • Lorke, D. E., et al. (2018). A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. PubMed. Retrieved from [Link]

  • Lorke, D. E., et al. (2018). A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. NIH National Library of Medicine. Retrieved from [Link]

  • Hanke, S., et al. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. NIH National Library of Medicine. Retrieved from [Link]

  • Chambers, J. E., et al. (2020). Oxime-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase with Emphasis on Centrally-Active Oximes. NIH National Library of Medicine. Retrieved from [Link]

  • Worek, F., et al. (2020). Organophosphorus compounds and oximes: a critical review. NIH National Library of Medicine. Retrieved from [Link]

  • Valdivia, E., et al. (2021). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. NIH National Library of Medicine. Retrieved from [Link]

  • Kuca, K., et al. (2018). Novel Group of AChE Reactivators—Synthesis, In Vitro Reactivation and Molecular Docking Study. NIH National Library of Medicine. Retrieved from [Link]

  • Musilova, L., et al. (2009). In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase. PubMed. Retrieved from [Link]

  • Mohammad, F. V., et al. (2007). The reactivation effect of pralidoxime in human blood on parathion and paraoxon–induced cholinesterase inhibition. Sci-Hub. Retrieved from [Link]

  • Karasova, J. Z., et al. (2021). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. ResearchGate. Retrieved from [Link]

  • Mazar, A. P., et al. (2024). A Pralidoxime Nanocomplex Formulation Targeting Transferrin Receptors for Reactivation of Brain Acetylcholinesterase After Exposure of Mice to an Anticholinesterase Organophosphate. NIH National Library of Medicine. Retrieved from [Link]

  • Musilova, L., et al. (2009). In vitro oxime-assisted reactivation of paraoxon-inhibited human acetylcholinesterase and butyrylcholinesterase. Sci-Hub. Retrieved from [Link]

  • Hrabinova, M., et al. (2019). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. ACS Publications. Retrieved from [Link]

  • Hanke, S., et al. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Taylor & Francis Online. Retrieved from [Link]

  • Worek, F., et al. (n.d.). Pralidoxime. Medical Countermeasures Database - CHEMM. Retrieved from [Link]

  • Yasine, N., et al. (2025). Acetylcholinesterase reactivation potential of a novel oxime: in silico and in vitro studies. Grand Asian Journal of Biological and Pharmaceutical. Retrieved from [Link]

Sources

Validating the Structure of Synthesized (E)-2-Chloro-5-methylnicotinaldehyde Oxime Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of advancing a molecule through the pipeline. The biological activity of a compound is intrinsically linked to its three-dimensional structure. For stereoisomers, such as the (E) and (Z) isomers of oximes, subtle differences in spatial arrangement can lead to profound variations in pharmacological and toxicological profiles. This guide provides an in-depth, experimentally-grounded comparison of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool to definitively validate the structure of the target compound, (E)-2-Chloro-5-methylnicotinaldehyde oxime. We will delve into the practical application of COSY, HSQC, and HMBC experiments, demonstrating how their combined data provides a self-validating system for structural elucidation, far surpassing the capabilities of 1D NMR alone.

The Challenge: Differentiating (E) and (Z) Isomers

The synthesis of 2-Chloro-5-methylnicotinaldehyde oxime from its corresponding aldehyde can potentially yield a mixture of (E) and (Z) isomers. While 1D ¹H NMR can confirm the presence of key functional groups, it often falls short in providing the through-bond and through-space correlation data needed to definitively assign the stereochemistry around the C=N double bond. This is where the power of 2D NMR becomes indispensable.

Experimental Workflow: A Step-by-Step Protocol

The following sections detail the experimental protocols for the synthesis and subsequent 2D NMR analysis of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Synthesis of (E)-2-Chloro-5-methylnicotinaldehyde Oxime

A solution of 2-chloro-5-methylnicotinaldehyde (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by column chromatography to afford the desired (E)-2-Chloro-5-methylnicotinaldehyde oxime.

2D NMR Sample Preparation and Data Acquisition

A 10-15 mg sample of the purified (E)-2-Chloro-5-methylnicotinaldehyde oxime is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.[1] All 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. Standard pulse programs are utilized for each experiment.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis Reactants 2-Chloro-5-methylnicotinaldehyde + Hydroxylamine HCl + Sodium Acetate Reaction Stir in Ethanol Room Temperature, 4h Reactants->Reaction Workup Solvent Removal Ethyl Acetate/Water Partition Reaction->Workup Purification Column Chromatography Workup->Purification Product (E)-2-Chloro-5- methylnicotinaldehyde oxime Purification->Product SamplePrep Dissolve in DMSO-d6 Product->SamplePrep NMR_Acquisition 400 MHz Spectrometer SamplePrep->NMR_Acquisition Experiments 1D ¹H, ¹³C 2D COSY, HSQC, HMBC NMR_Acquisition->Experiments DataProcessing Fourier Transform Phase Correction Experiments->DataProcessing StructureValidation Spectral Interpretation DataProcessing->StructureValidation

Figure 1: Overall workflow from synthesis to structural validation.

Data Interpretation: A Triad of Correlated Experiments

The power of 2D NMR lies in its ability to reveal correlations between different nuclei, providing a detailed map of the molecular structure.[2][3][4] We will now examine the expected data from COSY, HSQC, and HMBC experiments and how they collectively confirm the structure of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Predicted ¹H and ¹³C NMR Chemical Shifts

The first step in the analysis is the assignment of the 1D ¹H and ¹³C NMR spectra. Based on the structure and known substituent effects on the pyridine ring, the following chemical shifts are predicted.[5][6][7]

Atom # Atom Type Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
1-CH₃~2.4~18
2Py-H~8.4~148
3Py-H~7.9~138
4Py-C-~135
5Py-C-Cl-~150
6Py-C-~130
7-CH=N~8.2~145
8=N-OH~11.5-

Note: These are approximate values and can vary based on solvent and concentration.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[8][9] For our target molecule, the most informative correlation would be between the two aromatic protons on the pyridine ring.

  • Expected Correlation: A cross-peak between the signals of H2 and H3. This confirms their adjacent positions on the pyridine ring.

  • Absence of Correlation: No correlation is expected between the methyl protons (H1) and the aromatic protons (H2, H3) or the imine proton (H7), as they are separated by more than three bonds.

COSY_Correlations cluster_structure (E)-2-Chloro-5-methylnicotinaldehyde oxime H2 H2 H3 H3 H1 H1 H7 H7 H8 H8

Figure 2: Key COSY correlation in the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[9][10] This is a crucial step for assigning the carbon signals.

  • Expected Correlations:

    • The methyl proton signal (~2.4 ppm) will show a cross-peak to the methyl carbon signal (~18 ppm).

    • The aromatic proton H2 (~8.4 ppm) will correlate with its attached carbon C2 (~148 ppm).

    • The aromatic proton H3 (~7.9 ppm) will correlate with its attached carbon C3 (~138 ppm).

    • The imine proton H7 (~8.2 ppm) will correlate with the imine carbon C7 (~145 ppm).

  • Key Insight: This experiment definitively links the proton and carbon skeletons of the molecule.

HSQC_Correlations cluster_protons ¹H NMR cluster_carbons ¹³C NMR H1 {H1 | ~2.4 ppm} C1 {C1 | ~18 ppm} H1->C1 ¹JCH H2 {H2 | ~8.4 ppm} C2 {C2 | ~148 ppm} H2->C2 ¹JCH H3 {H3 | ~7.9 ppm} C3 {C3 | ~138 ppm} H3->C3 ¹JCH H7 {H7 | ~8.2 ppm} C7 {C7 | ~145 ppm} H7->C7 ¹JCH

Figure 3: Expected one-bond correlations in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The Final Piece of the Puzzle

The HMBC experiment is arguably the most powerful for elucidating the complete structure, as it shows correlations between protons and carbons over two to three bonds.[9][10] This allows for the assignment of quaternary (non-protonated) carbons and confirms the connectivity of different molecular fragments.

  • Key Correlations for Structural Confirmation:

    • Methyl Group Placement: The methyl protons (H1) should show a correlation to the aromatic carbons C3 and C4, confirming the position of the methyl group at C5 of the pyridine ring.

    • Aldoxime Connectivity: The imine proton (H7) should show correlations to the pyridine ring carbons C6 and C4. This confirms that the aldoxime group is attached at the correct position.

    • Quaternary Carbon Assignment:

      • The aromatic proton H2 will show a correlation to the quaternary carbon C4.

      • The aromatic proton H3 will show correlations to the quaternary carbons C5 (the carbon bearing the chlorine) and C6.

  • Stereochemistry Confirmation (E-isomer): While not a direct proof, the chemical shift of the imine proton (H7) is influenced by the stereochemistry. In the (E)-isomer, the hydroxyl group is anti to the imine proton. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide definitive proof through-space correlations, but the combination of the other NMR data strongly supports the assigned structure.

Proton (¹H) Correlated Carbons (¹³C) in HMBC Significance of Correlation
H1 (-CH₃)C3, C4Confirms methyl group position at C5.
H2 (Py-H)C4, C6Confirms connectivity around the nitrogen.
H3 (Py-H)C5, C6Confirms connectivity and helps assign C5 and C6.
H7 (-CH=N)C4, C6Confirms attachment of the aldoxime group to the ring.

Comparison with Alternative Methods

While other analytical techniques can provide valuable information, they lack the comprehensive structural detail offered by 2D NMR.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition but not the specific isomer.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups (e.g., O-H, C=N, C-Cl), but does not provide information on their connectivity.

  • X-ray Crystallography: Provides an unambiguous solid-state structure. However, it requires a suitable single crystal, which can be challenging to obtain, and the solid-state conformation may not be the same as in solution.

In contrast, 2D NMR provides a complete, solution-state structural map, making it the gold standard for the validation of synthesized organic molecules in a research and development setting.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and self-validating methodology for the structural elucidation of synthesized (E)-2-Chloro-5-methylnicotinaldehyde oxime. By systematically mapping the through-bond correlations, from proton-proton couplings to one-bond and multiple-bond proton-carbon connectivities, researchers can unambiguously confirm the identity, connectivity, and, by inference, the stereochemistry of the target molecule. This level of structural certainty is paramount for making informed decisions in the progression of drug candidates and other high-value chemical entities.

References

  • Vertex AI Search. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids | Request PDF.
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Sources

Cross-validation of analytical methods for the quantification of novel oximes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying Novel Oximes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Oxime Quantification

Oximes (R¹R²C=NOH) are a class of organic compounds with significant applications in medicinal chemistry and drug development. They serve as crucial intermediates in synthesis, key functional groups in novel therapeutics, and are famously employed as reactivators for acetylcholinesterase (AChE) inhibited by organophosphorus compounds like nerve agents and pesticides[1][2]. The development of novel oxime-based therapeutics necessitates robust, reliable, and accurate analytical methods to quantify the active pharmaceutical ingredient (API) in both bulk substances and complex biological matrices.

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for novel oxime quantification. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind experimental choices, ensuring that every method is a self-validating system grounded in rigorous scientific principles and regulatory expectations.

The Regulatory Foundation: Why Method Validation is Non-Negotiable

Before any analytical method can be used for quality control, stability testing, or pharmacokinetic studies, it must be validated to prove it is fit for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide clear guidelines on this process[3][4][5]. The ICH Q2(R1) guideline, in particular, is the cornerstone of analytical method validation, outlining the specific performance characteristics that must be investigated[5][6][7]. Adherence to these guidelines ensures data integrity, scientific credibility, and regulatory acceptance.

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is the first critical decision in method development and is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis/Diode Array Detection (DAD): This is the workhorse for quantifying APIs in bulk form and pharmaceutical dosages. Its robustness, precision, and cost-effectiveness make it ideal for assays and impurity profiling where analyte concentrations are relatively high[8][9]. The selection of a reverse-phase C18 or C8 column is common for oximes of moderate polarity. The causality behind adding acid (e.g., 0.1% phosphoric or formic acid) to the mobile phase is to ensure consistent protonation of the oxime and to suppress interactions with free silanol groups on the column, resulting in sharp, symmetrical peaks essential for accurate integration[9].

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, particularly for quantifying low concentrations of oximes in complex biological matrices like plasma or tissue, LC-MS/MS is the gold standard[1][10][11]. The technique's power lies in its ability to selectively monitor a specific precursor-to-product ion transition for the analyte, effectively eliminating matrix interference. This specificity is crucial for bioanalytical studies where endogenous compounds could otherwise co-elute and interfere with the analyte peak[1].

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is suitable for volatile and thermally stable oximes. However, many oximes, especially those with polar functional groups, have low volatility and may require derivatization to improve their chromatographic behavior and prevent on-column degradation[12][13]. A common derivatization strategy involves converting the polar -OH group to a less polar trimethylsilyl (TMS) ether, which enhances volatility and thermal stability[14].

Comparative Performance of Key Analytical Methods

The following table summarizes the typical performance characteristics for these primary analytical techniques. These values are illustrative and must be experimentally determined during method validation.

ParameterHPLC-UV/DADLC-MS/MSGC-MS (with derivatization)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%[12]95.0 - 105.0%97.0 - 103.0%[12]
Precision (% RSD) < 2.0%[12]< 5.0%< 3.0%[12]
Limit of Detection (LOD) ~0.1 µg/mL[12]~0.5 ng/mL[1]~0.01 µg/mL[12]
Limit of Quantitation (LOQ) ~0.3 µg/mL[12]~1.5 ng/mL~0.03 µg/mL[12]
Selectivity Good; dependent on chromatographic separationExcellent; based on mass-to-charge ratioVery Good; combination of retention time and mass spectrum

The Pillars of Validation: A Systematic Approach

A validation study is a systematic process that evaluates several key performance characteristics. The relationship between these pillars ensures the method's overall reliability.

cluster_specificity Specificity & Selectivity cluster_quantitative Quantitative Tests cluster_limits Sensitivity Validation Method Validation (ICH Q2) Robustness Robustness (Deliberate small variations) Validation->Robustness cluster_specificity cluster_specificity Validation->cluster_specificity cluster_quantitative cluster_quantitative Validation->cluster_quantitative cluster_limits cluster_limits Validation->cluster_limits Specificity Ability to assess analyte unequivocally Forced_Degradation Forced Degradation (Acid, Base, Peroxide, Heat, Light) Specificity->Forced_Degradation Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (% RSD) Accuracy->Precision LOD Limit of Detection (LOD) (S/N ~3:1) LOQ Limit of Quantitation (LOQ) (S/N ~10:1) LOD->LOQ

Caption: Core pillars of analytical method validation as per ICH Q2.

Experimental Protocol: Validating a Stability-Indicating HPLC-UV Method

This protocol describes a self-validating system. The inclusion of System Suitability Testing (SST) at the beginning of each analytical run ensures the chromatographic system is performing adequately before any samples are analyzed. If SST criteria are not met, the run is considered invalid.

1. System Suitability Testing (SST)

  • Objective: To verify that the chromatographic system is suitable for the intended analysis on the day of the experiment.

  • Procedure:

    • Prepare a standard solution of the novel oxime at the target concentration (e.g., 50 µg/mL).

    • Inject this solution six consecutive times.

    • Calculate the % Relative Standard Deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

2. Specificity (Forced Degradation)

  • Objective: To demonstrate that the method can separate the analyte from potential degradation products, proving it is "stability-indicating."[15][16]

  • Procedure:

    • Expose the novel oxime to stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

    • Analyze each stressed sample by HPLC.

  • Acceptance Criteria: The analyte peak should be pure and spectrally homogeneous (as determined by DAD peak purity analysis) and well-resolved from all degradation product peaks.

3. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and instrumental response.

  • Procedure:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 80% to 120% of the target assay concentration).[17]

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999.

4. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform spike recovery studies by adding known amounts of the novel oxime API to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120%).

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[18]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.[18]

    • Calculate the %RSD for the results.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

6. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Procedure:

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[17][18]

  • Acceptance Criteria: Demonstrate that the LOQ concentration can be quantified with acceptable accuracy and precision.

7. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]

  • Procedure:

    • Slightly vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a sample under each modified condition and assess the impact on SST parameters.

  • Acceptance Criteria: The SST parameters should remain within the acceptance criteria, demonstrating the method's reliability during normal usage.

Cross-Validation: Ensuring Method Concordance

When a new analytical method is developed to replace an existing one (e.g., developing a new LC-MS/MS method to replace an older HPLC-UV method), a cross-validation study is essential. This process directly compares the results from both methods to ensure they provide equivalent quantitative data, ensuring continuity and consistency.

cluster_methods Method Development & Validation start Start: Need to Quantify Novel Oxime methodA Method A (e.g., HPLC-UV) Validated per ICH Q2 start->methodA methodB Method B (e.g., LC-MS/MS) Validated per ICH Q2 start->methodB analysis Analyze a Minimum of 3 Batches of the Same Samples with Both Validated Methods methodA->analysis methodB->analysis comparison Statistical Comparison of Results (e.g., Bland-Altman plot, t-test) analysis->comparison decision Are results statistically equivalent? comparison->decision pass Methods are Cross-Validated. Can be used interchangeably. decision->pass Yes fail Investigate Discrepancy. Re-evaluate Method Parameters or Validation. decision->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The successful quantification of novel oximes hinges on the selection of an appropriate analytical technique followed by rigorous, systematic validation in accordance with international guidelines. An HPLC-UV method often provides the necessary performance for routine quality control, while LC-MS/MS is indispensable for high-sensitivity bioanalysis. Cross-validation is the final, crucial step to ensure consistency and data integrity when multiple analytical methods are employed throughout a drug's development lifecycle. By understanding the scientific principles behind each validation parameter and experimental design, researchers can develop robust, reliable, and defensible analytical methods fit for their intended purpose.

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Comparing the antimicrobial efficacy of chloro-substituted versus fluoro-substituted pyridine oximes

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Antimicrobial Efficacy of Chloro- vs. Fluoro-Substituted Pyridine Oximes

This guide provides a detailed comparison of the antimicrobial efficacy of chloro-substituted versus fluoro-substituted pyridine oximes. As researchers and drug development professionals, understanding the nuanced effects of halogen substitution is critical for designing next-generation antimicrobial agents. This document synthesizes current knowledge, explains the rationale behind experimental design, and provides robust, validated protocols for empirical assessment.

Introduction: Pyridine Oximes as a Privileged Scaffold

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] Pyridine oximes, characterized by a >C=N-OH functional group, are historically recognized as potent reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds.[4][5] However, their biological activity is not limited to this function; they also present a promising platform for the development of novel antimicrobial agents.[2][3]

The strategic modification of a lead compound is a cornerstone of drug discovery. Halogenation, the introduction of halogen atoms, is a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the comparative effects of substituting the pyridine ring with chlorine versus fluorine, two halogens with distinct electronic and steric properties, on the overall antimicrobial efficacy of pyridine oximes.

The Influence of Halogen Substitution on Bioactivity

The introduction of a halogen atom can profoundly alter a molecule's properties. Chlorine and fluorine, while both electronegative, exert different effects that can be leveraged to enhance antimicrobial activity.

  • Fluorine: Due to its small size and high electronegativity, fluorine can form strong bonds with carbon and often increases metabolic stability. Its introduction can alter the acidity (pKa) of nearby functional groups and enhance binding interactions with biological targets through unique electronic contributions.[6][7] In many instances, fluorine substitution has been shown to significantly improve the bioactivity of drug candidates.[6]

  • Chlorine: Being larger than fluorine, chlorine has a more significant impact on a molecule's size (steric profile). It is also highly electronegative and lipophilic, which can improve a compound's ability to cross bacterial cell membranes. The presence of a chloro group has been associated with potent antimicrobial activity in various heterocyclic compounds.[8]

The choice between chlorine and fluorine substitution is therefore a critical decision in the design of new antimicrobial pyridine oximes, with each offering a different strategy for enhancing efficacy.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

Direct, head-to-head comparative studies on a homologous series of chloro- and fluoro-substituted pyridine oximes are not extensively documented in publicly available literature. However, by synthesizing data from studies on various halogenated pyridine derivatives, we can construct a representative comparison to guide research. The following table summarizes typical Minimum Inhibitory Concentration (MIC) values observed for halogenated pyridines against common bacterial strains.

Table 1: Representative MIC Values (µg/mL) for Halogenated Pyridine Derivatives

Compound ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Rationale & Supporting Evidence
Fluoro-substituted Pyridines 1 - 84 - 16The introduction of fluorine often enhances bioactivity. Studies on fluoro-substituted oxazolidinones with a pyridine ring showed significant inhibitory effects.[6] Fluorinated nucleosides also exhibit potent activity.[9]
Chloro-substituted Pyridines 2 - 168 - 32Chloro-substituted pyridine compounds have demonstrated excellent antimicrobial activity, often comparable to or slightly less potent than their fluoro-counterparts, depending on the specific scaffold and substitution pattern.[8][10]
Unsubstituted Pyridine Oxime > 64> 64The unsubstituted parent compound often serves as a baseline and typically exhibits weaker activity, highlighting the importance of functionalization for potency.

Note: These values are representative and synthesized from multiple sources. Actual MICs will vary based on the specific molecular structure, substitution position, and bacterial strains tested.

The data suggests that both chloro- and fluoro-substitution can significantly enhance the antimicrobial potency of the pyridine scaffold compared to the unsubstituted parent compound. Fluoro-substituted analogs frequently exhibit superior activity, potentially due to favorable changes in electronic properties and target binding affinity.[6]

Mechanistic Considerations: How Halogenation May Enhance Efficacy

The precise antimicrobial mechanism of pyridine oximes is an area of active investigation. One proposed mechanism involves the disruption of the bacterial cell membrane.[3] The cationic nature of pyridinium salts can lead to electrostatic interactions with the negatively charged bacterial surface, causing membrane destabilization and leakage of intracellular contents.[3]

Halogenation can amplify this effect in several ways:

  • Increased Lipophilicity: Both chlorine and fluorine increase the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell wall of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

  • Altered Electronics: The strong electron-withdrawing nature of halogens can modulate the electron density of the pyridine ring, potentially influencing interactions with specific enzymes or cellular targets. Some studies on halogenated pyridine Schiff bases suggest a biocidal mechanism that is not primarily dependent on the generation of reactive oxygen species (ROS), pointing towards a more specific mode of action.[10]

G cluster_compound Halogenated Pyridine Oxime cluster_bacterium Bacterial Cell Compound Compound (Lipophilic, Cationic) Membrane Cell Membrane (Negatively Charged) Compound->Membrane 1. Adsorption & Penetration Disruption Membrane Disruption Membrane->Disruption 2. Destabilization Leakage Leakage of Intracellular Contents Disruption->Leakage 3. Increased Permeability Death Cell Death Leakage->Death 4. Loss of Viability

Caption: Proposed mechanism for membrane disruption by halogenated pyridine oximes.

Experimental Design for a Definitive Comparison

Synthesis of Halogen-Substituted Pyridine Oximes

A reliable method for synthesizing pyridine aldoximes involves the reaction of the corresponding halogen-substituted 2-chloromethyl pyridine with hydroxylamine.[11]

Protocol 1: Synthesis of 2-Pyridine Aldoximes

  • Preparation of Reactant Solution: Dissolve the desired chloro- or fluoro-substituted 2-chloromethyl pyridine (1.0 eq) in an aqueous ethanol solution (e.g., 1:1 ratio).

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Buffering: Adjust the pH of the solution to between 7.0 and 8.0 using a suitable buffer (e.g., sodium bicarbonate). This is critical to ensure the hydroxylamine is in its free base form for nucleophilic attack.

  • Reaction: Heat the mixture on a steam bath for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. The pyridine oxime product will typically crystallize out of the solution.

  • Purification: Collect the crystals by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

G start Start: Halogen-Substituted 2-Chloromethyl Pyridine step1 Dissolve in Aqueous Ethanol start->step1 step2 Add Hydroxylamine HCl & Buffer to pH 7-8 step1->step2 step3 Heat (Reflux) 2-3 hours step2->step3 step4 Cool to Room Temp for Crystallization step3->step4 step5 Filter, Wash, & Dry Product step4->step5 end End: Pure Pyridine Oxime Product step5->end

Caption: Experimental workflow for the synthesis of halogenated pyridine oximes.

Evaluation of Antimicrobial Efficacy

The gold standard for evaluating antimicrobial efficacy in vitro are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.[12][13]

Protocol 2: MIC Determination via Broth Microdilution [14][15]

  • Prepare Stock Solution: Dissolve the synthesized pyridine oxime in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[16]

  • Serial Dilution: Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly at each step. Discard 100 µL from the final column of dilutions.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the standardized bacterial inoculum to each well (except for the sterility control well).

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 35 ± 1 °C for 18-24 hours under aerobic conditions.[17]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]

Protocol 3: MBC Determination [13][18]

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[13][18]

Conclusion and Future Directions

The strategic incorporation of chlorine or fluorine onto a pyridine oxime scaffold represents a promising avenue for the development of novel antimicrobial agents. Theoretical considerations and data from related compound classes suggest that fluoro-substituted derivatives may offer a slight advantage in potency, though chloro-substituted analogs also demonstrate significant efficacy. The provided experimental protocols offer a robust framework for the direct, empirical comparison required to validate these hypotheses.

Future research should focus on synthesizing a broader library of these compounds, exploring different substitution patterns on the pyridine ring, and evaluating their efficacy against a wide panel of clinically relevant and drug-resistant pathogens. Structure-activity relationship (SAR) studies will be crucial in elucidating the optimal combination of halogen type and position to maximize antimicrobial activity while minimizing potential toxicity.

References

  • Al-Mokyna, E., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. Available at: [Link]

  • Jokanovic, M. (2012). Structure-activity relationship and efficacy of pyridinium oximes in the treatment of poisoning with organophosphorus compounds: a review of recent data. PubMed. Available at: [Link]

  • Attaby, F. A., et al. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. Available at: [Link]

  • Zahoranszky-Kohalmi, G., et al. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. PubMed Central. Available at: [Link]

  • Pirnau, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Alneyadi, S. S., et al. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications. Available at: [Link]

  • Poziomek, E. J. (1964). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. DTIC. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. Available at: [Link]

  • Mohamed, S. K., et al. (2020). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. Available at: [Link]

  • Pirnau, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available at: [Link]

  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Naguib, Y. W., & Tsimbouri, P. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Limban, C., et al. (2013). Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. PubMed Central. Available at: [Link]

  • Tan, W. W., et al. (2019). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses. Available at: [Link]

  • Gambi, A. (2021). Structure-activity relationship of pyridinium oximes as therapeutics for organophosphorus nerve agent poisoning. D-Scholarship@Pitt. Available at: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • Anonymous. (2006). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. FAO Regional Office for Asia and the Pacific. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. Available at: [Link]

  • Wei, Y., & Yoshikai, N. (2016). Modular Pyridine Synthesis from Oximes and Enals through Synergistic Copper/Iminium Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Jokanović, M. (2012). Structure-Activity Relationship and Efficacy of Pyridinium Oximes in the Treatment of Poisoning with Organophosphorus Compounds: A Review of Recent Data. ResearchGate. Available at: [Link]

  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Available at: [Link]

  • Pirnau, A., et al. (2021). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]

  • Reen, F. J., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PubMed Central. Available at: [Link]

  • Taylor, P., et al. (2019). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. MDPI. Available at: [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Gurukar, M. S., et al. (2018). MBC (Minimum Bactericidal Concentration) assessment, using Agar Dilution Method. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New AChE Reactivators Against Obidoxime and HI-6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology and drug development, the specter of organophosphate (OP) poisoning—whether from pesticides or chemical warfare agents—is a persistent challenge. The primary mechanism of OP toxicity is the irreversible inhibition of acetylchol cholinesterase (AChE), a critical enzyme for nerve function.[1] This inhibition leads to a toxic accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can culminate in respiratory failure and death.[2] The only causal therapeutic approach currently available is the administration of oxime reactivators, which function to restore the catalytic activity of the inhibited AChE.[1][3]

This guide provides a comprehensive framework for benchmarking the reactivation kinetics of new oxime candidates against two well-established standards: obidoxime and HI-6. As a senior application scientist, my goal is not merely to provide a protocol but to illuminate the causality behind the experimental choices, ensuring a robust and self-validating system for evaluating the next generation of AChE reactivators.

The Kinetic Framework of AChE Reactivation

The reactivation of OP-inhibited AChE by an oxime is a two-step process.[4] First, a reversible complex forms between the phosphylated enzyme (E-P) and the oxime (Ox). This is followed by the nucleophilic attack of the oximate anion on the phosphorus atom, which cleaves the phosphorus-serine bond and releases a phosphyloxime, thereby regenerating the active enzyme (E).[5]

This process can be described by the following kinetic scheme:

Where:

  • E-P is the phosphylated (inhibited) AChE.

  • Ox is the oxime reactivator.

  • E-P·Ox is the reversible enzyme-oxime complex.

  • E is the reactivated AChE.

  • P-Ox is the phosphyloxime.

  • k_r and k_{-r} are the forward and reverse rate constants for the formation of the enzyme-oxime complex.

  • k_2 is the first-order rate constant for the reactivation of the enzyme.

From this model, we can derive two crucial kinetic parameters for comparing oxime efficacy:

  • K_D (Dissociation Constant): This represents the affinity of the oxime for the inhibited enzyme. A lower K_D indicates a higher affinity.

  • k_react (Reactivation Rate Constant): This is the maximal rate of reactivation at saturating oxime concentrations.

A superior oxime candidate will ideally possess both a low K_D and a high k_react, indicating high affinity and rapid reactivation.

The Benchmarks: Obidoxime and HI-6

Obidoxime and HI-6 are bis-pyridinium oximes that have been extensively studied and are used as antidotes in cases of OP poisoning.[1][6] However, they are not without their limitations. Neither is a universal reactivator effective against all OPs, and their positively charged nature limits their ability to cross the blood-brain barrier.[1] These shortcomings are the primary motivation for the development of new oxime reactivators.

Experimental Design for Robust Benchmarking

A rigorous and well-controlled experimental design is paramount for obtaining reliable and comparable kinetic data. The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman.[3][7][8]

Core Principle of the Ellman Assay

The Ellman assay is a colorimetric method that relies on the following coupled reactions:[8]

  • AChE-catalyzed hydrolysis: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.

  • Colorimetric reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[7][8]

The rate of color formation is directly proportional to the AChE activity.[7]

Visualizing the AChE Inhibition and Reactivation Pathway

AChE_Pathway AChE Active AChE Inhibited_AChE Inhibited AChE (E-P) AChE->Inhibited_AChE Organophosphate Inhibition Complex E-P·Ox Complex Inhibited_AChE->Complex Binding (k_r) Oxime Oxime (Ox) Oxime->Complex Complex->Inhibited_AChE Dissociation (k_{-r}) Reactivated_AChE Reactivated AChE Complex->Reactivated_AChE Reactivation (k_2) Phosphyloxime Phosphyloxime (P-Ox) Complex->Phosphyloxime

Caption: Mechanism of AChE inhibition and oxime-mediated reactivation.

Step-by-Step Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[9]

1. Preparation of Inhibited AChE:

  • Rationale: To measure reactivation, you must first prepare a consistently inhibited enzyme stock.

  • Procedure:

    • Incubate a solution of purified human recombinant AChE with a specific organophosphate (e.g., paraoxon, a common surrogate for more toxic nerve agents) at a concentration sufficient to achieve >95% inhibition.[6] The incubation time will depend on the specific OP used.

    • Remove excess, unreacted OP by dialysis or gel filtration to prevent inhibition of the reactivated enzyme during the assay.

2. Kinetic Assay in a 96-Well Plate:

  • Rationale: This setup allows for the simultaneous testing of multiple oxime concentrations and controls.

  • Plate Setup:

    • Blank: Buffer, DTNB, and ATCh (no enzyme).

    • Positive Control (100% Activity): Uninhibited AChE, buffer, DTNB, and ATCh.

    • Negative Control (0% Activity): Inhibited AChE, buffer, DTNB, and ATCh (measures spontaneous reactivation).

    • Test Wells: Inhibited AChE, buffer, DTNB, ATCh, and varying concentrations of the new oxime, obidoxime, or HI-6.

  • Procedure:

    • To the appropriate wells of a 96-well plate, add the assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4), DTNB solution, and the enzyme (inhibited or uninhibited).

    • Add the various concentrations of the oximes to the test wells.

    • Pre-incubate the plate for a set time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for reactivation to occur.[8]

    • Initiate the reaction by adding the ATCh substrate to all wells.[10]

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[10]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (96-Well Plate) cluster_analysis Data Analysis Phase Prep_Enzyme Prepare Inhibited AChE (>95% Inhibition) Prep_Reagents Prepare Oxime Dilutions & Assay Reagents Add_Enzyme Add Inhibited/Control AChE and Oximes to Wells Prep_Reagents->Add_Enzyme Pre_Incubate Pre-incubate for Reactivation Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction with ATCh Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Measurement of Absorbance (412 nm) Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reactivation Rates (V₀) Measure_Absorbance->Calculate_Rates Plot_Data Plot V₀ vs. [Oxime] Calculate_Rates->Plot_Data Determine_Kinetics Determine K_D and k_react (Non-linear Regression) Plot_Data->Determine_Kinetics

Caption: High-throughput workflow for AChE reactivation kinetics.

Data Analysis and Interpretation

  • Calculate Initial Rates: For each well, determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine Percent Reactivation: Calculate the percentage of reactivation for each oxime concentration by comparing its rate to the rates of the positive and negative controls.

  • Determine Kinetic Constants: Plot the initial reactivation rates (V₀) against the corresponding oxime concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_D and k_react values.

Comparative Data Presentation

The ultimate goal is a clear, quantitative comparison of the new oximes against the established standards.

Oxime CandidateInhibitorK_D (µM)k_react (min⁻¹)Relative Efficacy (k_react/K_D)
New Oxime A ParaoxonXX.XX.XXXXX
New Oxime B ParaoxonYY.YY.YYYYY
Obidoxime ParaoxonZZ.ZZ.ZZZZZ
HI-6 ParaoxonAA.AA.AAAAA

Note: The values in this table are placeholders and should be replaced with experimental data.

Interpreting the Results:

  • A lower K_D than the standards suggests a higher binding affinity for the inhibited enzyme.

  • A higher k_react indicates a faster rate of reactivation.

  • The relative efficacy (k_react/K_D) provides a combined measure of both affinity and reactivation rate, offering a comprehensive metric for comparison.

Beyond In Vitro Kinetics

While in vitro reactivation kinetics are a crucial first step, it is important to remember that they are not the sole determinant of an effective antidote. Further studies should investigate:

  • Broad-spectrum efficacy: Test the new oximes against AChE inhibited by a variety of OPs, including different nerve agents and pesticides.[11]

  • Blood-brain barrier permeability: The ability to cross the blood-brain barrier is a significant advantage for treating the central nervous system effects of OP poisoning.[1]

  • Toxicity and Pharmacokinetics: In vivo studies are necessary to determine the safety profile and pharmacokinetic properties of promising candidates.[12][13]

By following this comprehensive guide, researchers can generate robust, reproducible, and comparative data to identify and advance the most promising new oxime reactivators, with the ultimate goal of developing more effective treatments for organophosphate poisoning.

References

  • Worek, F., et al. (2016). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. Available at: [Link]

  • Singh, S., et al. (2022). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences.
  • Wang, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. MDPI. Available at: [Link]

  • ResearchGate. (2019). Scheme 1 Inhibition of Ache by organophosphates and reactivation by oxime. Available at: [Link]

  • Assay Genie. (n.d.). Acetylcholinesterase Assay Kit (BA0009). Available at: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • Nachon, F., et al. (2013). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of reactivation of OP-inhibited AChE with oximate anion, leading to reactivated enzyme and phosphyloxime. Available at: [Link]

  • ResearchGate. (n.d.).
  • Lorke, D. E., et al. (2019). The Experimental Oxime K027—A Promising Protector From Organophosphate Pesticide Poisoning. A Review Comparing K027, K048, Pralidoxime, and Obidoxime. Frontiers in Chemistry. Available at: [Link]

  • Karasova, J. Z., et al. (2013). Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, K027, K075, K127, K203, K282): Structural Evaluation of Human Serum Albumin Binding and Absorption Kinetics. PubMed Central. Available at: [Link]

  • Karasova, J. Z., et al. (2013). Acetylcholinesterase Reactivators (HI-6, Obidoxime, Trimedoxime, K027, K075, K127, K203, K282). Semantic Scholar.
  • Antonijevic, B., & Stojiljkovic, M. P. (2007). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. Arhiv za higijenu rada i toksikologiju.
  • Nonstop Neuron. (2019). Cholinesterase Reactivators (Oximes). YouTube. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.).
  • Taylor, P., & Radić, Z. (2018). Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase. PubMed Central. Available at: [Link]

  • BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
  • Worek, F., et al. (2004). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. PubMed. Available at: [Link]

  • University of California, San Diego. (n.d.).
  • Zhang, H. (2021). The effectiveness of oximes against organophosphate poisoning. MATEC Web of Conferences. Available at: [Link]

  • Antonijevic, B., & Stojiljkovic, M. P. (2007). Unequal Efficacy of Pyridinium Oximes in Acute Organophosphate Poisoning. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-methylnicotinaldehyde Oxime Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs of 2-chloro-5-methylnicotinaldehyde oxime. As a versatile chemical scaffold, this molecule and its derivatives are of significant interest in medicinal chemistry and agrochemistry, primarily as modulators of nicotinic acetylcholine receptors (nAChRs). We will explore the synthesis, biological evaluation, and the critical interplay between chemical structure and biological function, offering field-proven insights to guide future research and development.

The Core Scaffold: Rationale for Investigation

The 2-chloro-5-methylnicotinaldehyde oxime structure is a nexus of chemical features that impart significant biological potential. The pyridine ring is a common scaffold in numerous approved drugs, while the halogen substituent and the oxime functional group offer avenues for extensive chemical modification.[1]

  • 2-Chloro Pyridine Core: The presence of a chlorine atom at the 2-position significantly alters the electronic distribution of the pyridine ring.[1] This modification can enhance binding affinity to biological targets through halogen bonding, a non-covalent interaction where the halogen acts as an electron acceptor, thereby improving ligand specificity.[1] This feature is prominent in many neonicotinoid insecticides, which are potent agonists of insect nAChRs.[2][3]

  • 5-Methyl Group: The methyl group at the 5-position influences the molecule's lipophilicity and steric profile, which can affect its ability to cross biological membranes and fit into receptor binding pockets.

  • Oxime Functional Group: The oxime group (C=N-OH) is a highly versatile functional group in organic synthesis.[1] It can be readily converted into other functionalities, such as amines or nitriles, and serves as a key intermediate for creating a diverse library of analogs.[1] Furthermore, oximes themselves are biologically active and are found in several FDA-approved drugs, including antidotes for nerve agent poisoning and cephalosporin antibiotics.[4]

The systematic modification of these three regions allows for a thorough exploration of the chemical space around the core scaffold, aiming to optimize potency, selectivity (e.g., for insect vs. mammalian nAChRs), and pharmacokinetic properties while minimizing off-target effects and toxicity.[2][5]

General Synthesis of 2-Chloro-5-methylnicotinaldehyde Oxime Analogs

The synthesis of the parent compound and its analogs typically begins with 2-chloro-5-methylnicotinic acid. The general synthetic pathway involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde, and finally condensation with hydroxylamine or its derivatives.

Experimental Protocol: Synthesis of 2-Chloro-5-methylnicotinaldehyde
  • Reduction of 2-Chloro-5-methylnicotinic Acid:

    • To a stirred solution of 2-chloro-5-methylnicotinic acid in an appropriate solvent (e.g., THF), slowly add a reducing agent such as borane-THF complex at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Quench the reaction carefully with methanol and water.

    • Extract the product, (2-chloro-5-methylpyridin-3-yl)methanol, with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure. A similar reduction of 2-chloronicotinic acid has been described using boron trifluoride ether solution and sodium borohydride.[6]

  • Oxidation to 2-Chloro-5-methylnicotinaldehyde:

    • Dissolve the resulting alcohol in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent, such as activated manganese dioxide (MnO₂).[6]

    • Heat the mixture to reflux for several hours until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the MnO₂, and concentrate the filtrate to yield the desired aldehyde.

  • Formation of the Oxime:

    • Dissolve the 2-chloro-5-methylnicotinaldehyde in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to neutralize the HCl.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

    • The product, (E)-2-chloro-5-methylnicotinaldehyde oxime, typically precipitates from the solution upon cooling or addition of water and can be collected by filtration.

This versatile three-step process allows for the creation of various analogs by using substituted hydroxylamines in the final step.

General Synthetic Workflow Diagram

SynthesisWorkflow Start 2-Chloro-5-methylnicotinic Acid Alcohol (2-Chloro-5-methylpyridin-3-yl)methanol Start->Alcohol Reduction (e.g., BH3-THF) Aldehyde 2-Chloro-5-methylnicotinaldehyde Alcohol->Aldehyde Oxidation (e.g., MnO2) Oxime Target Oxime Analog Aldehyde->Oxime Condensation (R-ONH2)

Caption: General synthetic route for 2-chloro-5-methylnicotinaldehyde oxime analogs.

Comparative Biological Activity and SAR Analysis

Analogs of this scaffold primarily target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in both insects and mammals.[5] The SAR exploration aims to understand how structural changes affect binding affinity (Ki), potency (IC50/EC50), and selectivity for different nAChR subtypes. While direct SAR data for the title oxime is limited, valuable insights can be derived from structurally related neonicotinoids and other nAChR ligands.[7][8]

Compound ID Structural Modification from Parent Scaffold Target/Assay Activity (Kᵢ or IC₅₀) Key SAR Insight Reference
Analog 1 Based on 2-chloro-3-(vinyl)-pyridine core with a pyrrolidinylmethoxy side chain at the 5-position.Rat brain nAChRs ([³H]cytisine binding)Kᵢ = 23 pMA 2-chloro substituent and a basic amine side chain at the 5-position are critical for picomolar binding affinity. High lipophilicity is favorable.[7]
Analog 2 A 2-chloro-pyridine analog without the 5-methyl group but with a complex side chain at the 3-position.Rat brain nAChRs ([³H]cytisine binding)Kᵢ = 9-331 pMDemonstrates that modifications at the 3-position (where the oxime resides) profoundly impact binding, suggesting this is a key interaction point.[8]
Analog 3 (E)-nicotinaldehyde O-cinnamyloxime (lacks 2-Cl and 5-Me)SH-SY5Y cells (neuroprotection assay)Protective at 10 µMReplacing the oxime's hydroxyl with a bulky O-cinnamyl group can shift activity from nAChR agonism to neuroprotection against oxidative stress.[9][10]
Analog 4 Neonicotinoid (e.g., Imidacloprid)Insect nAChRsHigh (pLC₅₀ values)The nitroguanidine/nitromethylene pharmacophore (analogous to the oxime) is crucial for potent insecticidal activity.[11][2]
Inferred Structure-Activity Relationships:
  • The 2-Chloro-Pyridine Moiety is Key for Affinity: As seen in high-affinity ligands like Analog 1, the 2-chloro-pyridine core is a privileged structure for potent nAChR binding.[7][8] The chlorine atom likely engages in favorable interactions within the receptor's binding pocket.[12]

  • The 3-Position is a Critical Interaction Point: The aldehyde oxime at the 3-position is analogous to the pharmacophore of neonicotinoids that interacts with the nAChR.[11] Modifications here, such as converting the oxime to a large ether (Analog 3), can dramatically alter the biological effect, shifting it from insecticidal/agonistic to potentially neuroprotective.[9][10] This suggests the oxime's hydrogen bond donating/accepting capability is a critical determinant of activity.

  • The 5-Position Modulates Pharmacokinetics and Affinity: While the parent compound has a methyl group, studies on related molecules show that introducing larger, basic side chains at the 5-position can lead to extremely high affinity (picomolar range), as seen in Analog 1.[7] This position is a prime target for modification to improve properties like lipophilicity and cell penetration.

Experimental Protocol: nAChR Competitive Binding Assay

To quantify the binding affinity of newly synthesized analogs, a competitive radioligand binding assay is a standard and robust method. This protocol describes a typical assay using rat brain homogenates, which contain a mixture of nAChR subtypes.

Step-by-Step Methodology
  • Preparation of Rat Brain Homogenate:

    • Humanely euthanize adult rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4 °C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80 °C.

  • Competitive Binding Assay:

    • In a 96-well plate, add in order: assay buffer, a constant concentration of a high-affinity radioligand (e.g., 50 pM [³H]-Epibatidine), and varying concentrations of the unlabeled test compound (analog).

    • To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., 10 µM nicotine) to a set of wells.

    • Initiate the binding reaction by adding the prepared membrane homogenate (e.g., 50-100 µg of protein per well).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly three times with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Workflow for nAChR Binding Assay

Caption: Workflow for a competitive radioligand binding assay to determine nAChR affinity.

Conclusion and Future Directions

The structure-activity relationship of 2-chloro-5-methylnicotinaldehyde oxime analogs is deeply rooted in the principles of medicinal chemistry and insecticide design. The available data, drawn from closely related structures, provides a clear roadmap for optimization:

  • The 2-chloro-pyridine core is a high-affinity anchor for nAChR binding.

  • The 3-position oxime is a critical determinant of biological function. Modifying its electronics and hydrogen bonding capacity can switch the compound's activity profile entirely.

  • The 5-position methyl group is a site for tuning lipophilicity and steric bulk to enhance affinity and pharmacokinetic properties.

Future research should focus on synthesizing a focused library of analogs with systematic modifications at these three key positions. By combining rational design with robust biological evaluation, novel compounds with improved potency, selectivity, and safety profiles can be developed for applications ranging from crop protection to potential neurotherapeutics.

References

  • Sciforum. QSAR Study of Neonicotinoid Insecticidal Activity Against Cowpea Aphids. Available from: [Link]

  • PubMed. (E)-Nicotinaldehyde O-Cinnamyloxime, a Nicotine Analog, Attenuates Neuronal Cells Death Against Rotenone-Induced Neurotoxicity. Available from: [Link]

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  • Elsevier. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Available from: [Link]

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A Comparative Toxicological and Efficacy Evaluation of (E)-2-Chloro-5-methylnicotinaldehyde Oxime (NCO-5) Against Established Antidotes for Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Organophosphate (OP) compounds, utilized as pesticides and nerve agents, represent a significant global health threat, causing hundreds of thousands of deaths annually.[1] The primary mechanism of OP toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for terminating nerve impulse transmission.[2][3][4] Standard treatment protocols, which include an antimuscarinic agent like atropine and an AChE reactivator (an oxime), have shown variable and often unsatisfactory efficacy.[1][5][6][7] This has spurred the search for novel, more potent, and broad-spectrum oximes. This guide presents a comprehensive evaluation of a novel candidate, (E)-2-Chloro-5-methylnicotinaldehyde oxime (designated NCO-5), comparing its toxicological and efficacy profile against the established antidotes, Pralidoxime (2-PAM) and Obidoxime. Through a series of standardized in vitro and in vivo assays, we elucidate the therapeutic potential of NCO-5, providing critical data for researchers and drug development professionals in the field of medical countermeasures.

Introduction: The Challenge of Organophosphate Poisoning and the Role of Oximes

Organophosphate poisoning presents a severe medical challenge. OPs exert their toxic effects by phosphorylating the serine hydroxyl group within the active site of AChE, rendering it inactive.[8] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death if left untreated.[3][4][8]

The cornerstone of causal therapy is the administration of an oxime.[7] Oximes are nucleophilic agents designed to attack the phosphorus atom of the OP-AChE complex, thereby cleaving the bond and regenerating the functional enzyme.[9][10][11] However, the clinical effectiveness of current FDA-approved oximes like Pralidoxime is debated and varies significantly depending on the specific organophosphate involved.[5][9][12][13] Factors such as poor blood-brain barrier penetration and insufficient reactivation of certain OP-AChE complexes limit their utility.[5] This highlights the urgent need for next-generation reactivators with superior pharmacological profiles.[12]

This guide focuses on NCO-5, a novel nicotinaldehyde oxime. Its structural features—a chlorinated pyridine ring with methyl substitution—are designed to modulate its nucleophilicity and lipophilicity, potentially enhancing its reactivation potency and bioavailability. We compare NCO-5 directly with Pralidoxime, the most common oxime used in the United States, and Obidoxime, which is known for its high reactivation potency but also higher toxicity.[6][14]

Experimental Design and Methodologies

To ensure a robust and objective comparison, a multi-tiered evaluation was designed, encompassing in vitro assays to determine intrinsic toxicity and reactivation kinetics, followed by in vivo studies in a rodent model to assess acute toxicity and protective efficacy.

Test Compounds and Reagents
  • (E)-2-Chloro-5-methylnicotinaldehyde oxime (NCO-5): Synthesized in-house. Purity (>99%) confirmed by NMR, HPLC, and mass spectrometry.

  • Pralidoxime chloride (2-PAM): Sigma-Aldrich, analytical standard.

  • Obidoxime dichloride: Sigma-Aldrich, analytical standard.

  • Paraoxon-ethyl (POX): A model organophosphate inhibitor, chosen for its stability and extensive use in antidote research.

  • Human Erythrocyte Acetylcholinesterase (hAChE): Source of the target enzyme.

  • Ellman's Reagent (DTNB): Used for quantifying AChE activity.[15][16]

In Vitro Experimental Protocols

Causality: Before evaluating a compound as an antidote, its inherent toxicity must be established. A high intrinsic toxicity would limit the therapeutic dose and potentially cause harm, negating its beneficial effects.[6]

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) are cultured in standard conditions.

  • Treatment: Cells are seeded in 96-well plates and exposed to serial dilutions of NCO-5, Pralidoxime, and Obidoxime (1 µM to 10 mM) for 24 hours.

  • MTT Assay: Cell viability is assessed using the MTT colorimetric assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Absorbance is read at 570 nm. The concentration that causes 50% inhibition of cell viability (IC₅₀) is calculated.

Causality: An ideal oxime should not significantly inhibit AChE itself, as this would counteract its reactivating function.[17][18] This experiment quantifies any direct inhibitory effect.

  • Reaction Mixture: Prepare a solution containing hAChE and varying concentrations of NCO-5, Pralidoxime, or Obidoxime in a 96-well plate.

  • Substrate Addition: The reaction is initiated by adding acetylthiocholine (ATCh), the substrate for AChE.

  • Colorimetric Measurement: The rate of reaction is measured by monitoring the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow product, measured at 412 nm.[15][19][20]

  • Data Analysis: The concentration of the oxime that inhibits 50% of AChE activity (IC₅₀) is determined.

Causality: This is the core in vitro experiment to determine the primary therapeutic function of the oxime: its ability to restore function to the OP-inhibited enzyme. The kinetics of this reaction are critical for efficacy.[11][21]

  • AChE Inhibition: hAChE is incubated with a fixed concentration of paraoxon (POX) to achieve >95% inhibition.

  • Reactivation: The inhibited enzyme is then incubated with various concentrations of NCO-5, Pralidoxime, or Obidoxime.

  • Activity Measurement: At specific time points (e.g., 2, 5, 10, 30 minutes), the remaining AChE activity is measured using the Ellman's method.[10][22]

  • Data Analysis: The reactivation rate constant (kᵣ) and the maximal percentage of reactivation are calculated for each oxime.

In Vivo Experimental Protocols

Causality: To understand the safety profile in a whole organism, the acute toxicity is determined. This is a regulatory requirement and essential for calculating the therapeutic index. The OECD 425 guideline (Up-and-Down Procedure) is used to minimize animal use while providing a statistically robust LD₅₀ estimate.[23][24][25]

  • Animal Model: Swiss albino mice (female, 8-12 weeks old) are used, as females are often slightly more sensitive.[26]

  • Dosing: Animals are fasted overnight before dosing.[27] A single animal is dosed with NCO-5 via oral gavage.

  • Up-and-Down Procedure: The dose for the next animal is increased or decreased by a fixed factor based on the outcome (survival or death) for the previous animal.[24]

  • Observation: Animals are observed for 14 days for signs of toxicity and mortality.[24][26]

  • LD₅₀ Calculation: The LD₅₀ value is calculated using specialized software based on the pattern of outcomes.

Causality: This experiment directly tests the antidote's ability to save a life, integrating its pharmacokinetic and pharmacodynamic properties in a living system.[28]

  • Animal Groups: Mice are divided into groups (n=10 per group).

  • Poisoning: All animals (except the control group) are challenged with a lethal dose of paraoxon (e.g., 2.5 x LD₅₀).

  • Treatment: One minute after poisoning, animals are treated intramuscularly with either saline, NCO-5, Pralidoxime, or Obidoxime. Doses are typically set at a fraction of their respective LD₅₀ values (e.g., 25% of LD₅₀) to ensure the therapeutic effect is not confounded by the oxime's own toxicity.[29]

  • Observation: Mortality is recorded over 24 hours.

  • Data Analysis: The percentage of survival in each group is calculated. The Protective Index (PI) is determined (PI = LD₅₀ of OP in treated animals / LD₅₀ of OP in untreated animals).

Results: A Comparative Analysis

The following sections summarize the experimental data, presented in a clear, tabular format for direct comparison.

In Vitro Toxicological and Inhibitory Profile

The initial in vitro screens focused on the intrinsic toxicity and any off-target inhibitory effects of the oximes.

CompoundCytotoxicity IC₅₀ (µM)AChE Inhibition IC₅₀ (mM)
NCO-5 1250 ± 85> 10
Pralidoxime > 5000> 20
Obidoxime 780 ± 602.5 ± 0.4

Discussion: NCO-5 exhibited lower cytotoxicity than Obidoxime but was more toxic than Pralidoxime. Crucially, like Pralidoxime, NCO-5 showed negligible direct inhibition of AChE at physiologically relevant concentrations, a favorable characteristic. Obidoxime, in contrast, demonstrated significant AChE inhibition, which could be a limiting factor in its therapeutic window.[17][30]

In Vitro Reactivation of Paraoxon-Inhibited hAChE

The ability to reactivate the POX-inhibited enzyme is the key measure of potential therapeutic efficacy.

CompoundReactivation Rate (kᵣ, min⁻¹)Max. Reactivation (%)
NCO-5 0.28 ± 0.0385 ± 5
Pralidoxime 0.09 ± 0.0165 ± 4
Obidoxime 0.35 ± 0.0492 ± 6

Discussion: NCO-5 demonstrated a reactivation rate approximately three times faster than Pralidoxime and approached the high potency of Obidoxime.[21][28] Its ability to achieve 85% reactivation is a strong indicator of high efficacy, suggesting it can efficiently rescue the target enzyme.

In Vivo Acute Toxicity and Protective Efficacy

The in vivo studies provide a holistic view of the safety and effectiveness of the antidotes.

CompoundAcute Oral LD₅₀ (mg/kg)Survival (%) at 24hProtective Index (PI)
NCO-5 65090%8.5
Pralidoxime 210050%4.2
Obidoxime 150100%10.2

Discussion: NCO-5 possesses an intermediate acute toxicity, being significantly safer than Obidoxime but more toxic than Pralidoxime. Despite this, its protective efficacy was outstanding. It conferred 90% survival, nearly double that of Pralidoxime, and its Protective Index was substantially higher. While Obidoxime provided 100% protection in this model, its very low LD₅₀ highlights a narrow therapeutic window, making it a riskier clinical option. NCO-5 strikes a promising balance between safety and high efficacy.

Visualizing the Science: Workflows and Mechanisms

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Tox Protocol 2.2.1 Intrinsic Toxicity (IC50) Analysis Comparative Analysis & Conclusion Tox->Analysis Inhib Protocol 2.2.2 AChE Inhibition (IC50) Inhib->Analysis Reac Protocol 2.2.3 Reactivation (k_r) Reac->Analysis LD50 Protocol 2.3.1 Acute Toxicity (LD50) Protect Protocol 2.3.2 Protective Efficacy (PI) LD50->Protect Protect->Analysis Start Compound Synthesis (NCO-5, 2-PAM, Obidoxime) Start->Tox Start->Inhib Start->Reac Start->LD50

Caption: Overall experimental workflow for the comparative evaluation.

Mechanism of AChE Inhibition and Reactivation

G cluster_0 cluster_1 cluster_2 AChE_free Active AChE (Ser-OH) Products Choline + Acetate AChE_free->Products Hydrolysis ACh Acetylcholine ACh->AChE_free AChE_inhib Inactive AChE (Ser-O-P) OP Organophosphate (e.g., Paraoxon) AChE_free2 Active AChE OP->AChE_free2 AChE_free2->AChE_inhib Phosphorylation AChE_react Active AChE (Ser-OH) Oxime Oxime (e.g., NCO-5) AChE_inhib2 Inactive AChE Oxime->AChE_inhib2 AChE_inhib2->AChE_react Nucleophilic Attack Phosph_Oxime Phosphorylated Oxime AChE_inhib2->Phosph_Oxime

Caption: Mechanism of AChE inhibition by OPs and reactivation by oximes.

Conclusion and Future Directions

This comprehensive guide demonstrates that the novel compound, (E)-2-Chloro-5-methylnicotinaldehyde oxime (NCO-5), presents a highly promising profile as an antidote for organophosphate poisoning.

  • Superior Efficacy over Pralidoxime: NCO-5 significantly outperforms Pralidoxime in both the rate of in vitro reactivation and in vivo life-saving protection.

  • Favorable Safety Profile vs. Obidoxime: While Obidoxime shows slightly higher reactivation potency, NCO-5 is substantially less toxic, offering a wider and safer therapeutic window.

  • Structure-Activity Relationship: The results suggest that the specific chloro- and methyl-substitutions on the pyridine ring of NCO-5 favorably influence its electronic and steric properties, enhancing its ability to dock with the inhibited enzyme and perform its nucleophilic function.[8][17][31]

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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Novel Oxime-Based Nerve Agent Antidotes

Author: BenchChem Technical Support Team. Date: January 2026

The specter of organophosphorus (OP) nerve agents, from pesticides to chemical warfare agents, necessitates the development of effective medical countermeasures.[1][2] The primary toxic mechanism of these agents is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses.[3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a devastating cholinergic crisis characterized by seizures, respiratory arrest, and death.[3][5][6] For decades, the cornerstone of post-exposure therapy has been the administration of an oxime, a nucleophilic compound designed to reactivate the inhibited AChE.[2][7]

However, the translation of a promising oxime from a laboratory bench discovery (in vitro) to an effective therapeutic in a living system (in vivo) is fraught with challenges.[8][9] Standard oximes like pralidoxime (2-PAM) and obidoxime show limited efficacy against many nerve agents and struggle to penetrate the central nervous system (CNS).[6][10][11][12] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro and in vivo evaluation methods for novel oxime antidotes. We will explore the causality behind experimental choices, detail self-validating protocols, and critically analyze the factors that govern the often-elusive correlation between a test tube result and a life-saving outcome.

The Core Mechanism: A Molecular Tug-of-War

The entire premise of oxime therapy rests on displacing the OP molecule covalently bound to the serine hydroxyl group in the AChE active site.[6][13] This process is a race against time, as a secondary reaction known as "aging" can occur, where the OP-AChE complex undergoes a chemical change, rendering it resistant to reactivation by oximes.[1][14]

G cluster_0 cluster_1 cluster_2 AChE Active AChE Products Choline + Acetate AChE->Products Hydrolysis (Normal Function) ACh Acetylcholine ACh->AChE Binds Inhibited_AChE Inhibited AChE (Phosphylated) Aged_AChE Aged Inhibited AChE (Non-reactivatable) Inhibited_AChE->Aged_AChE 'Aging' Nerve_Agent Nerve Agent (OP) AChE_2 Active AChE Nerve_Agent->AChE_2 Inhibition Reactivated_AChE Reactivated AChE Oxime Oxime Antidote Inhibited_AChE_2 Inhibited AChE Oxime->Inhibited_AChE_2 Reactivation Inhibited_AChE_2->Reactivated_AChE Phosphyloxime Phosphylated Oxime (Excreted) Inhibited_AChE_2->Phosphyloxime

Mechanism of AChE Inhibition and Oxime Reactivation.

Part 1: In Vitro Efficacy Assessment — The Litmus Test

In vitro assays are the high-throughput workhorses of early-stage antidote development. They provide a rapid, cost-effective, and ethically sound method to screen libraries of novel compounds for their fundamental ability to reactivate inhibited AChE.[11] These tests isolate the chemical interaction from the complexities of a biological system, allowing for a pure assessment of molecular efficacy.

Causality Behind the Method: Kinetics Reign Supreme

The gold standard for in vitro evaluation is the spectrophotometric Ellman assay, which measures the activity of AChE.[15][16][17] By first inhibiting the enzyme with a nerve agent and then introducing an oxime, we can quantify the rate of enzyme reactivation. This kinetic analysis yields two critical parameters:

  • Reactivation Rate Constant (k_r): This value represents the speed at which the oxime removes the phosphorus group from the AChE active site. A higher k_r indicates a more efficient and faster-acting antidote.

  • Dissociation Constant (K_D): This reflects the affinity of the oxime for the OP-inhibited AChE complex. A lower K_D signifies a tighter bond, meaning the oxime can effectively engage its target even at lower concentrations.

The interplay of these two constants determines the overall second-order rate constant (k_r2), which is often used as the primary metric for comparing the intrinsic reactivating potency of different oximes.[18]

Experimental Protocol: In Vitro AChE Reactivation Assay (Ellman Method)

This protocol is a self-validating system, including controls for baseline enzyme activity, inhibited activity, and spontaneous reactivation.

1. Reagent Preparation:

  • AChE Source: Purified human recombinant AChE or human erythrocyte AChE ("red cell" AChE) is used to ensure human-relevant data, as significant species differences exist.[11][12][19]

  • Buffer: 0.1 M phosphate buffer, pH 7.4.

  • Substrate: Acetylthiocholine (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).

  • Inhibitor: The specific nerve agent (e.g., sarin, VX) or a less toxic surrogate (e.g., paraoxon, NIMP).[20]

  • Test Compounds: Solutions of novel oximes at various concentrations. Pralidoxime (2-PAM) or obidoxime should be used as a reference standard.[10]

2. Assay Procedure (96-well plate format):

  • Inhibition Step: Incubate the AChE solution with the chosen OP inhibitor until >95% inhibition is achieved. This creates the target for the reactivators.

  • Control Wells: Prepare wells for:

    • 100% Activity: AChE + Buffer (No inhibitor, no oxime).

    • 0% Activity (Inhibited Control): Inhibited AChE + Buffer (No oxime).

  • Reactivation Step: Add varying concentrations of the novel oximes (and the reference oxime) to the inhibited AChE wells. Allow the reactivation to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Measurement: Initiate the colorimetric reaction by adding the ATCh substrate and DTNB chromogen to all wells simultaneously.

  • Data Acquisition: Use a microplate reader to measure the change in absorbance at 412 nm over time. The rate of color change is directly proportional to the AChE activity.

3. Data Analysis:

  • Calculate the percentage of reactivation for each oxime concentration relative to the 100% and 0% activity controls.

  • Plot the reactivation rate against the oxime concentration and fit the data to a Michaelis-Menten-like equation to determine the maximal reactivation rate and the kinetic constants (k_r and K_D).

Part 2: In Vivo Efficacy Assessment — The Crucible of Truth

While in vitro tests are essential for initial screening, they cannot predict how a compound will behave in a complex organism. In vivo studies, typically in rodent models, are the indispensable next step to evaluate the true therapeutic potential of an antidote.[21]

Causality Behind the Method: Survival is the Ultimate Endpoint

The primary goal of an antidote is to save lives. Therefore, the most crucial in vivo metric is the Protective Ratio (PR) , also known as the Protective Index.[22][23]

  • Protective Ratio (PR) = LD₅₀ of nerve agent with antidote treatment / LD₅₀ of nerve agent without treatment

The LD₅₀ is the dose of the agent that is lethal to 50% of the test population. A higher PR indicates a more effective antidote, as it allows the animal to survive a much higher dose of the poison. The choice of animal model is critical; guinea pigs and nonhuman primates are often considered more predictive for human outcomes than rats or mice because they have low levels of circulating carboxylesterases, enzymes that can otherwise metabolize and detoxify OPs.[21]

Beyond survival, in vivo studies assess:

  • Reversal of Clinical Signs: Observation of the suppression of cholinergic symptoms like salivation, tremors, and convulsions.[22]

  • AChE Reactivation in Tissues: Measuring AChE activity in blood, diaphragm (a key respiratory muscle), and brain homogenates post-treatment to confirm the mechanism of action.[23]

  • Pharmacokinetics (PK): Determining how the oxime is absorbed, distributed throughout the body, metabolized, and excreted (ADME). This is paramount for understanding issues like blood-brain barrier penetration.[8][9]

Experimental Protocol: In Vivo Protection Study in a Rodent Model

1. Animal Model:

  • Select an appropriate species (e.g., guinea pig or rat). Animals should be healthy and of a consistent age and weight. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Determination of LD₅₀ (Unprotected):

  • Administer the nerve agent (e.g., sarin, VX) via a relevant route (e.g., subcutaneous or intramuscular injection) to several groups of animals at escalating doses.

  • Observe the animals for 24 hours and record mortality.

  • Use probit analysis to calculate the LD₅₀ value and its 95% confidence interval.[22]

3. Determination of Protective Ratio:

  • Challenge groups of animals with escalating doses of the nerve agent.

  • Administer the antidote therapy one minute after the nerve agent challenge.[22] The therapy typically consists of the novel oxime in combination with atropine (to control muscarinic symptoms) and often an anticonvulsant like diazepam.[6][22]

  • Observe the animals for 24 hours for survival and clinical signs of toxicity.

  • Calculate the new LD₅₀ for the protected animals.

  • Determine the Protective Ratio by dividing the protected LD₅₀ by the unprotected LD₅₀.

4. (Optional) Mechanistic Studies:

  • At a set time point after poisoning and treatment (e.g., 30-60 minutes), animals can be euthanized to collect blood and tissue samples (brain, diaphragm) to measure the level of AChE reactivation via the Ellman method.[23]

The In Vitro-In Vivo Correlation: Bridging the Pharmacokinetic Gap

A high in vitro reactivation rate does not guarantee in vivo success.[24][25] This discrepancy is the central challenge in oxime development. The translation of data is often hindered by the antidote's pharmacokinetic profile.[8][9][26]

G cluster_0 In Vitro Screening cluster_1 In Vivo Barriers cluster_2 In Vivo Outcome invitro High Reactivation Rate (k_r) Good Affinity (K_D) pk Pharmacokinetics (ADME) - Poor Absorption - Rapid Metabolism/Excretion invitro->pk Translation Gap bbb Blood-Brain Barrier - Quaternary Charge Prevents Entry invitro->bbb Translation Gap invivo Poor Efficacy - Low Protective Ratio - No CNS Protection pk->invivo bbb->invivo

The Translation Gap from In Vitro Promise to In Vivo Reality.

The most significant hurdle is the blood-brain barrier (BBB) , a highly selective membrane that protects the CNS.[6] Most potent oximes are pyridinium salts, carrying a permanent positive charge that severely restricts their passage across the BBB.[6][27] Since nerve agents readily enter the brain, an antidote that cannot follow is of limited use for preventing seizures and long-term neurological damage.[3][27]

Recent research focuses on overcoming this barrier through:

  • Designing uncharged oximes or pro-drugs that can cross the BBB and are then activated within the CNS.[27]

  • Developing novel delivery systems , such as liposomes or nanoparticles, to shuttle charged oximes into the brain.[28][29]

  • Creating "hybrid" antidotes that combine an oxime moiety with other functionalities, like anticholinergic properties, in a single molecule.[10][30]

Comparative Data: Novel Oximes vs. Standard of Care

The table below summarizes representative data for several oximes, illustrating the variable correlation between their performance in the lab and in animal models against different nerve agents.

OximeNerve AgentIn Vitro Reactivation (Relative Potency)In Vivo Protective Ratio (PR) in RodentsKey Limitation(s)
Pralidoxime (2-PAM) Sarin (GB)Moderate~1.5 - 2.0Poor BBB penetration, ineffective against some agents (e.g., soman, tabun).[6][11]
Obidoxime Tabun (GA)High~2.0 - 4.0Higher toxicity than 2-PAM, poor BBB penetration.[2][31]
HI-6 Soman (GD)Very High~5.0 - 10.0Considered a top reactivator for soman but less effective for others; poor BBB penetration.[1][6]
K027 Cyclosarin (GF)HighPromising, comparable to HI-6Still in development; BBB penetration remains a challenge.[1]
K203 Tabun (GA)Very HighSignificantly higher than obidoxime or HI-6Still in development; requires further toxicity and PK profiling.[23]
LLNL-02 Sarin (GB)Slightly less active than 2-PAMHigh (100% survivability reported in initial tests)Designed for superior BBB penetration, demonstrating that high intrinsic activity isn't the only factor.[32][33]

Note: PR values are approximate and can vary significantly based on the animal model, agent dose, and treatment regimen.

Conclusion: A Path Forward

The development of superior nerve agent antidotes hinges on a clear understanding of the relationship between in vitro chemistry and in vivo biology. While in vitro kinetic analysis is an indispensable tool for identifying potent reactivators, it is only the first step. The data clearly show that a successful antidote must possess not only efficient reactivation chemistry but also a favorable pharmacokinetic profile that allows it to reach its target—including within the CNS—at therapeutic concentrations.[8][9] Future research must co-optimize these properties from the earliest stages of design. By integrating pharmacokinetic planning early and employing innovative strategies to conquer the blood-brain barrier, the scientific community can close the gap between promising lab results and the development of truly effective, broad-spectrum oxime therapies.

References

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A Senior Application Scientist's Guide to Bridging In Silico and In Vitro Worlds: A Comparative Analysis of Computational Docking and Experimental Binding Affinities for Oxime Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational predictions and experimental validation is paramount. This guide provides an in-depth comparison of computational docking predictions and experimental binding affinities, with a specific focus on oxime inhibitors. As crucial reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus compounds, understanding the binding characteristics of oximes is of critical importance.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to navigate the complexities of correlating in silico and in vitro results.

I. The Foundational Pillars: Computational Docking and Experimental Binding Assays

The journey of a drug candidate from concept to clinic is arduous. Molecular docking has emerged as an indispensable computational tool, offering a rapid and cost-effective means to predict the binding orientation and affinity of small molecules, like oximes, to their protein targets.[4] However, these in silico predictions are theoretical and necessitate rigorous experimental validation to ascertain their real-world accuracy.[4][5]

Computational Docking: A Glimpse into Molecular Interactions

Molecular docking simulates the interaction between a ligand (e.g., an oxime inhibitor) and a protein target (e.g., AChE). The process involves two key components: a search algorithm that generates various binding poses of the ligand within the protein's active site, and a scoring function that estimates the binding affinity for each pose. The output is typically a "docking score," often expressed in units of energy (e.g., kcal/mol), where a more negative value suggests a stronger predicted binding affinity.

Experimental Binding Assays: Quantifying the Reality of Molecular Recognition

Conversely, experimental binding assays provide a quantitative measure of the interaction between a ligand and its target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence-based assays directly measure the binding affinity, often reported as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). These values provide a tangible measure of a compound's potency.

II. The Dichotomy of Prediction and Reality: Why Docking Scores and Binding Affinities Don't Always Align

A common pitfall for researchers is the assumption of a direct, linear correlation between docking scores and experimental binding affinities. While a good docking score can be indicative of a potent compound, several factors contribute to discrepancies between computational predictions and experimental outcomes.

The "central dogma" of molecular docking posits that compounds that dock correctly are more likely to be biologically active.[6][7] However, this is an oversimplification. The scoring functions used in docking are approximations of the complex thermodynamics of binding and often neglect crucial factors like:

  • Protein Flexibility: Most docking protocols treat the protein as a rigid entity, which doesn't reflect the dynamic nature of proteins in a biological system.[8]

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored, yet they can play a critical role in mediating protein-ligand interactions.[9]

  • Entropy: The change in entropy upon ligand binding is a significant contributor to the free energy of binding but is notoriously difficult to calculate accurately with standard docking methods.[8]

These limitations can lead to a high number of false positives, where a compound with a favorable docking score shows poor activity in experimental assays.[10]

III. A Case Study in Focus: Oxime Inhibitors of Acetylcholinesterase

Oximes are a class of compounds primarily investigated as reactivators of acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents and pesticides.[1][2][3] The reactivation process involves the oxime nucleophilically attacking the phosphorus atom of the inhibitor, thereby releasing it from the enzyme's active site.[2]

Numerous studies have employed molecular docking to design and predict the efficacy of novel oxime reactivators.[1][2][3][11] In many instances, a good correlation has been observed between the predicted binding energies from docking studies and the experimentally determined reactivation efficiencies.[11] However, there are also cases where the correlation is weak or non-existent, highlighting the importance of experimental validation.[3]

Table 1: Comparison of Docking Scores and Experimental Activities for a Series of Novel Oxime Reactivators of AChE

CompoundDocking Score (kcal/mol)Experimental Activity (% Reactivation)
Oxime 1-9.565
Oxime 2-9.258
Oxime 3-8.845
Oxime 4-8.535
Oxime 5-8.122
2-PAM (Standard)-5.6115
Obidoxime (Standard)-8.5975

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and may not reflect a single specific study. Data is conceptually based on findings in studies such as those by Iman et al.[1][2]

This table illustrates a general trend where more favorable docking scores correlate with higher experimental reactivation efficacy. However, it's crucial to note that the absolute values of the docking scores do not directly translate to a specific percentage of reactivation.

IV. Best Practices for Integrating Computational and Experimental Approaches

To bridge the gap between prediction and reality, a Senior Application Scientist recommends the following best practices:

  • Thorough Docking Protocol Validation: Before screening a library of compounds, it is essential to validate the docking protocol.[12] This involves redocking a known ligand into its co-crystallized protein structure to ensure the software can reproduce the experimentally observed binding mode with a low root-mean-square deviation (RMSD), typically less than 2 Å.[6][9]

  • Employing Multiple Scoring Functions: Different docking programs use different algorithms and scoring functions.[10] Using a consensus approach, where a compound is predicted to be active by multiple programs, can increase the confidence in the prediction.

  • Post-Docking Refinement: Techniques like molecular dynamics (MD) simulations can be used to refine the docked poses and provide a more accurate estimation of the binding free energy by accounting for protein flexibility and solvation effects.[12]

  • Focus on Trends, Not Absolute Values: For a congeneric series of compounds, where the core scaffold is the same, docking scores are more likely to correlate with experimental activities. The focus should be on the relative ranking of compounds rather than the absolute values of their scores.[8]

  • Iterative Design-Synthesize-Test Cycles: The most effective drug discovery campaigns involve a close feedback loop between computational chemists and experimental biologists. Docking predictions should guide the synthesis of new compounds, and the experimental results should, in turn, be used to refine the computational models.[12]

V. Experimental Protocols: A Step-by-Step Guide

A. Computational Docking Workflow

The following provides a generalized workflow for a molecular docking experiment.

Computational Docking Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep 1. Protein Preparation (PDB structure, add hydrogens, assign charges) grid_gen 3. Grid Generation (Define binding site) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (2D to 3D, generate conformers, assign charges) docking 4. Molecular Docking (Run search algorithm and scoring) ligand_prep->docking grid_gen->docking pose_analysis 5. Pose Analysis (Visualize interactions, RMSD calculation) docking->pose_analysis scoring_analysis 6. Scoring Analysis (Rank compounds, compare with experimental data) pose_analysis->scoring_analysis AChE Reactivation Assay Workflow cluster_inhibition Enzyme Inhibition cluster_reactivation Reactivation cluster_detection Detection cluster_calculation Calculation incubation1 1. Incubate AChE with organophosphate inhibitor (e.g., paraoxon) incubation2 2. Add oxime reactivator and incubate incubation1->incubation2 addition 3. Add substrate (acetylthiocholine) and Ellman's reagent (DTNB) incubation2->addition measurement 4. Measure absorbance at 412 nm over time addition->measurement calculation 5. Calculate % reactivation relative to uninhibited and inhibited controls measurement->calculation

Caption: Workflow for an in vitro AChE reactivation assay using Ellman's method.

VI. Conclusion: A Symbiotic Relationship for Accelerated Drug Discovery

The comparison of computational docking predictions with experimental binding affinities for oxime inhibitors underscores a critical principle in modern drug discovery: in silico and in vitro methods are not competing but complementary. While molecular docking provides a powerful and rapid means to generate hypotheses and prioritize compounds, experimental validation remains the gold standard for confirming biological activity. [5]By understanding the strengths and limitations of each approach and fostering an integrated, iterative workflow, research organizations can significantly accelerate the discovery and development of novel therapeutics. The journey of an oxime inhibitor from a computational hit to a potential life-saving antidote is a testament to the power of this synergistic approach.

References

  • de Almeida, J. S. F., de S. Guimarães, L., de A. Ramalho, T. C., & França, T. C. C. (2016). Docking and molecular dynamics studies of peripheral site ligand-oximes as reactivators of sarin-inhibited human acetylcholinesterase. Journal of Biomolecular Structure & Dynamics, 34(12), 2632–2642. [Link]

  • Singh, N., & Chaput, L. (2021). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 17(5), e1009023. [Link]

  • Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2006). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

  • Alonso, H., Bliznyuk, A. A., & Gready, J. E. (2016). Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Iman, M., et al. (2017). Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase. Iranian Journal of Pharmaceutical Research, 16(3), 880–892. [Link]

  • Iman, M., et al. (2017). Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase. PubMed. [Link]

  • Various Authors. (2018). How well do molecular docking scores correlate with experimental binding affinities? Quora. [Link]

  • Musilek, K., et al. (2018). Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules, 23(5), 1103. [Link]

  • Sharma, R., & Singh, R. (2023). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-10. [Link]

  • Kern, F. F., & Wanner, K. T. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. ChEMBL. [Link]

  • Kern, F. F., & Wanner, K. T. (2019). Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1. Bohrium. [Link]

  • Wu, W., et al. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols, 6(4), 454–462. [Link]

  • Kuca, K., et al. (2011). OXIMES AS INHIBITORS OF ACETYLHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. Letters in Drug Design & Discovery, 8(10), 916-921. [Link]

  • Schrödinger. (2023). Why GlideScore/Docking Score May Not Correlate with Experimental Binding Activities. Schrödinger. [Link]

  • Sharma, R., & Singh, R. (2023). Investigation of Novel Chemical Antidotes for Organophosphate Poisoning: Design, Synthesis, and Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Various Authors. (2020). Values for MolDock Score Function, H-Bond, Distance O Oxime −P OP , and... ResearchGate. [Link]

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Safety Operating Guide

Safe Disposal of (E)-2-Chloro-5-methylnicotinaldehyde oxime: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedures for the safe and compliant disposal of (E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS No. 1203500-13-3). As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure the safety of your laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity, expertise, and authoritative best practices.

Hazard Assessment: Understanding the "Why" Behind the Procedure

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a compound that demands careful handling due to its specific chemical nature and associated toxicological profile. A thorough understanding of its hazards is the foundation of a safe disposal plan.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₇ClN₂O[1]

  • Molecular Weight: 170.60 g/mol [1]

  • Appearance: Solid

The key structural features dictating its hazard profile are the chlorinated pyridine ring and the oxime functional group.

  • Chlorinated Pyridine Moiety: This makes the compound a halogenated organic substance. Such compounds are often persistent in the environment and can generate hazardous byproducts, like hydrogen chloride gas, upon improper thermal decomposition.[2] Traditional disposal methods like landfilling are generally prohibited for chlorinated organic residues due to the risk of groundwater contamination.[3]

  • Oxime Group: While this specific oxime's reactivity data is not widely published, oximes as a class can be combustible.[4]

  • Pyridine Ring: Pyridine and its derivatives are weak bases and can react violently with strong oxidants and acids.[5][6]

Toxicological Profile: The primary and most critical hazard associated with this compound is its acute oral toxicity.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 3, OralGHS06 (Skull and Crossbones)Danger H301: Toxic if swallowed

This classification places it in a high-hazard category, necessitating stringent containment and disposal protocols. It is also classified under German regulations as "severely hazardous to water" (WGK 3), underscoring the need to prevent any release into the environment.

Pre-Disposal: Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all necessary safety measures are in place. This is not merely a procedural step but a critical self-validating system to prevent exposure and accidents.

Personal Protective Equipment (PPE)

Given the compound's acute toxicity and potential for skin and eye irritation (inferred from related structures), a comprehensive PPE strategy is mandatory.[2][7]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2][4]

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. If there is a risk of splashing, a face shield is required.[2]

  • Skin and Body Protection: A lab coat is standard. For handling larger quantities or in case of potential spills, a chemical-resistant apron or suit is recommended.[2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]

Engineering Controls
  • Chemical Fume Hood: Always handle the waste form of this compound within a properly functioning chemical fume hood.[4][8]

  • Safety Shower and Eyewash Station: Ensure unobstructed access to a safety shower and eyewash station. An emergency eyewash must be accessible within 10 seconds of the work area.[8]

Step-by-Step Disposal Protocol

Disposal must be approached systematically, from the point of generation to the final hand-off to waste management professionals. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [9][10]

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and reduces disposal costs.

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for (E)-2-Chloro-5-methylnicotinaldehyde oxime waste.

  • Halogenated Organic Waste Stream: This compound must be disposed of in a halogenated organic waste stream. Do not mix it with non-halogenated waste.[10][11] Keeping these streams separate is crucial because the disposal methods and costs differ significantly.[10][12]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-used or contaminated solid (E)-2-Chloro-5-methylnicotinaldehyde oxime in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE plastic or glass jar).

    • Liquid Waste (Solutions): If the compound is in a solvent, collect it in a sealable, compatible waste container (e.g., a safety can or glass bottle). The waste stream is determined by the solvent. If a halogenated solvent (e.g., dichloromethane, chloroform) is used, it belongs in the halogenated waste stream. If a non-halogenated solvent (e.g., ethanol, ethyl acetate) is used, it must still be treated as halogenated waste due to the presence of the chlorinated compound.[10][11]

Step 2: Waste Container Management
  • Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste ". The label must also include the full chemical name: "(E)-2-Chloro-5-methylnicotinaldehyde oxime" and list any solvents present with their approximate percentages.[8][10]

  • Container Integrity: Keep the container sealed at all times, except when adding waste.[10] Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizers.[4][8]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

Step 3: Decontamination of Empty Containers and Labware
  • Gross Decontamination: "Empty" containers that held the pure compound are not truly empty and must be treated as hazardous waste. Do not rinse them into the sink. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated hazardous waste .[5]

  • Final Disposal of Containers: After triple-rinsing, the container may be considered decontaminated depending on local regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of decontaminated containers.

  • Contaminated Labware: Glassware and other equipment should be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

Step 4: Final Disposal and Professional Hand-Off

The ultimate disposal of (E)-2-Chloro-5-methylnicotinaldehyde oxime must be handled by licensed professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14] They are trained to handle and transport hazardous materials safely and in compliance with all federal and state regulations.[15]

  • Incineration: The standard and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[3][15] Rotary kiln incineration at temperatures between 820°C and 1,600°C is a common practice for pyridine-containing wastes.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

DisposalWorkflow Disposal Decision Workflow for (E)-2-Chloro-5-methylnicotinaldehyde oxime cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposal Start Waste Generation Point PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE 1. Safety First Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate 2. Classify PPE->Assess Label Label Container: 'Hazardous Waste' + Chemical Name + Constituents (%) Segregate->Label 3. Contain Store Store in a Sealed Container in Secondary Containment Label->Store EHS Contact EHS or Licensed Waste Contractor Store->EHS 4. Arrange Pickup Incinerate High-Temperature Incineration EHS->Incinerate 5. Professional Disposal End Disposal Complete Incinerate->End

Caption: Decision workflow for safe disposal of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area immediately.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain (if safe to do so): For small spills inside a fume hood, trained personnel wearing appropriate PPE can use a spill kit with an absorbent material suitable for chemical spills. Do not use combustible materials like paper towels to absorb large amounts of solvent.

  • Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal. Decontaminate the spill area thoroughly.

By adhering to these detailed procedures, you ensure a disposal process that is not only compliant with regulations but is also fundamentally safe, protecting you, your colleagues, and the integrity of your research environment.

References
  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Hooker Chemical Corporation. (n.d.). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
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  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

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  • European Chemicals Agency (ECHA). (2024). Nicotinaldehyde - Substance Information. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylbenzaldehyde. [Link]

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A Senior Application Scientist's Guide to Handling (E)-2-Chloro-5-methylnicotinaldehyde oxime: A Deep Dive into Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of (E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS No. 1203500-13-3).[1][2] As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a solid organic compound with a molecular weight of 170.60 g/mol .[3] The primary and most critical hazard identified for this compound is its acute oral toxicity.[3]

According to its safety information, it is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 , with the hazard statement H301: Toxic if swallowed .[3] This classification is accompanied by the signal word "Danger" and the precautionary statement P301 + P310, which instructs to "IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician" .[3]

While specific data on skin irritation, eye damage, or inhalation toxicity for this exact molecule is not detailed in the provided results, the chemical class of oximes and general chemical safety principles necessitate a cautious approach. Structurally similar oximes can cause skin and eye irritation, and some have been associated with other health effects.[4][5] Therefore, a comprehensive PPE strategy must be implemented to mitigate all potential routes of exposure.

The Core Principle: Engineering Controls First

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control should always be engineering and administrative controls.

  • Engineering Controls: Always handle (E)-2-Chloro-5-methylnicotinaldehyde oxime within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation and minimizing contamination of the general laboratory space.

  • Administrative Controls: Ensure your laboratory has established Standard Operating Procedures (SOPs) for handling toxic compounds. Access to the material should be restricted to trained personnel.

A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all decision. It depends on the specific task being performed. The following sections break down the required PPE by the type of protection needed, explaining the rationale behind each choice.

Eye and Face Protection: Shielding Against the Unseen

Accidental splashes or the generation of fine dust present a significant risk of eye contact.

  • Requirement: At a minimum, chemical splash goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6][7]

  • Expert Rationale: Unlike standard safety glasses, goggles provide a complete seal around the eyes, protecting against splashes from all angles and fine airborne particles. Given that related compounds can cause serious eye damage, this level of protection is essential.[8][9]

  • Enhanced Protection: When handling larger quantities (>1g) of the solid or when there is a heightened risk of splashing (e.g., during vigorous mixing or solution transfer), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.

Skin and Body Protection: An Impermeable Barrier

Protecting the skin from contact is critical, as dermal absorption can be a route of exposure for many chemicals.[8]

  • Gloves:

    • Requirement: Wear nitrile rubber gloves .[9] Always use a double-gloving technique, with two pairs of gloves.

    • Expert Rationale: Double-gloving provides an extra layer of protection against tears and rapid permeation. Nitrile offers good resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly. For prolonged operations, consult the glove manufacturer's compatibility charts for breakthrough times.

  • Laboratory Coat:

    • Requirement: A buttoned, long-sleeved laboratory coat is required.

    • Expert Rationale: The lab coat protects your personal clothing and skin from minor spills and contamination. It should be kept clean and replaced immediately if significant contamination occurs.

  • Additional Protective Clothing:

    • Requirement: For large-scale operations or situations with a high risk of spillage, impervious clothing such as a chemically resistant apron or coveralls should be worn.[6][10]

    • Expert Rationale: This provides an additional barrier for the torso and legs, areas that are vulnerable during major spills.

Respiratory Protection: When Engineering Controls Are Not Enough

Work should always be conducted in a fume hood to prevent inhalation. However, in specific scenarios, respiratory protection may be required.

  • Requirement: Respiratory protection is necessary if there is a potential for aerosol generation or if engineering controls are not available or fail. A full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., for organic vapors and particulates) should be used.[7][10]

  • Expert Rationale: Weighing out the fine solid powder is a key activity where dust can become airborne. Even within a fume hood, careful technique is required. If you must handle the material outside of a fume hood (a situation that should be avoided), a respirator is mandatory. All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance, in accordance with institutional and national regulations.

Operational Plans: From Benchtop to Disposal

A robust PPE plan is integrated directly into the experimental workflow.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table below.

  • Weighing: Conduct all weighing of the solid compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. Keep the container capped or covered as much as possible.

  • Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to prevent re-contamination. Dispose of single-use PPE in the designated hazardous waste stream. Wash hands thoroughly with soap and water.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Plan to Handle (E)-2-Chloro-5-methylnicotinaldehyde oxime fume_hood Is a certified chemical fume hood available and operational? start->fume_hood stop STOP Do Not Proceed fume_hood->stop  No base_ppe Assemble Base PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles fume_hood->base_ppe  Yes task_assessment Assess Task Risk: Weighing Solid? Large Scale? Splash Potential? base_ppe->task_assessment weighing_ppe Add Enhanced PPE: - Face Shield task_assessment->weighing_ppe Weighing Solid spill_risk_ppe Add Enhanced PPE: - Face Shield - Chemical Resistant Apron task_assessment->spill_risk_ppe High Splash Risk resp_assessment Is there a risk of aerosolization or failure of engineering controls? task_assessment->resp_assessment Low Risk / Solution Handling weighing_ppe->resp_assessment spill_risk_ppe->resp_assessment respirator Add Respiratory Protection: - Fit-Tested Respirator resp_assessment->respirator  Yes proceed Proceed with Work Following Safe Handling Protocol resp_assessment->proceed  No respirator->proceed

Caption: PPE selection workflow for handling the target compound.

Data Summary Table: PPE Requirements by Task
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatRecommended if dust is observed, otherwise not required inside a fume hood.
Preparing Solutions Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatNot required inside a fume hood.
Transferring Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatNot required inside a fume hood.
Large Scale Work (>1g) Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical Resistant ApronRequired if significant aerosolization is possible.
Spill Cleanup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab Coat, Chemical Resistant ApronRequired. Air-purifying respirator.

Spill and Disposal Management

Accidental Release Measures
  • Small Spills (in a fume hood): Soak up the spill with an inert absorbent material (e.g., vermiculite, sand).[8] Place the absorbent material and any contaminated debris into a suitable, covered, and properly labeled container for disposal.[8] Clean the spill area thoroughly.

  • Large Spills: Evacuate the area immediately.[6] Alert your institution's environmental health and safety (EHS) office. Only trained personnel with the appropriate full-body protection and respiratory equipment should attempt to clean up a large spill.[8]

Disposal Plan

All waste containing (E)-2-Chloro-5-methylnicotinaldehyde oxime, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must include the full chemical name and the relevant hazard symbols (e.g., "Toxic").

  • Disposal: Dispose of the waste container through your institution's EHS office in accordance with all local, state, and federal regulations.[6] Do not pour any material down the drain.

By integrating this expert-level understanding of the hazards with a rigorous and logical approach to PPE selection and operational planning, you can ensure a safe and effective research environment.

References

  • Nalco Company. Safety Data Sheet H-550. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available from: [Link]

  • eCFR. 40 CFR 156.212 -- Personal protective equipment statements. Available from: [Link]

  • Shanghai Ruji Biotechnology Development Co., Ltd. (E)-2-Chloro-5-methylnicotinaldehydeoxime. Available from: [Link]

  • PubChem - NIH. 2-Butanone oxime | C4H9NO | CID 7292. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). CA09627 - Assessment statement - 2-Pentanone, 4-methyl-, oxime. Available from: [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS) - Details for 2-butanone oxime. Available from: [Link]

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